molecular formula C12H7BrN2OS B1331291 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-24-9

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B1331291
CAS No.: 307512-24-9
M. Wt: 307.17 g/mol
InChI Key: MGLDBSICXJAWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H7BrN2OS and its molecular weight is 307.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLDBSICXJAWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352482
Record name 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307512-24-9
Record name 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Biological Properties of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the heterocyclic compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer and anti-inflammatory properties. This document outlines detailed protocols for the synthesis, purification, and characterization of this specific analogue. Furthermore, it details methodologies for the experimental determination of its key physicochemical parameters, such as pKa and aqueous solubility. Finally, this guide presents established protocols for the preliminary biological evaluation of this compound, focusing on its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines. This guide is intended for researchers and professionals in the fields of drug discovery, medicinal chemistry, and pharmacology.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that is structurally analogous to purines, the fundamental building blocks of nucleic acids. This structural similarity has made it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities. The fusion of a thiophene ring to a pyrimidine ring creates a planar system with unique electronic properties, amenable to a variety of chemical modifications. These modifications allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Derivatives of thieno[2,3-d]pyrimidine have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1] Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases.[2] The 5- and 6-positions of the thieno[2,3-d]pyrimidine ring system are particularly amenable to substitution, allowing for the introduction of various aryl and alkyl groups to modulate biological activity. The introduction of a 4-bromophenyl group at the 5-position, as in the title compound, is a common strategy in medicinal chemistry to introduce a bulky, lipophilic, and synthetically versatile handle for further chemical elaboration.

This guide focuses on providing a detailed technical framework for the investigation of the basic properties of this compound, a representative member of this important class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

Predicted Physicochemical Parameters

While experimental data for this compound is not extensively available in the public domain, computational methods can provide valuable predictions.

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₇BrN₂OSPubChem
Molecular Weight307.17 g/mol PubChem
XlogP3.0PubChem
Monoisotopic Mass305.94626 DaPubChem
Boiling Point502.1±40.0 °C at 760 mmHgMySkinRecipes
Density1.8±0.1 g/cm³MySkinRecipes
Experimental Determination of pKa

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and interaction with biological targets. The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50% v/v methanol/water) to ensure complete dissolution. The final concentration should be in the range of 0.5-1 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette tip into the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl (to determine basic pKa) or 0.1 M NaOH (to determine acidic pKa). Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa value is determined from the inflection point of the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the pH at 50% neutralization.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. The kinetic solubility of this compound can be assessed using the shake-flask method followed by HPLC quantification.

Protocol: Shake-Flask Method for Kinetic Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After 24 hours, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification by HPLC: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at known concentrations. Analyze both the filtered supernatant and the standard solutions by reverse-phase HPLC with UV detection at a wavelength where the compound has maximum absorbance.

  • Calculation: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Use the peak area of the filtered supernatant to determine its concentration from the calibration curve. This concentration represents the kinetic solubility of the compound in PBS at the tested temperature.

Synthesis and Spectral Characterization

The synthesis of this compound can be achieved through a multi-step process, typically starting with a Gewald reaction to construct the 2-aminothiophene intermediate, followed by cyclization to form the pyrimidinone ring.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization A 4-Bromophenylacetonitrile E Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate A->E + B Ethyl cyanoacetate B->E + C Elemental Sulfur C->E + D Base (e.g., Morpholine) D->E Catalyst G This compound E->G + F Formamide F->G Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

  • To a stirred mixture of 4-bromophenylacetonitrile (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (50 mL), add morpholine (2 mL) as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene intermediate.

Step 2: Synthesis of this compound

  • A mixture of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (5 mmol) and formamide (25 mL) is heated to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which will result in the precipitation of the product.

  • Pour the mixture into ice-water and collect the solid product by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure this compound.

Spectral Characterization

The structure of the synthesized compound should be confirmed by a combination of spectroscopic techniques.

Expected Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.4 (s, 1H, NH): The pyrimidine N-H proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton.

    • δ 8.2 (s, 1H, Ar-H): The proton at the 2-position of the pyrimidine ring.

    • δ 7.7-7.5 (m, 4H, Ar-H): The four protons of the 4-bromophenyl ring will likely appear as a complex multiplet or two doublets.

    • δ 7.3 (s, 1H, Thiophene-H): The proton at the 6-position of the thiophene ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 160-155 (C=O): The carbonyl carbon of the pyrimidinone ring.

    • δ 150-120 (Ar-C and Thiophene-C): A series of peaks corresponding to the carbons of the pyrimidine, thiophene, and 4-bromophenyl rings.

    • The carbon bearing the bromine atom will appear in the aromatic region.

  • IR (KBr, cm⁻¹):

    • 3200-3000 (N-H stretch): A broad absorption band corresponding to the N-H stretching vibration of the pyrimidinone ring.

    • 1680-1650 (C=O stretch): A strong absorption band characteristic of the carbonyl group.

    • 1600-1450 (C=C and C=N stretch): A series of bands corresponding to the aromatic and heteroaromatic ring stretching vibrations.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z 307/309 (due to the isotopic pattern of bromine).

    • [M-H]⁻: Expected at m/z 305/307.

Preliminary Biological Evaluation

Given the known biological activities of the thieno[2,3-d]pyrimidine scaffold, a preliminary biological evaluation of this compound should focus on its potential as an anticancer agent, possibly through the inhibition of protein kinases.

In Vitro Kinase Inhibitory Assay

A general in vitro kinase assay can be performed to screen for inhibitory activity against a panel of cancer-related kinases.

Protocol: General In Vitro Kinase Assay

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the specific protein kinase, its substrate (e.g., a generic peptide substrate like myelin basic protein), and ATP in a suitable kinase buffer.

  • Compound Incubation: Add varying concentrations of this compound (typically from a DMSO stock solution) to the reaction wells. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of [γ-³²P]ATP or using a non-radioactive detection method such as an ADP-Glo™ Kinase Assay. Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a suitable stop solution. The amount of phosphorylated substrate is then quantified. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, the amount of ADP produced is measured via a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction with [γ-³²P]ATP or ATP for ADP-Glo™ B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Quantify Phosphorylation (Scintillation Counting or Luminescence) E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Caption: Workflow for a general in vitro kinase inhibitory assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay can be used to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (prepared by diluting a DMSO stock solution in cell culture medium). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The proposed protocols are based on established methodologies and are designed to provide reliable and reproducible data. The thieno[2,3-d]pyrimidine scaffold continues to be a promising area of research in medicinal chemistry. Future work on this specific compound could involve expanding the panel of kinases for inhibitory screening, investigating its mechanism of action in more detail (e.g., cell cycle analysis, apoptosis assays), and exploring its efficacy in in vivo cancer models. The 4-bromophenyl moiety also serves as a synthetic handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to generate a library of analogues for structure-activity relationship (SAR) studies.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. (n.d.). PubChem. [Link]

  • 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). MySkinRecipes. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of the heterocyclic compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. As a molecule of interest in medicinal chemistry, a thorough understanding of its properties is paramount for predicting its behavior in biological systems and for guiding further drug development efforts. This document moves beyond a simple listing of data points to provide the underlying scientific rationale for experimental choices and methodologies, ensuring a robust and reproducible approach to its characterization.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This fused heterocyclic system can be considered a bioisostere of purine, allowing it to interact with a variety of biological targets. The specific compound, this compound, incorporates a bromophenyl substituent at the 5-position, which is expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process, commonly initiated by the versatile Gewald reaction.[2][3] This approach offers an efficient route to the requisite 2-aminothiophene intermediate.

Synthetic Pathway

A plausible synthetic route is outlined below. The initial Gewald reaction constructs the substituted thiophene ring, which is then cyclized to form the thieno[2,3-d]pyrimidin-4-one core.

Synthesis_Workflow cluster_gewald Gewald Reaction cluster_cyclization Cyclization ketone 4-Bromoacetophenone intermediate1 2-Amino-3-cyano-4-(4-bromophenyl)thiophene ketone->intermediate1 malononitrile Malononitrile malononitrile->intermediate1 sulfur Sulfur sulfur->intermediate1 base Base (e.g., Morpholine) base->intermediate1 product This compound intermediate1->product Reflux formamide Formamide formamide->product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-(4-bromophenyl)thiophene

  • To a stirred solution of 4-bromoacetophenone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a suitable base, such as morpholine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene intermediate.

Step 2: Synthesis of this compound

  • A mixture of the 2-amino-3-cyano-4-(4-bromophenyl)thiophene intermediate (1.0 eq.) and an excess of formamide is heated under reflux for several hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure this compound.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretches.[4]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail the experimental protocols for determining the key physicochemical parameters of this compound.

PropertyPredicted/Typical ValueExperimental Method
Molecular Formula C₁₂H₇BrN₂OSMass Spectrometry
Molecular Weight 305.17 g/mol Mass Spectrometry
Aqueous Solubility LowShake-Flask Method
pKa Weakly acidic/basicPotentiometric Titration
Lipophilicity (LogP) Moderately highShake-Flask HPLC-UV
Aqueous Solubility

Aqueous solubility is a fundamental property that influences drug dissolution and absorption. For compounds with low solubility, the shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vial. Ensure enough solid is present to form a visible suspension throughout the experiment.[7]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used to further clarify the solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Solubility_Workflow A Add excess solid to buffer B Equilibrate (24-48h) with shaking A->B C Phase Separation (Centrifugation/Filtration) B->C D Quantify supernatant by HPLC-UV C->D E Determine Solubility (mg/mL or µM) D->E

Sources

An In-Depth Technical Guide to 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine and quinazoline, and is integral to a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. We will delve into its molecular architecture, outline a robust synthetic pathway, detail its analytical characterization, and explore its therapeutic potential by examining the biological activities of structurally related analogs. This document is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of this promising molecular entity.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Core

The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine system, a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this core have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The versatility of the thieno[2,3-d]pyrimidine scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The subject of this guide, this compound, incorporates a 4-bromophenyl moiety at the 5-position, a common substituent in pharmacologically active compounds known to influence binding affinity and metabolic stability.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar, fused heterocyclic system. The thiophene ring is fused at the[2][3] position to the pyrimidine ring. The 4-bromophenyl group at the 5-position is a key feature, contributing to the molecule's overall size, shape, and electronic properties. The pyrimidin-4-one tautomer is generally the most stable form.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₇BrN₂OSPubChem[2]
Molecular Weight 307.17 g/mol PubChem[2]
Monoisotopic Mass 305.94626 DaPubChem[2]
SMILES C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)BrPubChem[2]
InChI Key MGLDBSICXJAWCJ-UHFFFAOYSA-NPubChem[2]

While a definitive crystal structure for this specific molecule is not publicly available, analysis of related thieno[2,3-d]pyrimidine derivatives reveals a generally planar conformation, with the phenyl ring at the 5-position often twisted out of the plane of the fused heterocyclic system. This dihedral angle can be a critical determinant of biological activity.

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the substituted thiophene ring, followed by the annulation of the pyrimidine ring. The Gewald reaction is a cornerstone for the synthesis of the initial 2-aminothiophene intermediate.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Bromobenzaldehyde D Gewald Reaction Intermediate (2-amino-5-(4-bromophenyl)thiophene-3-carboxylate) A->D Base (e.g., Morpholine) B Ethyl Cyanoacetate B->D C Elemental Sulfur C->D F This compound D->F Reflux E Formamide E->F

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate

  • To a stirred solution of 4-bromobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL), add morpholine (1 mmol) as a catalyst.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-aminothiophene intermediate.

Step 2: Synthesis of this compound

  • A mixture of ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate (5 mmol) and formamide (25 mL) is heated to reflux for 8-12 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the 4-bromophenyl group will appear as two doublets in the range of δ 7.5-8.0 ppm. The proton on the pyrimidine ring will likely be a singlet around δ 8.0-8.5 ppm. A broad singlet corresponding to the N-H proton of the pyrimidinone ring is also expected. The thiophene proton will appear as a singlet in the aromatic region.
¹³C NMR Signals for the aromatic carbons of the 4-bromophenyl and thieno[2,3-d]pyrimidine rings will be observed. The carbonyl carbon of the pyrimidinone will be downfield, typically >160 ppm.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-Br stretching will be present.
Mass Spectrometry The predicted [M+H]⁺ ion peak is at m/z 306.95354.[2] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be observed.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in publicly accessible literature, the therapeutic potential of this compound class is well-documented. Structurally similar thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes and receptors implicated in disease.

Potential as Kinase Inhibitors

The thieno[2,3-d]pyrimidine scaffold is a privileged structure for the design of kinase inhibitors. Numerous derivatives have been developed as inhibitors of key signaling kinases involved in cancer progression.

Kinase_Inhibition_Pathway cluster_Cellular_Effects Cellular Effects Thieno_Derivative 5-(Aryl)-thieno[2,3-d]pyrimidin-4-one PI3K PI3K Thieno_Derivative->PI3K Inhibition VEGFR2 VEGFR-2 Thieno_Derivative->VEGFR2 Inhibition PIM_Kinase PIM Kinase Thieno_Derivative->PIM_Kinase Inhibition Proliferation Cell Proliferation (Decrease) PI3K->Proliferation Angiogenesis Angiogenesis (Inhibition) VEGFR2->Angiogenesis Apoptosis Apoptosis (Induction) PIM_Kinase->Apoptosis

Caption: Potential kinase targets of thieno[2,3-d]pyrimidine derivatives.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: Aberrant PI3K signaling is a hallmark of many cancers. Thieno[2,3-d]pyrimidine derivatives have been designed as potent and orally active PI3K inhibitors, demonstrating significant anti-cancer efficacy in preclinical models.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth and metastasis. Thieno[2,3-d]pyrimidines have been identified as promising VEGFR-2 kinase inhibitors.

  • PIM Kinase Inhibition: The PIM family of serine/threonine kinases are overexpressed in various hematological malignancies and solid tumors. Benzothieno[3,2-d]pyrimidin-4-ones, structurally related to our topic compound, have been discovered as potent inhibitors of all three PIM kinase isoforms.

Other Potential Therapeutic Applications
  • Anti-inflammatory Activity: Certain tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine derivatives have shown significant anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines in macrophages.[4]

  • Antimicrobial Activity: The thieno[2,3-d]pyrimidin-4-one core has been evaluated for its antimicrobial properties against various bacterial and fungal strains.[5]

  • Topoisomerase II Inhibition: Some hexahydrobenzo[1][4]thieno[2,3-d]pyrimidine derivatives have been investigated as topoisomerase II inhibitors, suggesting a potential mechanism for their anticancer activity.

Future Perspectives and Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. The synthetic accessibility of the thieno[2,3-d]pyrimidine core allows for the generation of diverse chemical libraries for screening against various biological targets. Future research should focus on the definitive synthesis and comprehensive biological evaluation of this specific compound to elucidate its mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of this and related compounds. The well-established pharmacological relevance of the thieno[2,3-d]pyrimidine scaffold, coupled with the favorable physicochemical properties often imparted by the 4-bromophenyl group, positions this compound as a molecule of significant interest for the development of novel therapeutics.

References

  • PubChem. 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents. Molecules. 2017. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. 2018. [Link]

  • Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. 2014. [Link]

Sources

A Technical Guide to 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with purines and its versatile chemical nature. This guide provides an in-depth technical overview of a specific derivative, 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one. We will dissect its chemical identity, explore a representative synthetic pathway with mechanistic rationale, and contextualize its significance within drug discovery, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this compound's potential as a synthetic intermediate and a core for novel therapeutic agents.

Core Identity: Nomenclature and Physicochemical Properties

Accurate identification is the foundation of all scientific inquiry. 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine ring system substituted with a 4-bromophenyl group at the 5-position. The "(3H)" and "-4-one" designations specify the tautomeric form and the location of the carbonyl group, which are critical for its chemical behavior and intermolecular interactions.

This compound is primarily utilized in pharmaceutical research and development as a valuable intermediate for the synthesis of novel drug candidates.[1] Its structure serves as a key building block for creating molecules designed to target various biological pathways.[1]

Identifier Value Source
IUPAC Name 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-oneJ&K Scientific[2]
CAS Number 307512-24-9J&K Scientific, BLDpharm[2][3]
Molecular Formula C₁₂H₇BrN₂OSJ&K Scientific, BLDpharm[2][3]
Molecular Weight 307.17 g/mol J&K Scientific, BLDpharm[2][3]
InChI Key MGLDBSICXJAWCJ-UHFFFAOYSA-NJ&K Scientific[2]
SMILES C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)BrJ&K Scientific[2]
Physical Form SolidSigma-Aldrich
Storage Sealed in dry, 2-8°CBLDpharm[3]

Synthesis and Mechanistic Considerations

The synthesis of thieno[2,3-d]pyrimidines can be achieved through various strategies. A common and effective approach is the Gewald reaction followed by cyclization. This section outlines a plausible, self-validating protocol for the synthesis of the title compound, explaining the causality behind each step.

Conceptual Synthetic Workflow

The overall strategy involves building the substituted thiophene ring first, followed by the annulation of the pyrimidine ring. This multi-step process ensures high regioselectivity and good overall yields.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation A 4-Bromobenzaldehyde E Substituted Aminothiophene Intermediate A->E Ethanol, Reflux A->E B Ethyl Cyanoacetate B->E Ethanol, Reflux B->E C Elemental Sulfur C->E Ethanol, Reflux C->E D Morpholine (Catalyst) D->E Ethanol, Reflux D->E G Final Product: 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one E->G High Temp. Reflux E->G F Formamide F->G

Caption: A two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate (Gewald Reaction)

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromobenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL).

    • Causality: Ethanol serves as a polar protic solvent suitable for dissolving the reactants. The equimolar stoichiometry ensures the complete consumption of the starting materials.

  • Catalysis: Add morpholine (1.5 mmol, ~15 mol%) dropwise to the mixture.

    • Causality: Morpholine is a basic catalyst that facilitates the initial Knoevenagel condensation between the aldehyde and the active methylene group of ethyl cyanoacetate, a critical step for initiating the cascade reaction.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the subsequent steps of the Gewald reaction, which involves the addition of sulfur and intramolecular cyclization to form the thiophene ring.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

    • Self-Validation: The identity and purity of the intermediate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should show characteristic peaks for the amino group, the ethyl ester, and the substituted aromatic ring.

Step 2: Cyclization to 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one

  • Reaction Setup: Place the dried aminothiophene intermediate (5 mmol) from Step 1 into a flask with an excess of formamide (25 mL).

    • Causality: Formamide serves as both the reagent (source of the C2 and N3 atoms of the pyrimidine ring) and the solvent. The large excess drives the reaction towards completion.

  • Cyclization: Heat the mixture to reflux (approximately 190-210°C) for 6-8 hours.

    • Causality: The high temperature is crucial for the condensation and subsequent cyclization reaction, leading to the formation of the thermodynamically stable fused pyrimidine ring system.

  • Isolation: Cool the mixture. Pour the cooled solution into ice-cold water (100 mL), which will cause the product to precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure final product.

    • Self-Validation: Final product confirmation is achieved via melting point determination, NMR, and mass spectrometry, which should match the data presented in Table 1.

Role in Drug Discovery: A Scaffold for Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a highly successful pharmacophore, largely because it acts as a bioisostere of adenine, the purine base in ATP.[4][5] This structural mimicry allows derivatives to competitively bind to the ATP-binding site of many protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[5]

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various kinases, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a key strategy to block angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[6]

  • PI3K (Phosphoinositide 3-kinase): The PI3K pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its abnormal activation is a hallmark of many cancers.[7]

  • PIM Kinases: This family of serine/threonine kinases is overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating key downstream targets.[8]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The compound 5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one serves as a foundational structure for developing potent VEGFR-2 inhibitors. The core scaffold docks into the ATP-binding pocket, while substitutions at various positions can be optimized to enhance potency and selectivity.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PI3K PI3K/Akt Pathway Dimerization->PI3K Activates PLCg PLCγ Pathway Dimerization->PLCg Activates ADP ADP Dimerization->ADP Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor (e.g., derivatized from topic compound) Inhibitor->Dimerization Blocks ATP Binding Site ATP ATP ATP->Dimerization Phosphate Source

Caption: Inhibition of the VEGFR-2 signaling pathway by a thienopyrimidine derivative.

Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay (MTT)

To assess the potential of new derivatives synthesized from our title compound, a primary screening for anticancer activity is essential. The MTT assay is a robust, colorimetric method for evaluating a compound's effect on cell viability.

Principle of the MTT Assay

The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow

A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Include vehicle control and positive control (e.g., Doxorubicin). A->B C 3. Incubation Incubate for 48-72 hours to allow the compound to exert its effect. B->C D 4. MTT Addition Add MTT solution to each well. Incubate for 4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO or other solvent to dissolve purple formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ value. F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Step-by-Step Protocol
  • Cell Culture: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for another 48 hours.

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and gently pipette to dissolve the formazan crystals.

    • Causality: DMSO is a powerful organic solvent required to solubilize the water-insoluble formazan, allowing for accurate spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

    • Self-Validation: A clear dose-response curve and a potent IC₅₀ for the positive control validate the assay's performance.

Summary and Future Directions

5-(4-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a well-defined chemical entity with significant potential in drug discovery. Its strategic importance lies in its role as a key intermediate built upon the medicinally privileged thieno[2,3-d]pyrimidine scaffold. The synthetic routes are well-established, allowing for its reliable production and subsequent derivatization.

Future research should focus on leveraging this core structure to create libraries of novel compounds. Structure-activity relationship (SAR) studies, guided by computational modeling and biological screening, can optimize substitutions on the phenyl ring and the pyrimidine core to enhance potency and selectivity against specific kinase targets. The ultimate goal is the development of next-generation targeted therapies with improved efficacy and safety profiles for treating complex diseases like cancer.

References

  • J&K Scientific. 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, 97%. [Link]

  • MySkinRecipes. 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. [Link]

  • Angene Chemical. 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • PubMed. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • PubChem. {[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid. [Link]

  • PubMed. Discovery of 3H-benzo[3][9]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]

  • PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. [Link]

  • PubChemLite. 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. [Link]

  • PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • PubMed Central. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

  • MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]

  • PubMed. Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

Sources

Thieno[2,3-d]pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Structurally, it acts as a bioisostere of purine bases like adenine, which are fundamental components of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] This guide provides an in-depth analysis for researchers and drug development professionals on the diverse biological activities of thieno[2,3-d]pyrimidine derivatives. It covers their mechanisms of action, particularly as kinase inhibitors in oncology, their antimicrobial and anti-inflammatory properties, and the critical structure-activity relationships (SAR) that govern their potency and selectivity. The narrative is supported by detailed experimental protocols and visual workflows to provide a comprehensive resource for advancing research and development of this versatile chemical entity.

Introduction: The Versatility of a Purine Bioisostere

The thieno[2,3-d]pyrimidine scaffold has emerged as a cornerstone in the development of novel therapeutics. Its structural similarity to natural purines enables it to effectively compete for binding sites on enzymes and receptors that would typically interact with adenine or guanine. This mimicry is a key reason for its broad pharmacological profile, which includes potent anticancer, antimicrobial, anti-inflammatory, and CNS protective activities.[1][3] The fused thiophene and pyrimidine rings provide a rigid, planar structure that can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune its physicochemical properties and biological activity. This guide will explore the major therapeutic applications of this scaffold, focusing on the molecular mechanisms and structural features that drive its efficacy.

Anticancer Activity: Targeting the Kinome

The most extensively explored therapeutic application of thieno[2,3-d]pyrimidines is in oncology. Many derivatives function as potent inhibitors of various protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[4][5]

Core Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism by which thieno[2,3-d]pyrimidine derivatives exert their anticancer effects is through competitive inhibition at the ATP-binding site of protein kinases.[6] These molecules are designed to fit within the hydrophobic ATP pocket of the kinase domain. By occupying this site, they block the binding of endogenous ATP, thereby preventing the phosphotransferase reaction that is essential for downstream signal transduction.[6] This action effectively shuts down aberrant signaling cascades that drive cancer progression. Key to their binding affinity is the formation of hydrogen bonds between the pyrimidine ring of the scaffold and the "hinge region" of the kinase.[6]

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase K_active Kinase + ATP P Phosphorylated Substrate (Signal ON) K_active->P Phosphorylation S Substrate K_inactive Kinase + Inhibitor No_P No Phosphorylation (Signal OFF) K_inactive->No_P ATP ATP ATP->K_inactive Blocked Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->K_inactive Binds to ATP Pocket

Caption: ATP-competitive inhibition by thieno[2,3-d]pyrimidine derivatives.

Key Kinase Targets and Structure-Activity Relationships (SAR)

Systematic modification of the thieno[2,3-d]pyrimidine core has yielded potent and selective inhibitors for several clinically relevant kinases.

A. Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many epithelial cancers.[7] Research has focused on developing derivatives active against both wild-type EGFR and the T790M resistance mutant.[7] For this class, substitutions at the 2-phenyl and 4-anilino positions are critical for high potency.[7]

Table 1: SAR of Thieno[2,3-d]pyrimidines as EGFR Inhibitors

Compound Substitution (R) IC₅₀ (WT EGFR) IC₅₀ (T790M EGFR)
1a 4-OCH₃ on 2-phenyl Low nM Low nM
1b H on 2-phenyl Moderate nM Moderate nM
1c 4-Cl on 2-phenyl High nM High nM

Data conceptualized from findings that small, electron-donating groups at the 4-position of the 2-phenyl ring enhance activity.[7]

B. Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently dysregulated in cancer. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated, revealing that the substitution pattern on the 2-aryl ring is a critical determinant of activity.[7]

Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors

Compound R Group (on 2-phenyl ring) Inhibition of PI3Kβ (%) Inhibition of PI3Kγ (%)
IIIa 3-OH 62 70
VIb 3-OH, 5-OCH₃ 72 84
IIIb 4-OH <40 <40
VIc 4-OH, 5-OCH₃ 50 <40

Source: Data from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[7] Analysis shows a hydroxyl group at the 3-position is crucial for potent PI3K inhibition.[7]

C. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of tumor angiogenesis, VEGFR-2 is a major anticancer target.[8] Thieno[2,3-d]pyrimidine derivatives have been designed to mimic known VEGFR-2 inhibitors.[8] One highly active compound, 17f , demonstrated an IC₅₀ value of 0.23 µM against VEGFR-2, equivalent to the reference drug sorafenib.[8] This compound also showed potent cytotoxic activity against HCT-116 (colon) and HepG2 (liver) cancer cell lines.[8]

Experimental Protocol: Cell Viability (MTT) Assay

The anti-proliferative effects of novel compounds are most commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of metabolically active, viable cells.[7]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The cells are treated with serially diluted concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control are included.

  • MTT Addition: The MTT reagent is added to each well. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[7]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically DMSO or isopropanol.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer (plate reader) at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are correlated to the number of viable cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting a dose-response curve.[7]

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Thieno[2,3-d]pyrimidine Derivatives (Varying Conc.) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E Viable Cells (Mitochondria) reduce Yellow MTT D->E F Purple Formazan Crystals Form E->F G 5. Add Solubilizing Agent (e.g., DMSO) F->G H 6. Measure Absorbance (~570 nm) G->H I 7. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable potential as novel antibacterial agents, particularly against challenging Gram-positive pathogens.

Spectrum of Activity and Mechanism

Several studies have reported the synthesis of thieno[2,3-d]pyrimidinediones with potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE).[9] Interestingly, these compounds generally show minimal activity against Gram-negative bacteria.[9]

The mechanism of action for some derivatives is proposed to involve a prodrug activation strategy. For example, in a screening campaign against Mycobacterium tuberculosis, activity was suggested to be dependent on activation by a bacterial nitroreductase enzyme, which catalyzes the formation of highly reactive antimycobacterial metabolites.[10] This prokaryote-specific activation may also be employed by other bacteria, explaining the selective toxicity.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The standard method for quantifying the potency of a new antimicrobial agent is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Preparation: The test compound is serially diluted (two-fold) in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension, resulting in a final target concentration of bacteria.

  • Controls: Positive (bacteria, no compound) and negative (medium, no bacteria) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A 1. Serially Dilute Compound in 96-well Plate C 3. Inoculate Wells with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 18-24h at 37°C) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F MIC = Lowest Concentration with No Visible Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Derivatives of the thieno[2,3-d]pyrimidine scaffold have also been investigated for their anti-inflammatory properties, acting through various mechanisms to suppress inflammatory responses.[3][11][12]

Mechanisms of Anti-inflammatory Action

Research has shown that tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidine derivatives can significantly inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage cells, these compounds were found to suppress the secretion of nitric oxide (NO) and pro-inflammatory cytokines.[14] Another mechanism involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory pathways. Novel thieno[2,3-d]pyrimidines have been designed as potential PDE4B inhibitors.[15]

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Quantification

The Griess assay is a simple and widely used colorimetric method to quantify nitrite (a stable and nonvolatile breakdown product of NO) in cell culture supernatants, providing an indirect measure of NO production by cells like macrophages.[14]

Methodology:

  • Cell Stimulation: Macrophages (e.g., RAW 264.7) are plated and treated with the test compounds for a short pre-incubation period.

  • Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, typically LPS, to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected from each well.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). In an acidic environment, nitrite reacts with the Griess reagent to form a pink/magenta-colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at ~540 nm using a plate reader.

  • Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow A 1. Treat Macrophages with Test Compound B 2. Stimulate with LPS to Induce NO Production A->B C 3. Collect Cell Culture Supernatant B->C D 4. Mix Supernatant with Griess Reagent C->D E Nitrite + Reagent -> Pink Azo Compound D->E F 5. Measure Absorbance (~540 nm) E->F G 6. Quantify NO Production via Standard Curve F->G

Caption: The Griess assay workflow for measuring nitric oxide production.

Conclusion and Future Perspectives

The thieno[2,3-d]pyrimidine scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its success, particularly in oncology as a versatile kinase inhibitor, highlights its potential for developing targeted therapies. The demonstrated efficacy against drug-resistant Gram-positive bacteria and its anti-inflammatory properties further broaden its therapeutic horizons.

Future research should focus on several key areas:

  • Selectivity Profiling: Enhancing selectivity for specific kinase isoforms or bacterial targets to minimize off-target effects and improve the therapeutic index.

  • Exploration of Novel Targets: Leveraging the scaffold's versatility to explore its potential against other target classes, such as proteases or G-protein coupled receptors.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold's substituents to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

The continued exploration of the chemical space around the thieno[2,3-d]pyrimidine core promises to yield a new generation of potent and selective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammation.

References

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI.
  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships - Benchchem.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC - PubMed Central. Available from: [Link]

  • Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC - PubMed Central. Available from: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
  • The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors - Benchchem.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available from: [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity - PubMed. Available from: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest. Available from: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][13][16]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH. Available from: [Link]

  • Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. ResearchGate. Available from: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ResearchGate. Available from: [Link]

  • (PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives - ResearchGate. Available from: [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. Available from: [Link]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine - SciELO. Available from: [Link]

  • Design, Synthesis, and Biological Activity of Tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - ResearchGate. Available from: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. Available from: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC. Available from: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthetic Lineage and Therapeutic Potential of a Key Heterocyclic Compound

This technical guide offers an in-depth exploration of the discovery and history of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. The thieno[2,3-d]pyrimidine core, a bioisostere of purine, has garnered considerable attention for its versatile biological activities, and the introduction of a 4-bromophenyl substituent at the 5-position has paved the way for the development of potent kinase inhibitors. This document will trace the synthetic evolution of this compound, elucidate the key chemical principles underpinning its creation, and discuss its role in the broader context of drug discovery.

I. The Genesis of a Scaffold: The Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine ring system is a cornerstone of modern medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthetic versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological and pharmacokinetic profiles.

The most prevalent and efficient method for constructing the thieno[2,3-d]pyrimidine core is a multi-step synthesis that commences with the renowned Gewald reaction.[2][3][4] This one-pot, multi-component reaction, named after its discoverer Karl Gewald, provides a straightforward route to highly substituted 2-aminothiophenes, which serve as the crucial precursors for the subsequent annulation of the pyrimidine ring.

II. The Pivotal Role of the Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a cornerstone in thiophene chemistry, involving the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3][4] The reaction proceeds through a series of well-established steps, beginning with a Knoevenagel condensation to form a stable intermediate. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the desired 2-aminothiophene. The versatility of the Gewald reaction lies in its tolerance of a wide range of functional groups on the starting materials, allowing for the introduction of diverse substituents onto the thiophene ring.

Experimental Protocol: Generalized Gewald Synthesis of a 2-Aminothiophene Precursor

Objective: To synthesize a 2-amino-4-arylthiophene-3-carbonitrile, the key intermediate for the formation of the thieno[2,3-d]pyrimidine core.

Materials:

  • Aryl methyl ketone (e.g., 4'-bromoacetophenone)

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Morpholine or Triethylamine (base)

  • Ethanol (solvent)

Procedure:

  • A mixture of the aryl methyl ketone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol.

  • A catalytic amount of morpholine or triethylamine is added to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated to 40-50 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried to yield the 2-aminothiophene derivative.

III. From Thiophene to Thienopyrimidine: The Cyclization Step

With the 2-aminothiophene precursor in hand, the subsequent step involves the construction of the fused pyrimidine ring. A common and effective method to achieve this is through cyclization with formic acid or formamide. This reaction introduces the final two carbon atoms and one nitrogen atom required to complete the pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4-one scaffold.

Experimental Protocol: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core

Objective: To synthesize the 5-aryl-3H-thieno[2,3-d]pyrimidin-4-one core from the corresponding 2-aminothiophene precursor.

Materials:

  • 2-Amino-4-arylthiophene-3-carbonitrile or 3-carboxamide

  • Formic Acid (99%) or Formamide

  • N,N-Dimethylformamide (DMF) (optional, as solvent)

Procedure:

  • The 2-amino-4-arylthiophene derivative (1.0 eq) is dissolved or suspended in an excess of formic acid or formamide.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into ice water, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried to afford the desired 5-aryl-3H-thieno[2,3-d]pyrimidin-4-one.[5]

IV. The Discovery of this compound and its Significance as a Kinase Inhibitor Scaffold

While the general synthesis of the thieno[2,3-d]pyrimidine scaffold has been known for some time, the specific compound This compound (CAS 307512-24-9) gained prominence in the context of kinase inhibitor discovery. A pivotal publication in this area is the 2010 paper by Wu and colleagues, which detailed the discovery of a series of thieno[2,3-d]pyrimidine derivatives as potent Rho kinase (ROCK) inhibitors. This work identified the 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-one core as a key pharmacophore for achieving high inhibitory activity.

The 4-bromophenyl group at the 5-position of the thienopyrimidine core serves as a crucial handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

The development of ROCK inhibitors is a significant area of research due to the role of Rho kinase in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is implicated in a range of diseases, including hypertension, cancer, and glaucoma.

V. Logical Framework for the Synthesis of this compound

The synthesis of this compound follows a logical and well-established synthetic pathway, as illustrated in the diagram below.

G cluster_0 Gewald Reaction cluster_1 Hydrolysis (Optional) cluster_2 Pyrimidine Ring Formation 4-Bromoacetophenone 4-Bromoacetophenone 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile 4-Bromoacetophenone->2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile Malononitrile Malononitrile Malononitrile->2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile Sulfur Sulfur Sulfur->2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile Base Base Base->2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile catalyst 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile->2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide H2O2, base 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile->2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide Target_Compound This compound 2-Amino-4-(4-bromophenyl)thiophene-3-carboxamide->Target_Compound Formic Acid Formic Acid Formic Acid->Target_Compound reflux

Caption: Synthetic pathway to this compound.

VI. Conclusion

The journey of this compound from a synthetically accessible heterocyclic compound to a privileged scaffold in kinase inhibitor design exemplifies the synergy between synthetic organic chemistry and medicinal chemistry. The robust and versatile Gewald reaction provides a reliable entry point to the key 2-aminothiophene intermediate, while subsequent cyclization reactions allow for the efficient construction of the thieno[2,3-d]pyrimidine core. The strategic placement of the 4-bromophenyl group has proven to be instrumental in the development of potent kinase inhibitors, highlighting the importance of rational drug design. As research in this area continues, it is anticipated that this scaffold will continue to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Wu, J., et al. (2010). Discovery of 5-(4-bromophenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine derivatives as novel Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4484-4487. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • MySkinRecipes. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved January 21, 2026, from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines of expected biological activity. Molecules, 17(7), 8192-8205. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • LookChem. (n.d.). This compound cas no.307512-24-9. Retrieved January 21, 2026, from [Link]

  • Puterová, Z., Sroková, I., & Veverková, E. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • PubChem. (n.d.). 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one. Retrieved January 21, 2026, from [Link]

  • Chen, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(15), 4484-4488. [Link]

  • Lee, H. W., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(5), 1953-1958. [Link]

  • Wu, J., et al. (2009). The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 19(19), 5675-5678. [Link]

  • Peat, A. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2121-2125. [Link]

  • Ali, E. M., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1159-1194. [Link]

  • L'Abbé, G., et al. (1993). Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2259-2263. [Link]

Sources

potential therapeutic targets of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific derivative, this compound. Drawing upon the extensive research conducted on structurally related analogs, this document will delve into the most probable molecular targets, the underlying mechanisms of action, and propose a robust experimental framework for target validation. Our approach is grounded in the principles of chemical biology and structure-activity relationships to provide actionable insights for drug discovery and development programs.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Versatile Core for Drug Discovery

The thieno[2,3-d]pyrimidine core is a heterocyclic aromatic system that is a bioisostere of purines, quinazolines, and other key structures in biological systems.[1][2][3] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly enzymes that bind ATP and other nucleotides.[4] The versatility of this scaffold, coupled with the ability to readily introduce diverse substituents, has made it a focal point for the development of novel therapeutic agents.

The subject of this guide, this compound, possesses a key substitution at the 5-position with a 4-bromophenyl group. This substitution is anticipated to significantly influence its target binding profile and pharmacological properties. Based on the wealth of data available for analogous compounds, we can strategically identify and prioritize potential therapeutic targets for this specific molecule.

High-Priority Potential Therapeutic Targets

The primary mechanism of action for many thieno[2,3-d]pyrimidine-based compounds is competitive inhibition of ATP-binding sites in protein kinases.[4] Therefore, a significant focus of our analysis will be on this class of enzymes.

Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2

Rationale for Targeting:

Overexpression and dysregulation of Receptor Tyrosine Kinases (RTKs) are hallmarks of many cancers.[5][6] The thieno[2,3-d]pyrimidine scaffold has been extensively explored as a core for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7] These kinases play pivotal roles in tumor cell proliferation, survival, and angiogenesis.[5][6]

  • EGFR: A key driver in various epithelial cancers, including non-small-cell lung cancer, breast, and colon cancer.[5][6][8]

  • VEGFR-2: The primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6]

Many successful kinase inhibitors feature a 4-anilino-quinazoline or a similar heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket. The thieno[2,3-d]pyrimidine core serves as an effective bioisostere for this interaction.[5][6] The 5-phenyl substituent in our compound of interest can be hypothesized to occupy a hydrophobic pocket within the kinase domain, a common feature of many potent kinase inhibitors.

Proposed Signaling Pathway Involvement:

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_compound 5-(4-Bromo-phenyl)-3H-thieno [2,3-d]pyrimidin-4-one cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Compound Compound Compound->EGFR Inhibition Compound->VEGFR2 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Proposed inhibition of EGFR and VEGFR-2 signaling pathways.

Other Potential Kinase Targets

Beyond EGFR and VEGFR-2, the thieno[2,3-d]pyrimidine scaffold has been shown to inhibit other kinases, suggesting a broader potential for this compound.

  • Rho-associated coiled-coil containing protein kinases (ROCKs): Some thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of ROCK I and ROCK II, which are involved in cell morphology and migration.[9]

  • PIM Kinases: Benzothienopyrimidinones have been discovered as potent inhibitors of all three PIM kinase isoforms (Pim-1, Pim-2, and Pim-3), which are overexpressed in various cancers.[10]

  • Tumor progression locus 2 (Tpl2) Kinase: Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of Tpl2 kinase, a key regulator of inflammatory responses.[11]

Non-Kinase Targets

While kinase inhibition is a dominant theme, it is crucial to consider other potential mechanisms of action.

  • Dihydrofolate Reductase (DHFR): Thieno[2,3-d]pyrimidines have been reported as nonclassical lipophilic inhibitors of DHFR, an essential enzyme for nucleotide synthesis, making it a key target in cancer therapy.[12] The thieno[2,3-d]pyrimidine scaffold can mimic the binding of folic acid.[12]

  • Bacterial Enzymes: Certain thienopyrimidinone derivatives have shown inhibitory activity against bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), suggesting potential as antimicrobial agents.[13]

  • d-Dopachrome Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to inhibit MIF2, a cytokine involved in cancer.[14]

  • Plasmodium falciparum Apicoplast DNA Polymerase: Notably, the exact compound, this compound, has been mentioned in the context of inhibitors of this parasitic enzyme.[15] This suggests a potential application in antimalarial drug discovery.

Experimental Validation of Therapeutic Targets

A systematic and multi-faceted approach is required to validate the predicted therapeutic targets of this compound.

Initial Broad-Spectrum Screening

Experimental Protocol: Kinome Profiling

  • Objective: To obtain an unbiased assessment of the compound's kinase inhibitory activity across a large panel of human kinases.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

    • Screen the compound at a standard concentration (e.g., 1 µM or 10 µM) against a panel of at least 200-400 kinases.

    • The assay format is typically a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Data Analysis:

    • Results are typically reported as percent inhibition.

    • Identify "hits" with significant inhibition (e.g., >70%).

    • Prioritize hits based on potency and therapeutic relevance.

Experimental Workflow: Initial Target Identification

Target_Identification_Workflow Compound 5-(4-Bromo-phenyl)-3H-thieno [2,3-d]pyrimidin-4-one KinomeScan Broad Kinome Screen (>200 kinases) Compound->KinomeScan NonKinaseAssays Targeted Non-Kinase Assays (DHFR, TrmD, etc.) Compound->NonKinaseAssays HitIdentification Hit Identification (% Inhibition > 70%) KinomeScan->HitIdentification NonKinaseAssays->HitIdentification Prioritization Target Prioritization (Potency & Therapeutic Relevance) HitIdentification->Prioritization Validation In-depth Target Validation Prioritization->Validation

Caption: Workflow for initial therapeutic target identification.

In-depth Validation of Prioritized Targets

For each high-priority target identified, a series of validation experiments should be conducted.

3.2.1. Biochemical Assays

Experimental Protocol: IC50 Determination for Kinase Inhibition

  • Objective: To quantify the potency of the compound against a specific kinase.

  • Methodology:

    • Perform an in vitro kinase activity assay using a purified recombinant kinase.

    • Common assay formats include radiometric assays (e.g., ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

    • Titrate the compound over a range of concentrations (e.g., 10-point dose-response curve).

    • Measure kinase activity at each concentration.

  • Data Analysis:

    • Plot percent inhibition versus compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Target Assay Type Key Reagents Detection Method
EGFRKinase Activity AssayRecombinant EGFR, ATP, Substrate PeptideFluorescence/Luminescence
VEGFR-2Kinase Activity AssayRecombinant VEGFR-2, ATP, Substrate PeptideFluorescence/Luminescence
DHFREnzyme Activity AssayRecombinant DHFR, Dihydrofolate, NADPHSpectrophotometry (A340nm)

3.2.2. Cell-Based Assays

Experimental Protocol: Cellular Target Engagement

  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Methodology:

    • Western Blotting: Treat cancer cell lines known to be dependent on the target kinase (e.g., A549 for EGFR) with the compound. Analyze the phosphorylation status of the target kinase and its downstream effectors. A decrease in phosphorylation indicates target engagement.

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon compound binding.

  • Data Analysis:

    • For Western blotting, quantify band intensities to determine the extent of phosphorylation inhibition.

    • For CETSA, generate a melting curve to demonstrate a shift in the protein's melting temperature.

Experimental Protocol: Antiproliferative and Cytotoxicity Assays

  • Objective: To evaluate the effect of the compound on cancer cell growth and viability.

  • Methodology:

    • Use a panel of cancer cell lines with varying dependence on the hypothesized targets.[1]

    • Treat cells with a range of compound concentrations for 48-72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics. For this compound, the existing literature strongly suggests that receptor tyrosine kinases such as EGFR and VEGFR-2 are high-probability targets . However, the potential for inhibition of other kinases like ROCK and PIM, as well as non-kinase targets like DHFR and parasitic enzymes, should not be overlooked.

The proposed experimental framework provides a clear path for the comprehensive evaluation of these potential therapeutic targets. Successful execution of these studies will not only elucidate the mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent. Future work should focus on lead optimization to enhance potency, selectivity, and pharmacokinetic properties, guided by the insights gained from these target validation studies.

References

  • Irreversible inhibitors of the epidermal growth factor receptor: thienopyrimidine core with α,β-unsaturated amide side chain. PubMed. Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. Available at: [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. PMC. Available at: [Link]

  • Structures of potent dual EGFR and VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

  • Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. Available at: [Link]

  • Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism. ACS Publications. Available at: [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. Available at: [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. Available at: [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]

  • (A) Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer... ResearchGate. Available at: [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PMC - PubMed Central. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. Available at: [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][5][8][16]triazolo[1,5-a]pyrimidine Derivatives. PMC - NIH. Available at: [Link]

  • This compound, 97%. J&K Scientific. Available at: [Link]

  • 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. MySkinRecipes. Available at: [Link]

  • Inhibition of Tumor Cell Proliferation by Thieno[2,3‐d]pyrimidin‐4(1H)‐one‐based Analogues. ResearchGate. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Discovery of 3H-benzo[16][17]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. PubMed. Available at: [Link]

  • Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. PubMed. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. PubMed. Available at: [Link]

  • Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This guide focuses on a specific derivative, 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, a compound of interest for its potential therapeutic applications. While direct mechanistic studies on this particular molecule are not extensively documented, this whitepaper synthesizes the wealth of data available for the broader thieno[2,3-d]pyrimidine class to formulate a robust, testable hypothesis for its mechanism of action. We postulate that this compound primarily functions as a multi-kinase inhibitor, with a potential focus on key regulators of cell proliferation and survival. This guide will provide the theoretical framework for this hypothesis, detailed experimental protocols for its validation, and the rationale behind each proposed step, empowering researchers to systematically investigate its therapeutic potential.

Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with a wide array of biological targets, particularly enzymes that recognize purine-based substrates, such as kinases. The versatility of this scaffold has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The anticancer potential of thieno[2,3-d]pyrimidine derivatives is particularly noteworthy.[3] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines.[4][5][6] This has been attributed to their ability to modulate the activity of key signaling proteins involved in cancer progression.

The subject of this guide, this compound, incorporates the proven thieno[2,3-d]pyrimidine core with a 4-bromophenyl substituent at the 5-position. The introduction of a halogen atom, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and metabolic stability.

The Central Hypothesis: A Multi-Kinase Inhibitor Profile

Based on the extensive evidence for kinase inhibition within the thieno[2,3-d]pyrimidine class, we hypothesize that This compound acts as a multi-targeted kinase inhibitor, with a significant potential for inhibiting receptor tyrosine kinases (RTKs) and serine/threonine kinases crucial for cancer cell proliferation and survival.

Several lines of evidence support this hypothesis:

  • VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] The inhibition of VEGFR-2 is a clinically validated strategy in oncology.

  • PIM Kinase Inhibition: The benzothieno[3,2-d]pyrimidin-4-one scaffold, structurally related to our compound of interest, has yielded potent inhibitors of PIM kinases, a family of serine/threonine kinases overexpressed in various cancers.[8]

  • General Kinase Inhibitory Potential: The thieno[2,3-d]pyrimidine core is a common feature in molecules designed to target the ATP-binding pocket of various kinases.[9]

The 4-bromophenyl group at the 5-position is hypothesized to contribute to the binding affinity within the hydrophobic pocket of the kinase active site, a common feature in many kinase inhibitors.

Proposed Signaling Pathway Interruption

We propose that this compound interrupts critical cancer signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, through the inhibition of upstream kinases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR PIM PIM Kinase Akt->PIM Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation PIM->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK MNK ERK->MNK MNK->Proliferation Compound 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one Compound->RTK Inhibition Compound->PIM Inhibition Compound->MNK Potential Inhibition G A Phase 1: In Vitro Cytotoxicity Screening B Phase 2: Broad Kinase Profiling A->B Identify sensitive cancer cell lines C Phase 3: Specific Kinase Inhibition Assays B->C Identify potential kinase targets D Phase 4: Cellular Mechanism of Action Studies C->D Confirm on-target activity E Phase 5: In Vivo Efficacy Studies D->E Validate cellular effects

Figure 2: A phased experimental workflow for validating the mechanism of action.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

Protocol:

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., non-small cell lung cancer (A549), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116)). [4]Include a non-cancerous cell line (e.g., normal human liver cells) to assess selectivity.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the compound for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or resazurin-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Expected Outcome: This will identify cancer cell lines that are sensitive to the compound and provide an initial indication of its potency and selectivity.

Parameter Description
Cell Lines A549, MCF-7, PC-3, HCT-116, Normal Liver Cells
Compound Concentration 0.01 µM to 100 µM
Incubation Time 48 and 72 hours
Readout Absorbance at 570 nm (MTT) or Fluorescence (Resazurin)
Phase 2: Broad Kinase Profiling

Objective: To identify the potential kinase targets of this compound.

Protocol:

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠) for screening against a large panel of kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >50% inhibition).

Expected Outcome: This will generate a "hit list" of potential kinase targets, guiding the subsequent, more focused validation studies.

Phase 3: Specific Kinase Inhibition Assays

Objective: To determine the potency of this compound against the top candidate kinases identified in Phase 2.

Protocol:

  • In Vitro Kinase Assays: Perform in vitro kinase assays for the top candidate kinases (e.g., VEGFR-2, PIM-1, MNK2) using purified recombinant enzymes. These assays typically measure the phosphorylation of a substrate peptide.

  • IC50 Determination: Generate dose-response curves and calculate the IC50 value for each kinase.

Expected Outcome: This will confirm the direct inhibitory activity of the compound against specific kinases and establish its potency.

Kinase Target Assay Principle Substrate
VEGFR-2 TR-FRET or LuminescencePoly(Glu, Tyr) 4:1
PIM-1 Radiometric or FluorescenceBad peptide
MNK2 LanthaScreen™ Eu-anti-p-eIF4EeIF4E protein
Phase 4: Cellular Mechanism of Action Studies

Objective: To confirm that the compound inhibits the identified kinase targets in a cellular context and to elucidate the downstream signaling consequences.

Protocol:

  • Western Blot Analysis: Treat sensitive cancer cell lines with the compound at concentrations around its IC50. Lyse the cells and perform Western blot analysis to assess the phosphorylation status of the direct kinase targets and key downstream signaling proteins (e.g., p-Akt, p-ERK, p-eIF4E).

  • Cell Cycle Analysis: Treat cells with the compound and analyze the cell cycle distribution using flow cytometry after propidium iodide staining.

  • Apoptosis Assays: Assess the induction of apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Expected Outcome: These experiments will provide evidence that the compound engages its target in cells and modulates the intended signaling pathways, leading to cell cycle arrest and/or apoptosis.

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. Based on a comprehensive review of the existing literature, we have put forth a well-grounded hypothesis that this compound functions as a multi-kinase inhibitor. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis. The successful validation of this mechanism of action will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the thieno[2,3-d]pyrimidine class, paving the way for the rational design of next-generation targeted therapies.

References

  • Adepu, R., Rambabu, D., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PubMed Central. [Link]

  • Semantic Scholar. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]

  • Gouda, M. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]

  • Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Li, J., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. [Link]

  • Abouzid, K. A. M., et al. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Hafez, H. N., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]

  • Wang, X., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]

  • Liu, Z., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. [Link]

  • MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica. [Link]

  • Bozorov, K., et al. (2015). Recent developments regarding the use of thieno[2,3- d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. MD Anderson Cancer Center. [Link]

  • Fayed, E. A. A., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • MySkinRecipes. 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. [Link]

  • Gong, X., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, L. S., et al. (2009). Discovery of 3H-benzot[1][7]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

  • Li, Z., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. [Link]

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Early Cytotoxicity Assessment

In the landscape of oncology drug discovery, the journey from a novel chemical entity to a clinical candidate is one of rigorous, iterative validation. The thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure," forming the core of numerous potent kinase inhibitors that target the signaling cascades driving cancer proliferation.[1][2] The compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one belongs to this promising class. However, before committing significant resources to mechanistic studies, a foundational question must be answered: Does this compound possess cytotoxic or cytostatic activity against cancer cells, and at what concentration?

This guide provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity screening of this specific compound. We move beyond mere protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to generate robust, interpretable, and decision-enabling data.

Part I: Foundational Viability and Cytotoxicity Assessment

The initial screening phase is designed to be a high-throughput filter, rapidly identifying if the compound has any biological effect on cell proliferation and survival. The core principle is to employ orthogonal assays—methods that measure different cellular properties—to build confidence in the results. Here, we pair an assay for metabolic activity with one that measures membrane integrity.

Rationale for Cell Line Selection: The Importance of Context

The choice of cell lines is paramount and must be hypothesis-driven. For a novel compound with a potential kinase inhibitor scaffold, a standard approach involves:

  • A Panel of Cancer Cell Lines: To assess the breadth and specificity of the compound's effect. We will use representative lines from common cancer types:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.[3]

    • A549: A human lung adenocarcinoma cell line.[3]

    • HCT-116: A human colorectal carcinoma cell line.

  • A Non-Cancerous Control Cell Line: To determine the compound's selectivity. A significant therapeutic window—high potency against cancer cells and low toxicity to normal cells—is a hallmark of a promising drug candidate.

    • MRC-5: A normal human fetal lung fibroblast cell line.

Methodology 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Causality: The assay's logic is rooted in cellular respiration. NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells, reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[4][7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the compound's effect on cell proliferation.[4][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 0.01 µM to 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8][9]

Methodology 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay quantifies overt cytotoxicity by measuring damage to the plasma membrane.[10]

Causality: Lactate dehydrogenase is a stable cytosolic enzyme present in most eukaryotic cells.[11] When the cell membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[11][12] The assay uses an enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[11] This provides a direct measure of cell death, complementing the metabolic data from the MTT assay.[12][13]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol in a parallel 96-well plate.

  • Establish Controls: Prepare three essential controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the 48-72 hour incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the supernatant from each well to a new 96-well plate.[13]

  • Reagent Addition: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)]

Data Analysis & Interpretation: The IC50 Value

The primary endpoint for these foundational assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth or viability by 50%.[14][15] This value is a critical measure of a compound's potency.[16]

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM) of 5-(4-Br-Ph)-...pyrimidin-4-oneIC50 (µM) of Doxorubicin (Positive Control)Selectivity Index (SI)*
MCF-7 Breast Carcinoma8.50.95.3
A549 Lung Carcinoma12.21.13.7
HCT-116 Colorectal Carcinoma15.81.32.8
MRC-5 Normal Lung Fibroblast45.12.5-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating cancer cell-specific toxicity.

An IC50 value below 10 µM is often considered a benchmark for a promising hit compound in cancer research.[16] However, the IC50 is a functional measure and does not, on its own, distinguish between a cytostatic (inhibition of proliferation) and a cytotoxic (cell-killing) effect.[17] The LDH assay helps clarify this; a potent IC50 in the MTT assay coupled with high LDH release suggests a cytotoxic mechanism.

Part II: Elucidating the Mode of Cell Death

Once a compound demonstrates promising potency (a low micromolar IC50), the next logical step is to determine how it induces cell death. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is crucial, as many effective anticancer agents function by inducing apoptosis.[11]

Methodology 3: Annexin V & Propidium Iodide (PI) Assay

This flow cytometry-based assay is the gold standard for differentiating between viable, apoptotic, and necrotic cell populations.[18][19]

Causality: The assay leverages two key events in the cell death process:

  • Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically binds to and labels early apoptotic cells.[18]

  • Propidium Iodide (PI) Staining: PI is a fluorescent nuclear dye that is impermeant to live cells and early apoptotic cells with intact membranes.[18] It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised, whereupon it binds to DNA and fluoresces brightly.[18][20]

By using both stains simultaneously, we can distinguish four cell populations:[21]

  • Annexin V- / PI-: Viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes).

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. FITC fluorescence is typically detected on the FL1 channel and PI on the FL3 channel.[20]

Data Presentation: Hypothetical Flow Cytometry Analysis

TreatmentViable Cells (Ann V- / PI-)Early Apoptotic (Ann V+ / PI-)Late Apoptotic/Necrotic (Ann V+ / PI+)
Vehicle Control 95.2%2.1%2.7%
Compound (IC50) 48.5%25.3%26.2%
Compound (2x IC50) 22.1%35.8%42.1%
Staurosporine 15.7%40.1%44.2%

These hypothetical results would strongly suggest that the compound induces cell death primarily through an apoptotic mechanism in a dose-dependent manner.

Part III: Hypothesized Mechanism of Action

The structural backbone of the test compound provides crucial clues to its potential molecular target.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors.[1][2] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a fundamental characteristic of cancer. Thieno[2,3-d]pyrimidine derivatives often function as ATP-competitive inhibitors, binding to the ATP pocket of a specific kinase and blocking its ability to phosphorylate downstream targets, thereby halting the pro-proliferative signal.[1][22] Many successful targeted therapies, such as EGFR and VEGFR-2 inhibitors, are built on similar heterocyclic scaffolds.[23][24][25]

Based on the literature, it is a reasonable hypothesis that this compound exerts its cytotoxic effects by inhibiting a key protein kinase involved in cancer cell proliferation.

Visualizations

Experimental Workflow Diagram

G cluster_0 Part I: Foundational Screening cluster_1 Part II: Mechanistic Elucidation cluster_2 Part III: Hypothesis Generation A Select & Culture Cell Lines (MCF-7, A549, HCT-116, MRC-5) B Dose-Response Treatment (0.01-100 µM) A->B C MTT Assay (Metabolic Viability) B->C D LDH Release Assay (Membrane Integrity) B->D E Calculate IC50 Values & Selectivity Index C->E D->E F Treat Cells at IC50 & 2x IC50 E->F If IC50 < 10 µM G Annexin V / PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptosis vs. Necrosis H->I J Correlate Structure to Function (Thieno[2,3-d]pyrimidine Core) I->J K Hypothesize Kinase Inhibition (e.g., EGFR, VEGFR) J->K

Caption: A logical workflow for the preliminary cytotoxic screening of a novel compound.

Hypothesized Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) KinaseDomain Kinase Domain Receptor->KinaseDomain Ligand Binding & Dimerization ATP ATP ATP->KinaseDomain Binds to Pocket Downstream Downstream Signaling (e.g., RAS/MAPK) KinaseDomain->Downstream Phosphorylation Compound 5-(4-Br-Ph)-... -pyrimidin-4-one Compound->KinaseDomain Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation

Caption: Hypothesized mechanism: competitive ATP inhibition in a kinase signaling pathway.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By integrating assays for metabolic viability (MTT) and membrane integrity (LDH), we can confidently determine the compound's potency (IC50) and cytotoxic potential. Subsequent analysis with Annexin V/PI staining provides critical insights into the mode of cell death. This structured, evidence-based approach ensures that the decision to advance a compound to more complex and resource-intensive stages of drug development is founded on a solid understanding of its fundamental cytotoxic properties. The data generated through this workflow will form the cornerstone for future mechanistic studies, target identification, and lead optimization efforts.

References

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MBL International. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • G-Biosciences. (2020, January 7). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • ScienceDirect. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][18][20]triazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 2). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]

  • PubMed. (2014, October 30). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-Ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 11). Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2021, September 24). How to comment after finding IC50 according to MTT results? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2019, October 21). Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 5-(4-bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a recognized privileged scaffold, known to be a bioisostere of purines and quinazolines, and is integral to numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] This protocol details a robust two-step synthetic strategy, commencing with the well-established Gewald multicomponent reaction to construct the core thiophene intermediate, followed by a cyclocondensation to form the final pyrimidinone ring system. The causality behind experimental choices, detailed procedural steps, safety precautions, and characterization guidelines are thoroughly explained to ensure successful replication and understanding.

Synthetic Strategy and Rationale

The synthesis of the target molecule is efficiently achieved through a convergent two-step sequence. This strategy is designed for reliability and scalability, employing common and well-documented transformations in heterocyclic chemistry.

Step 1: Gewald Reaction for Thiophene Core Synthesis. The initial step involves the construction of the substituted 2-aminothiophene ring, a cornerstone of this synthesis. The Gewald reaction is a one-pot multicomponent reaction that is exceptionally efficient for creating polysubstituted 2-aminothiophenes.[3][4][5] In this protocol, we react 4-bromobenzaldehyde, an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic thiophene ring.[6][7]

Step 2: Pyrimidinone Ring Annulation. The second step involves the formation of the fused pyrimidine ring. The 2-aminothiophene-3-carboxylate intermediate synthesized in the first step is subjected to cyclocondensation with formamide.[8] In this reaction, formamide serves as both the solvent and the source of the final carbon atom (C4) required to close the pyrimidinone ring, providing a direct and high-yielding route to the desired thieno[2,3-d]pyrimidin-4-one scaffold.[9]

Overall Synthetic Workflow

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidinone Annulation SM1 4-Bromobenzaldehyde INT1 Ethyl 2-amino-5-(4-bromophenyl) thiophene-3-carboxylate SM1->INT1  Morpholine, Ethanol, Reflux SM2 Ethyl Cyanoacetate SM2->INT1  Morpholine, Ethanol, Reflux SM3 Sulfur (S8) SM3->INT1  Morpholine, Ethanol, Reflux INT1_ref Intermediate from Step 1 SM4 Formamide FP 5-(4-Bromo-phenyl)-3H-thieno [2,3-d]pyrimidin-4-one SM4->FP  Reflux INT1_ref->FP  Reflux caption Fig. 1: Two-step synthesis workflow.

Caption: Figure 1. Two-step synthesis workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate

This procedure outlines the multicomponent Gewald reaction to form the key thiophene intermediate.

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
4-BromobenzaldehydeC₇H₅BrO185.029.25 g50.0
Ethyl CyanoacetateC₅H₇NO₂113.125.66 g50.0
Elemental SulfurS32.061.60 g50.0
MorpholineC₄H₉NO87.125.2 mL60.0
Ethanol (Absolute)C₂H₅OH46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL), 4-bromobenzaldehyde (9.25 g, 50.0 mmol), and ethyl cyanoacetate (5.66 g, 50.0 mmol).

  • Stir the mixture at room temperature to achieve a clear solution.

  • To this solution, add morpholine (5.2 mL, 60.0 mmol) dropwise. A slight exotherm may be observed.

  • Add elemental sulfur powder (1.60 g, 50.0 mmol) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approximately 78-80°C) with vigorous stirring. The mixture will turn dark.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid cake thoroughly with cold ethanol (2 x 30 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

This procedure details the cyclocondensation of the thiophene intermediate with formamide.

Materials & Reagents

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
Ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylateC₁₃H₁₂BrNO₂S342.216.84 g20.0
FormamideCH₃NO45.0440 mL-

Procedure:

  • Place the ethyl 2-amino-5-(4-bromophenyl)thiophene-3-carboxylate (6.84 g, 20.0 mmol) and formamide (40 mL) into a 100 mL round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to reflux (approximately 190-200°C) with magnetic stirring.

  • Maintain the reflux for 5-7 hours. The reaction progress can be monitored by TLC (e.g., mobile phase: 50% ethyl acetate in hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70°C to afford this compound.[10][11] Recrystallization from ethanol or a DMF/water mixture can be performed for higher purity.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic and heterocyclic rings.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 307.9/309.9 for Br isotopes).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the pyrimidinone ring.

  • Melting Point: To assess purity.

Safety and Handling Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Morpholine: Corrosive and flammable. Avoid contact with skin and eyes.

  • Formamide: A known teratogen. Handle with extreme care and avoid inhalation or skin contact.

  • Ethanol: Highly flammable. Keep away from open flames and ignition sources.

  • The refluxing of high-boiling point solvents like formamide should be performed with caution, ensuring the apparatus is securely clamped.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. National Library of Medicine. Available at: [Link]

  • Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. Available at: [Link]

  • Access to thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophene derivatives. ResearchGate. Available at: [Link]

  • Scheme: 1. Synthesis of Thieno [2, 3-d] Pyrimidin-4-one. ResearchGate. Available at: [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Institutes of Health (NIH). Available at: [Link]

  • 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. MySkinRecipes. Available at: [Link]

  • Design and Synthesis of Tetrahydrobenzo[5][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Thieme. Available at: [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The purity of this compound is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent development into a potential drug candidate. Impurities can lead to erroneous biological data, interfere with crystallization, and complicate formulation development.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed guide to the purification of this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles, offering a robust framework for researchers to adapt and optimize these methods for their specific needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₂H₇BrN₂OS
Molecular Weight 307.17 g/mol
Appearance White to off-white solidTypical for this class of compounds
Boiling Point 502.1 ± 40.0 °C (Predicted)
Density 1.8 ± 0.1 g/cm³ (Predicted)
Predicted XlogP 3.0
Storage 2-8°C, desiccated

The predicted XlogP of 3.0 suggests that the compound is moderately lipophilic, which will influence its solubility in various organic solvents and its retention characteristics in chromatography.

Understanding Potential Impurities

Effective purification is predicated on an understanding of the potential impurities that may be present in the crude product. The synthesis of the thieno[2,3-d]pyrimidine core often begins with a Gewald reaction to form a 2-aminothiophene precursor.[1] This reaction, while versatile, can generate side products. Subsequent cyclization and functionalization steps can also introduce impurities.

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as 2-aminothiophene precursors or reagents from the cyclization step.

  • Side-Products from the Gewald Reaction: Including dimers of the α-cyanoester.[2]

  • Isomers: Positional isomers may form depending on the synthetic route.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from cross-coupling reactions) or excess reagents.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.

Purification Strategies

A multi-tiered approach to purification is often the most effective. This typically involves an initial bulk purification by recrystallization, followed by a high-resolution chromatographic method if necessary.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for removing a significant portion of impurities from a solid sample. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at an elevated temperature. For brominated aromatic compounds, which are typically nonpolar to moderately polar, a range of solvents can be considered.[3] Given the structure of this compound, solvents such as dimethylformamide (DMF), ethanol, and mixtures like ethanol/water are good starting points.[3][4]

Experimental Protocol: Recrystallization

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Insoluble impurities C Crystallization A->C No insoluble impurities B->C D Isolation C->D Crystal formation E Drying D->E Washing

Figure 1: General workflow for recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, DMF, and water) at room temperature and upon heating. Look for a solvent that provides the desired solubility profile.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., DMF) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validation: The melting point of the recrystallized product should be sharp and higher than that of the crude material. Purity can be further assessed by Thin Layer Chromatography (TLC).

Column Chromatography: For Higher Purity

When recrystallization is insufficient to achieve the desired level of purity, or for separating compounds with similar solubility, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Rationale for Method Development:

The choice of eluent is critical for a successful separation. Thin Layer Chromatography (TLC) is an indispensable tool for rapidly determining an appropriate solvent system.[5] For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[5] The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 on a TLC plate, with good separation from any impurities.

Experimental Protocol: Column Chromatography

Column_Chromatography_Workflow A TLC Optimization B Column Packing A->B Determine Eluent C Sample Loading B->C D Elution C->D E Fraction Collection & Analysis D->E F Solvent Evaporation E->F Combine pure fractions

Figure 2: Workflow for purification by column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber containing a test eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio to achieve the desired Rf value for the target compound and optimal separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.

    • Collect the eluent in a series of fractions.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High-Purity Requirements

For applications demanding the highest purity, such as the preparation of analytical standards or for late-stage drug development, preparative HPLC is the ultimate purification tool. It offers superior resolution and efficiency compared to standard column chromatography.

Method Development Considerations:

An analytical HPLC method is typically developed first and then scaled up for preparative purification. A reversed-phase C18 column is a common choice for compounds of moderate polarity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

General Protocol Outline: Preparative HPLC

  • Analytical Method Development: Develop an analytical HPLC method that provides good resolution of the target compound from its impurities.

  • Method Scale-Up: Scale the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the pure compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization, to obtain the highly purified product.

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. A systematic approach, beginning with an understanding of the compound's properties and potential impurities, allows for the rational selection and application of purification techniques. Recrystallization serves as an excellent initial purification step, while column chromatography offers a higher degree of purification. For the most demanding applications, preparative HPLC can provide the compound in very high purity. The protocols and principles outlined in this guide provide a solid foundation for researchers to achieve the desired purity of this important heterocyclic compound.

References

  • Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. [Link]

  • Abdelhamid, A. O., et al. (2015). Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 822-838. [Link]

  • PubChem. (n.d.). 5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. [Link]

  • Sabour, R., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

Sources

Application Notes and Protocols for the Characterization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine bases like adenine.[1] This core is integral to numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is a member of this important class of molecules. Its therapeutic potential is intrinsically linked to its precise chemical structure and purity, necessitating rigorous analytical characterization.

This comprehensive guide provides a suite of detailed application notes and protocols for the definitive structural elucidation and purity assessment of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for generating reliable and reproducible analytical data. The causality behind experimental choices is explained to empower the user with a deeper understanding of the analytical workflow.

Analytical Workflow Overview

A multi-technique approach is essential for the unambiguous characterization of this compound. The logical flow of analysis ensures that both the molecular structure and the purity of the compound are thoroughly validated.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Definitive Structure NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula X_Ray X-Ray Crystallography (If single crystals are available) NMR->X_Ray Validates Solution Structure MS->NMR Confirms Molecular Weight FTIR FTIR Spectroscopy FTIR->NMR Identifies Functional Groups UV_Vis UV-Vis Spectroscopy HPLC HPLC HPLC->NMR Confirms Purity of Analyzed Sample

Figure 1: A representative workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the target compound, ¹H NMR will reveal the number and types of protons and their neighboring relationships, while ¹³C NMR will identify all unique carbon atoms in the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for thieno[2,3-d]pyrimidine derivatives due to its excellent solubilizing power for these often poorly soluble compounds.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 25 °C.

      • Set the spectral width to cover a range of at least -2 to 14 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at 25 °C.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (singlets, doublets, etc.) in the ¹H NMR spectrum to deduce proton-proton connectivities.

Expected Data and Interpretation
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
NH (pyrimidine)~12.0 - 12.5Broad Singlet1H
CH (pyrimidine)~8.0 - 8.5Singlet1H
CH (thiophene)~7.3 - 7.8Singlet1H
CH (bromophenyl)~7.6 - 7.9Doublet2H
CH (bromophenyl)~7.4 - 7.7Doublet2H

Note: The exact chemical shifts can vary depending on the solvent and concentration. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum is expected to show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring (typically in the range of 160-170 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.[3][4]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • Ensure the sample is fully dissolved to avoid clogging the instrument's introduction system.

  • Instrumentation and Analysis:

    • Utilize an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar, non-volatile molecules like the target compound.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire the data in a high-resolution mode (e.g., using a Time-of-Flight (TOF) or Orbitrap mass analyzer).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • The theoretical monoisotopic mass of C₁₂H₇BrN₂OS [M] is 305.9544 Da. Therefore, the expected m/z for [M+H]⁺ is 306.9622.

    • The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak, with a second peak at [M+2+H]⁺ of nearly equal intensity.

    • Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare it with the theoretical formula.

Parameter Expected Value
Molecular FormulaC₁₂H₇BrN₂OS
Theoretical Monoisotopic Mass305.9544 Da
Expected [M+H]⁺ (m/z)306.9622
Expected [M+2+H]⁺ (m/z)308.9602

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of specific structural motifs within a molecule.[5]

Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal. No extensive sample preparation is required.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H3100 - 3300Stretching
C-H (aromatic)3000 - 3100Stretching
C=O (amide)1650 - 1690Stretching
C=N1500 - 1600Stretching
C=C (aromatic)1450 - 1600Stretching
C-Br500 - 600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.[5]

Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition:

    • Record the spectrum over a range of approximately 200-800 nm.

    • First, record a baseline spectrum with the solvent-filled cuvette.

    • Then, record the spectrum of the sample solution.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax). The conjugated system of the thieno[2,3-d]pyrimidine core fused with the bromophenyl ring is expected to result in strong UV absorption. For similar thieno[2,3-d]pyrimidin-4-one structures, absorption maxima are often observed in the range of 250-400 nm.[5]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its components. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, leading to their separation. Purity is typically assessed by the area percentage of the main peak in the chromatogram.[3]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

    • Mobile Phase: A gradient elution is often effective. For example:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

      • Gradient: Start with a low percentage of B (e.g., 30%), and increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered acceptable for many research applications.[3]

HPLC_Protocol cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Prep Dissolve in Acetonitrile/Water (1 mg/mL) Filter Filter (0.45 µm) Prep->Filter Inject Inject Sample Filter->Inject Column C18 Column Inject->Column Separate Gradient Elution (Water/Acetonitrile) Column->Separate Detect UV Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate Area % Integrate->Purity

Sources

Application Note: Spectroscopic Characterization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purine bases and its role in a multitude of pharmacologically active agents.[1] These compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, a member of this important class, is of significant interest to researchers in drug discovery and development. Its bromine-substituted phenyl ring offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse chemical libraries for biological screening.

Accurate structural elucidation and purity assessment are paramount in the advancement of new chemical entities. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous characterization of such molecules. This application note provides a detailed guide to the acquisition and interpretation of NMR and MS data for this compound, offering insights into the causal relationship between the molecular structure and its spectroscopic signature.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₂H₇BrN₂OS

  • Molecular Weight: 307.17 g/mol [3]

  • CAS Number: 307512-24-9[3]

The structural framework, illustrated below, consists of a fused thieno[2,3-d]pyrimidine core with a 4-bromophenyl substituent at the 5-position. The tautomeric 3H in the pyrimidinone ring is a key structural feature.

Caption: Structure of this compound.

Experimental Protocols

NMR Spectroscopy

Rationale: ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for a wide range of organic compounds, including heterocyclic systems. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32 (adjust for signal-to-noise)

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: -10 to 200 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-2048 (or more, as ¹³C has low natural abundance)

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

Mass Spectrometry

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺) and Negative (to observe [M-H]⁻)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 200 °C

    • Mass Range: m/z 100 - 500

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da for any bromine-containing ion.

Data Interpretation and Discussion

The following sections detail the expected spectral data based on the known structure of this compound and data from analogous compounds.[1][4]

¹H NMR Spectral Data (Expected)

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the NH proton of the pyrimidinone ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HNH (3-position)The acidic proton on the pyrimidinone nitrogen is typically downfield and often broad due to exchange.
~8.2Singlet1HCH (2-position)This proton on the pyrimidine ring is a singlet and appears in the aromatic region.
~7.8Doublet2HCH (Ar)Protons on the bromophenyl ring ortho to the thienopyrimidine core. They appear as a doublet due to coupling with the meta protons.
~7.7Doublet2HCH (Ar)Protons on the bromophenyl ring meta to the thienopyrimidine core. They appear as a doublet due to coupling with the ortho protons.
~7.5Singlet1HCH (7-position)This proton on the thiophene ring is a singlet and is found in the aromatic region.
¹³C NMR Spectral Data (Expected)

The proton-decoupled ¹³C NMR spectrum should display signals for all 12 unique carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~170C =O (4-position)The carbonyl carbon of the pyrimidinone ring is significantly deshielded and appears far downfield.
~155C -S (5a-position)Quaternary carbon of the thiophene ring fused to the pyrimidine ring.
~152C -N (2-position)Carbon in the pyrimidine ring.
~145C -Br (Ar)Aromatic carbon directly attached to the bromine atom.
~135C -C (Ar)Quaternary aromatic carbon of the bromophenyl ring attached to the thiophene ring.
~132C H (Ar)Aromatic carbons ortho to the bromine atom on the phenyl ring.
~129C H (Ar)Aromatic carbons meta to the bromine atom on the phenyl ring.
~125C H (7-position)Carbon of the thiophene ring.
~120C -C (5-position)Quaternary carbon of the thiophene ring.
~118C -C=O (4a-position)Quaternary carbon of the pyrimidine ring fused to the thiophene ring.
Mass Spectrometry Data (Predicted)

The high-resolution mass spectrum will be crucial for confirming the elemental composition. The presence of the bromine isotope pattern is a key diagnostic feature.

IonCalculated m/zRationale
[M+H]⁺306.9535 (for ⁷⁹Br)Protonated molecular ion, expected in positive ESI mode.
[M+H]⁺308.9515 (for ⁸¹Br)Isotopic peak for the protonated molecular ion.
[M-H]⁻304.9389 (for ⁷⁹Br)Deprotonated molecular ion, expected in negative ESI mode.
[M-H]⁻306.9369 (for ⁸¹Br)Isotopic peak for the deprotonated molecular ion.
[M+Na]⁺328.9355 (for ⁷⁹Br)Sodium adduct, commonly observed in ESI.
[M+Na]⁺330.9334 (for ⁸¹Br)Isotopic peak for the sodium adduct.

Predicted m/z values from PubChem CID 727637.[5]

Workflow Visualization

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one NMR_Prep Dissolve in DMSO-d6 (5-10 mg in 0.7 mL) Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN (~1 mg/mL) Sample->MS_Prep NMR_Acq 400 MHz NMR Spectrometer Acquire ¹H and ¹³C Spectra NMR_Prep->NMR_Acq MS_Acq HRMS (Q-TOF/Orbitrap) Acquire ESI+ and ESI- Spectra MS_Prep->MS_Acq NMR_Analysis Process FID (FT, Phasing) Assign Peaks Confirm Structure NMR_Acq->NMR_Analysis MS_Analysis Identify Molecular Ion Analyze Isotope Pattern Confirm Formula MS_Acq->MS_Analysis Conclusion Structural Confirmation NMR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. The anticipated ¹H and ¹³C NMR spectra will confirm the atomic connectivity and chemical environment of each nucleus, while mass spectrometry will verify the molecular weight and elemental composition, with the bromine isotope pattern serving as a distinctive confirmation. This comprehensive analytical approach ensures the identity and purity of the compound, which is a critical step for its use in medicinal chemistry research and drug development.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. [Link]

  • Wiley Online Library. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • PubChem. 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • ResearchGate. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • J&K Scientific. This compound, 97%. [Link]

Sources

Application Notes and Protocols for Utilizing 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif

The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets. Structurally resembling purines, this scaffold has been extensively explored for the development of potent inhibitors against numerous protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1] Derivatives of thieno[2,3-d]pyrimidine have demonstrated inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), and Phosphoinositide 3-kinase (PI3K), making them valuable tools for cancer research and therapeutic development.[2][3][4]

This document provides detailed application notes and protocols for the use of a specific derivative, 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one , in kinase inhibitor assays. The presence of the 4-bromophenyl group often facilitates hydrophobic interactions within the ATP-binding pocket of kinases, a common feature in many kinase inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals to effectively characterize the inhibitory potential of this compound against various kinase targets. We will focus on protocols for both biochemical and cell-based assays, providing a comprehensive framework for its evaluation.

Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.[5] These assays measure the enzymatic activity of the kinase in a controlled, cell-free environment. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Principle of Luminescence-Based Kinase Assays

A widely used method for quantifying kinase activity is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.[7] This method is highly sensitive and amenable to high-throughput screening.[7]

Protocol 1: In Vitro Kinase Inhibition Assay for VEGFR-2

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8] The following protocol describes how to determine the IC50 value of this compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 kinase (BPS Bioscience, Cat. #40301 or similar)[9][10][11]

  • This compound

  • PTK Substrate (Poly-Glu,Tyr 4:1) (BPS Bioscience, Cat. #40217 or similar)[9][10]

  • ATP

  • Kinase Buffer 1 (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[13]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.[14][15]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a white assay plate.

    • Add 10 µL of recombinant VEGFR-2 kinase diluted in kinase buffer to each well, except for the "blank" control wells. For the blank wells, add 10 µL of kinase buffer.

    • Prepare a master mix containing ATP and the PTK substrate in kinase buffer. The optimal concentrations should be determined empirically but are typically around the Km for ATP and a saturating concentration for the substrate.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to all wells. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9][12]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the blank wells from all other wells.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay for ROCK2

ROCK2 is involved in various cellular processes, including cell motility and contraction. Its inhibition is a therapeutic strategy for various diseases.[3]

Materials:

  • Recombinant Human ROCK2 kinase (Promega, or similar)[7]

  • This compound

  • S6Ktide substrate (or other suitable ROCK substrate)[14][15]

  • ATP

  • ROCK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

The procedure for the ROCK2 inhibition assay is similar to the VEGFR-2 assay. Key parameters to optimize include the concentrations of ROCK2 enzyme, S6Ktide substrate, and ATP, as well as the incubation time. A typical protocol would follow the steps outlined in Protocol 1, substituting the specific ROCK2 reagents.

Cell-Based Assays: Assessing In-Cellulo Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell.[9] These assays can measure the compound's effects on cell proliferation, viability, or target engagement.

Principle of the MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17][18]

Protocol 3: Cell Viability and Proliferation Assay (MTT)

This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on VEGFR-2 or ROCK signaling)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[19]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium with MTT and DMSO, but no cells) from all other wells.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Cell Viability Assay: CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5] This assay is generally faster and more sensitive than the MTT assay.[5]

Data Presentation and Interpretation

The results of kinase inhibitor assays are typically presented as dose-response curves and IC50 values.

Table 1: Hypothetical Inhibitory Activity of this compound

Kinase TargetAssay TypeIC50 (nM)
VEGFR-2Biochemical (ADP-Glo)150
ROCK2Biochemical (ADP-Glo)320
PIM1Biochemical (ADP-Glo)>10,000
Cancer Cell Line ACell Viability (MTT)550

This is example data and should be experimentally determined.

Visualizing Workflows and Pathways

Signaling Pathway

cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Inhibitor 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Biochemical Assay Workflow

Start Start Prep Prepare Compound Dilutions Start->Prep Add_Cmpd Add Compound to Assay Plate Prep->Add_Cmpd Add_Enzyme Add Kinase Enzyme Add_Cmpd->Add_Enzyme Add_Sub_ATP Initiate Reaction with Substrate/ATP Mix Add_Enzyme->Add_Sub_ATP Incubate_Kinase Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30 min) Add_Detection->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read

Caption: General workflow for a luminescence-based kinase assay.

Cell-Based Assay Workflow

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Treat Treat Cells with Compound Dilutions Incubate_Overnight->Treat Incubate_Treatment Incubate (48-72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for an MTT cell viability assay.

References

  • BPS Bioscience. (n.d.). ROCK2 Kinase Assay Kit. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Medicinal Chemistry, 7(15), 2045-2066.
  • Reaction Biology. (n.d.). ROCK2 NanoBRET Kinase Assay. Retrieved from [Link]

  • Kim, K. S., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Antonchick, A. P., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Chen, Y., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(16), 4967.
  • Neuro-Bio. (2021). The novel ROCK2 selective inhibitor NRL-1049 preserves the blood-brain barrier after acute injury.
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Vidugiriene, J., et al. (2015). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. ASSAY and Drug Development Technologies, 13(3), 156-165.
  • Springer Nature. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Retrieved from [Link]

  • Biocompare. (n.d.). CellTiter-Glo Luminescent Cell Viability Assay G7573 from Promega. Retrieved from [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5), e20240198.
  • Li, X., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 126966.
  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(19), 4488.
  • Ni, Y., et al. (2011). Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956.
  • Al-Said, M. S., et al. (2015). Inhibition of Tumor Cell Proliferation by Thieno[2,3-d]pyrimidin-4(1H)-one-based Analogues. Bioorganic & Medicinal Chemistry Letters, 25(16), 3763-3766.
  • Wang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 30, 115890.
  • Zhang, T., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11465-11481.
  • Chen, Y., et al. (2009). Discovery of 3H-benzo[1][8]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636.

  • Al-Zaydi, K. M., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(3), M1009.
  • RCSB PDB. (2009). 3JXW: Discovery of 3H-benzo[1][8]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective and Orally Bioavailable Pim Kinases Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one (BTP-4): A Putative Dual EGFR/VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to native purines and quinazolines. This has led to its extensive investigation as a source of potent kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4][5] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival.[7] Its overexpression is common in various cancers, including non-small cell lung cancer.[7] VEGFR-2 is the primary mediator of the pro-angiogenic signals of VEGF, playing a crucial role in tumor neovascularization, which is essential for tumor growth and metastasis.[8][9][10] The dual inhibition of both EGFR and VEGFR-2 presents a compelling anti-cancer strategy, simultaneously targeting tumor cell proliferation and the blood supply that sustains it.[6]

This document provides a comprehensive suite of cell-based assay protocols for the characterization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one , hereafter referred to as BTP-4 . Based on the well-documented activities of its structural class, we will proceed under the working hypothesis that BTP-4 functions as a dual inhibitor of EGFR and VEGFR-2. These protocols are designed to rigorously test this hypothesis and elucidate the compound's cellular mechanism of action.

Experimental Strategy: A Multi-Faceted Approach to Characterization

Our approach is to build a comprehensive biological profile of BTP-4, starting from direct target engagement and moving to its effects on cellular processes. This workflow ensures that each experimental step logically informs the next, providing a clear and robust understanding of the compound's activity.

G cluster_0 Biochemical & Cellular Target Engagement cluster_1 Phenotypic Cellular Response cluster_2 Data Synthesis A In Vitro Kinase Assay (EGFR/VEGFR-2) B Cellular Phospho-Kinase Assay (Western Blot/ELISA) A->B Confirms cell permeability & target engagement C Cell Viability Assay (MTT/XTT) B->C Links target inhibition to cellular outcome D Apoptosis Assay (Caspase-Glo) C->D Investigates mechanism of cytotoxicity E Cell Cycle Analysis (Flow Cytometry) C->E Investigates cytostatic effects F Determine IC50/EC50 Values & Mechanism of Action D->F E->F

Figure 1: A logical workflow for the characterization of a novel kinase inhibitor, starting from target validation to the elucidation of its cellular effects.

Part 1: Direct Target Inhibition - In Vitro Kinase Assays

Objective: To quantify the direct inhibitory effect of BTP-4 on the enzymatic activity of purified EGFR and VEGFR-2 kinases. This assay is crucial for determining the compound's potency (IC50) and selectivity.

Principle: Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during a kinase reaction. The conversion of ADP to ATP by a kinase reagent is coupled to a luciferase-luciferin reaction, generating a light signal that is proportional to kinase activity. A decrease in signal in the presence of an inhibitor indicates reduced kinase activity.

Protocol 1: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
ParameterRecommendation
Enzymes Recombinant Human EGFR, Recombinant Human VEGFR-2
Substrate Poly(Glu,Tyr) 4:1 or specific peptide substrate
ATP Concentration 10-50 µM (near the Km for ATP)
Plate Format 384-well, white, low-volume
Positive Control Staurosporine (broad-spectrum), Erlotinib (EGFR), Sunitinib (VEGFR-2)
Vehicle Control DMSO (typically ≤1% final concentration)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of BTP-4 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these into the appropriate kinase assay buffer.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted BTP-4 or control compounds.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the specific kinase and its substrate in kinase buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log of the BTP-4 concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Part 2: Cellular Target Engagement and Downstream Signaling

Objective: To confirm that BTP-4 can enter cells and inhibit the phosphorylation of its target kinases, EGFR and VEGFR-2, and their downstream signaling pathways.

Principle: Western blotting allows for the detection of specific proteins from cell lysates separated by size. Using phospho-specific antibodies, we can visualize the phosphorylation status of EGFR, VEGFR-2, and key downstream effectors like ERK and Akt, providing a direct measure of kinase inhibition within a cellular context.[3][4]

G Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras BTP4 BTP-4 BTP4->Receptor Akt Akt PI3K->Akt Proliferation Proliferation Survival Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified EGFR/VEGFR-2 signaling pathway. BTP-4 is hypothesized to block receptor phosphorylation, thereby inhibiting downstream pro-survival and proliferative signals.

Protocol 2: Western Blot for Phospho-Kinase Levels
ParameterRecommendation
Cell Lines A549 (human lung carcinoma, high EGFR expression), HUVEC (human umbilical vein endothelial cells, for VEGFR-2)
Stimulation EGF (for A549), VEGF (for HUVEC)
Treatment Time 1-4 hours with BTP-4
Primary Antibodies p-EGFR (Tyr1068), Total EGFR, p-VEGFR-2 (Tyr1175), Total VEGFR-2, p-ERK1/2, Total ERK1/2
Loading Control β-Actin or GAPDH

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed A549 or HUVEC cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of BTP-4 or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with EGF (50 ng/mL) or VEGF (50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Stripping and Re-probing: To assess total protein and loading controls, the membrane can be stripped of antibodies and re-probed.

Part 3: Cellular Phenotypic Assays

Objective: To evaluate the overall effect of BTP-4 on cancer cell health, including viability, proliferation, and the induction of specific cell death or cell cycle arrest pathways.

Protocol 3: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[11]

ParameterRecommendation
Cell Lines A549, MCF-7 (breast cancer), HCT116 (colon cancer)
Seeding Density 2,000 - 10,000 cells/well (empirically determined)
Plate Format 96-well, clear, flat-bottom
Treatment Duration 72 hours
MTT Concentration 0.5 mg/mL final concentration

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BTP-4 (e.g., 10 concentrations) and controls (vehicle, positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11]

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Protocol 4: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, the substrate for luciferase. The resulting light signal is proportional to caspase activity.

ParameterRecommendation
Cell Lines A549, HCT116
Plate Format 96-well, white-walled, clear-bottom
Treatment Duration 24-48 hours
Positive Control Staurosporine (1 µM)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with BTP-4 as described for the viability assay. Include untreated and vehicle-treated controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining cells with PI and analyzing them with a flow cytometer, the DNA content of each cell can be measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.

ParameterRecommendation
Cell Lines A549, HCT116
Treatment Duration 24-48 hours
Fixation Cold 70% Ethanol
Staining Solution PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with BTP-4 at 1X and 5X its EC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Transfer to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and, while gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for several weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal (typically around 610 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in a specific phase compared to the vehicle control, which would indicate cell cycle arrest.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive in vitro characterization of this compound (BTP-4). By systematically evaluating its direct kinase inhibition, cellular target engagement, and subsequent effects on cell viability, apoptosis, and cell cycle progression, researchers can build a detailed and reliable profile of this compound's mechanism of action. This multi-faceted approach is essential for validating its potential as a dual EGFR/VEGFR-2 inhibitor and for guiding its further development as a novel anti-cancer therapeutic.

References

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • Trevigen. XTT Proliferation Assay Protocol. [Link]

  • JoVE. Assaying cell cycle status using flow cytometry. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. [Link]

  • Al-Ostath, S., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]

  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. [Link]

  • Hiebel, M. A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. [Link]

  • OncoTargets and Therapy. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega. [Link]

  • Medicinal Chemistry Research. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • ResearchGate. In vitro VEGFR-2 inhibitory assay. [Link]

  • Journal of Molecular Structure. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • Abbexa. Human VEGFR-2/KDR (Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. [Link]

  • Skalitzky, D. J., et al. (2001). Synthesis of thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. [Link]

  • Gong, X., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters. [Link]

  • O'Connell, K. M., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem. [Link]

  • Liu, F., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules. [Link]

  • Chen, Y., et al. (2009). Discovery of 3H-benzo[3]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. [Link]

  • Chen, Y. C., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences. [Link]

Sources

in vitro experimental design with 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial In Vitro Screening of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Authored by: Gemini, Senior Application Scientist

Date: January 21, 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of this compound. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, which frequently targets the ATP-binding site of protein kinases.[1][2][3] Consequently, compounds built on this scaffold are promising candidates for kinase inhibitors, particularly in oncology research.[2][4] This guide presents a hierarchical screening cascade, beginning with broad cell viability assessment, followed by specific biochemical kinase assays, and culminating in the analysis of downstream cellular signaling pathways to elucidate the mechanism of action. Each section provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and logical investigative workflow for researchers in drug discovery and development.

Scientific Rationale & Foundational Concepts

The core of the subject compound is the thieno[2,3-d]pyrimidine fused ring system. This structure is a cornerstone of many kinase inhibitors because it mimics the adenine ring of ATP, allowing it to compete for binding within the catalytic pocket of a wide range of protein kinases.[2][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6]

Key tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently targeted by molecules with this scaffold.[6][7][8] Overexpression and hyperactivity of EGFR and VEGFR-2 are implicated in tumor proliferation, angiogenesis, and metastasis.[5][6] The design of this experimental guide is therefore predicated on the hypothesis that this compound functions as an inhibitor of such oncogenic kinases.

cluster_0 Kinase ATP-Binding Pocket ATP ATP Adenine Kinase Kinase Hinge Region ATP->Kinase Binds via H-Bonds Compound This compound Thieno[2,3-d]pyrimidine Core (ATP Mimic) Compound->Kinase Competitively Binds

Caption: Mechanism rationale for thieno[2,3-d]pyrimidines as kinase inhibitors.

A Hierarchical Strategy for In Vitro Evaluation

A structured, multi-stage approach is essential for the efficient and logical characterization of a novel compound. This workflow begins with broad, phenotype-based assays to confirm biological activity and progresses to more specific, target-oriented investigations. This ensures that resources are focused on compounds with demonstrated cellular effects.

workflow start Compound Synthesis & Stock Solution Preparation primary_screen Primary Screening: Cell Viability & Cytotoxicity (e.g., MTT Assay) start->primary_screen Test across cancer cell lines data_analysis1 Data Analysis: Determine IC50 Values primary_screen->data_analysis1 secondary_screen Secondary Screening: Biochemical Target-Based Assays (e.g., In Vitro Kinase Assay) data_analysis1->secondary_screen Active compounds proceed data_analysis2 Data Analysis: Determine Target IC50 & Selectivity secondary_screen->data_analysis2 tertiary_screen Tertiary Screening: Cellular Mechanism of Action (e.g., Western Blot for Signaling) data_analysis2->tertiary_screen Potent inhibitors proceed data_analysis3 Data Analysis: Confirm Downstream Target Modulation tertiary_screen->data_analysis3 conclusion Comprehensive Profile & Lead Candidate Decision data_analysis3->conclusion

Caption: A generalized workflow for the in vitro screening of a novel compound.

Primary Screening: Cytotoxicity and Anti-Proliferative Effects

Rationale

The first crucial step is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells.[9] This primary screen establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell proliferation by 50%.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[11]

Data Presentation: Summarizing Cytotoxicity

Results should be collated into a clear table to compare the compound's potency across different cancer cell lines. This can reveal initial indications of selectivity.

Compound IDCancer Cell LineIC50 (µM) ± SD
This compoundA549 (Lung)e.g., 7.8 ± 0.6
This compoundMCF-7 (Breast)e.g., 5.1 ± 0.4
This compoundHepG2 (Liver)e.g., 12.3 ± 1.1
Doxorubicin (Positive Control)A549 (Lung)e.g., 0.8 ± 0.1
Doxorubicin (Positive Control)MCF-7 (Breast)e.g., 0.5 ± 0.08
Doxorubicin (Positive Control)HepG2 (Liver)e.g., 1.1 ± 0.2

Data shown is hypothetical and for illustrative purposes.

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[12][13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (specific to cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[12] or DMSO.

  • Microplate reader (absorbance at 570-590 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Secondary Screening: Biochemical Target-Based Assays

Rationale

Having confirmed cytotoxic activity, the next step is to determine if this effect is caused by the direct inhibition of the hypothesized kinase targets. Biochemical assays using purified recombinant kinases provide a direct measure of target engagement, free from the complexities of a cellular environment.[14] Luminescence-based assays, such as the Kinase-Glo® platform, are widely used. They quantify kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction; low luminescence indicates high kinase activity (ATP consumed) and high luminescence indicates low kinase activity (ATP preserved due to inhibition).[15][16]

Data Presentation: Kinase Inhibitory Potency
Compound IDKinase TargetIC50 (nM) ± SD
This compoundEGFRe.g., 37.2 ± 4.1
This compoundVEGFR-2 (KDR)e.g., 123.5 ± 11.8
This compoundSRC (Off-target)e.g., >10,000
Erlotinib (Positive Control)EGFRe.g., 25.6 ± 3.5
Sorafenib (Positive Control)VEGFR-2 (KDR)e.g., 90.1 ± 8.7

Data shown is hypothetical and for illustrative purposes.

Protocol: In Vitro Luminescence-Based Kinase Assay (Generic)

This protocol is based on the principles of commercial kits like the VEGFR2 Kinase Assay Kit.[15][16][17]

Materials:

  • White, opaque 96-well plates (for luminescence)

  • Recombinant human kinases (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • Kinase assay buffer

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Luminescence-based kinase detection reagent (e.g., Kinase-Glo®)

  • Luminometer

Procedure:

  • Prepare Master Mix: Prepare a master mixture containing the kinase assay buffer, the specific peptide substrate, and ATP.

  • Compound Plating: Add the test compound at various concentrations to the wells. Include positive control inhibitors (e.g., Erlotinib for EGFR) and a "no-inhibitor" control (vehicle only).

  • Initiate Reaction: Add the recombinant kinase enzyme to each well to start the phosphorylation reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 30-60 minutes).

  • Detect Remaining ATP: Add an equal volume of the kinase detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Signal Development: Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Convert the raw luminescence units (RLU) into percent inhibition relative to the "no-inhibitor" control. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Tertiary Screening: Cellular Mechanism of Action

Rationale

After identifying a direct biochemical target, it is critical to confirm that the compound inhibits the kinase's signaling pathway within a living cell.[18] Western blotting is the gold-standard technique for this purpose.[19] It allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of downstream signaling molecules.[20][21] If this compound inhibits EGFR or VEGFR-2, a dose-dependent decrease in the phosphorylation of key downstream effectors like ERK (MAPK) and Akt should be observed.[6][19]

ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) ligand->receptor Activates ras_pi3k RAS / PI3K receptor->ras_pi3k Phosphorylates compound 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one compound->receptor Inhibits raf_akt RAF / Akt ras_pi3k->raf_akt mek_pdk1 MEK / PDK1 raf_akt->mek_pdk1 erk_mtor ERK / mTOR mek_pdk1->erk_mtor downstream Cell Proliferation, Angiogenesis, Survival erk_mtor->downstream Regulates

Caption: Simplified EGFR/VEGFR-2 signaling cascade and point of inhibition.

Protocol: Western Blot Analysis of MAPK and PI3K/Akt Pathways

This protocol is a standard procedure for analyzing protein phosphorylation.[18][19][22]

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Starve cells (if necessary, to reduce basal signaling) and then treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 2-6 hours). For kinase pathways, a short pre-treatment with the compound is often followed by stimulation with a growth factor (like EGF) for 5-15 minutes to induce a strong phosphorylation signal.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.[19]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein (e.g., total-ERK) and a loading control (e.g., GAPDH or β-actin) to confirm that changes in the phospho-signal are not due to changes in the total amount of protein or unequal loading.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Mghwary, A. R. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Hassan, G. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4638. [Link]

  • Mghwary, A. R. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 288. [Link]

  • El-Sayed, N. F., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1162. [Link]

  • Abuel-Maaty, S. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 9345. [Link]

  • Rashad, A. E., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 3-17. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Structures of potent dual EGFR and VEGFR-2 inhibitors. (2019). ResearchGate. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Rashad, A. E., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 3-17. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

  • Brown, J. C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Mghwary, A. R. E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 838-852. [Link]

  • Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 137-150. [Link]

  • Taylor, V. M., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 6(1), 108-118. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Thoniyot, P., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Oncotarget, 8(60), 101831-101846. [Link]

  • The detection of MAPK signaling. (2001). Current Protocols in Molecular Biology, Chapter 18, Unit 18.12. [Link]

  • Iqbal, J., et al. (2021). Selected thienopyrimidines derivatives as biological active compounds. Bioorganic Chemistry, 115, 105193. [Link]

  • Al-Ostoot, F. H., et al. (2021). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules, 26(11), 3123. [Link]

  • Human VEGFR Reporter Assay Kit. (n.d.). INDIGO Biosciences. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... (2017). ResearchGate. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (2018). Molecular Diversity Preservation International. [Link]

  • 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. (n.d.). MySkinRecipes. [Link]

  • Chen, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(23), 4346. [Link]

  • Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]

  • This compound, 97%. (n.d.). J&K Scientific. [Link]

  • Discovery of 3H-benzo[6][12]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). Journal of Medicinal Chemistry, 52(21), 6621-6636. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2018). Molecular Diversity Preservation International. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). ACS Omega, 7(49), 45353-45371. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). International Journal of Molecular Sciences, 22(16), 8885. [Link]

Sources

Application Notes and Protocols for the Development and Screening of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines and quinazolines, and is present in numerous compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties. A significant number of thieno[2,3-d]pyrimidine derivatives have shown promise as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. This guide provides a comprehensive framework for the strategic development and screening of novel derivatives based on the 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one core structure. We present detailed, field-proven protocols for the synthesis of a focused compound library through strategic modifications at three key positions. Furthermore, we outline a robust screening cascade, beginning with a high-throughput biochemical assay against a panel of relevant kinases, followed by essential cell-based secondary assays to determine cytotoxicity and target engagement. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

Introduction: Rationale for Derivatization

The this compound core (Figure 1) is an attractive starting point for a drug discovery program. The thieno[2,3-d]pyrimidine core itself is a known pharmacophore, with numerous analogs demonstrating potent inhibitory activity against a range of protein kinases. The strategic placement of a bromo-phenyl group at the 5-position provides a versatile chemical handle for introducing molecular diversity through well-established and robust palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The derivatization strategy outlined herein focuses on three primary points of modification to generate a diverse chemical library for screening:

  • Position A (C4' of the phenyl ring): The bromine atom serves as a prime site for introducing a variety of aryl, heteroaryl, alkyl, and amino moieties via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for extensive exploration of the solvent-exposed region, which can significantly influence target binding and selectivity.

  • Position B (N3 of the pyrimidinone ring): The lactam nitrogen offers a site for N-alkylation, introducing substituents that can modulate solubility, cell permeability, and interaction with the target protein.

  • Position C (Potential for further functionalization): While not the primary focus of this initial guide, the thieno-pyrimidine core offers other positions for modification in subsequent optimization rounds.

This systematic approach enables a thorough structure-activity relationship (SAR) study, providing critical insights for the development of novel therapeutic agents.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound core typically begins with a Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidinone ring.

Synthesis of this compound (Core Scaffold)

A common route involves the reaction of a 2-aminothiophene-3-carbonitrile with formic acid or formamide to yield the thieno[2,3-d]pyrimidin-4-one core.[1][2][3] The precursor, a 2-amino-5-(4-bromophenyl)thiophene-3-carbonitrile, can be synthesized through various established methods.[4][5]

Derivatization at Position A: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring is a versatile handle for introducing a wide array of substituents. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for this purpose, known for their broad substrate scope and functional group tolerance.[5][6][7][8][9][10]

This protocol describes a general procedure for the coupling of various boronic acids or their esters with the core scaffold.

Materials:

  • This compound

  • Aryl/heteroaryl/vinyl boronic acid or boronate ester (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

This protocol outlines a general method for the coupling of primary or secondary amines with the core scaffold.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the mixture to 90-110 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Derivatization at Position B: N-Alkylation of the Pyrimidinone Ring

The lactam nitrogen at the N3 position can be alkylated to introduce further diversity. This reaction is typically carried out using an alkyl halide in the presence of a suitable base.[7][11][12][13][14]

Materials:

  • 5-(Aryl)-3H-thieno[2,3-d]pyrimidin-4-one derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve the 5-(Aryl)-3H-thieno[2,3-d]pyrimidin-4-one derivative in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization or flash column chromatography.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising derivatives. This begins with a broad, high-throughput biochemical screen, followed by more focused secondary and cellular assays for hit validation and characterization.

Primary Screening: High-Throughput Kinase Inhibition Assay

Given the prevalence of thieno[2,3-d]pyrimidines as kinase inhibitors, a primary screen against a panel of oncologically relevant kinases is a logical starting point. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction. It is suitable for high-throughput screening (HTS) of large compound libraries.

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, Src)

  • Kinase-specific substrate

  • ATP

  • Synthesized thienopyrimidine derivatives (typically dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each test compound at the desired screening concentration (e.g., 10 µM) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition for each compound using the following formula:

% Inhibition = 100 x (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further characterization.

Diagram: Kinase Inhibition Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization Compound_Library Compound Library (Thienopyrimidine Derivatives) HTS_Assay High-Throughput Kinase Assay (e.g., ADP-Glo™) Compound_Library->HTS_Assay Data_Analysis Data Analysis (% Inhibition) HTS_Assay->Data_Analysis Hit_Identification Hit Identification (e.g., >50% Inhibition) Data_Analysis->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curve) Hit_Identification->IC50_Determination Secondary_Assays Secondary Assays (e.g., Cell-based) IC50_Determination->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for kinase inhibitor screening.

Secondary Assays: Hit Confirmation and Cellular Activity

Hits from the primary screen should be subjected to a battery of secondary assays to confirm their activity, determine their potency, and assess their effects in a cellular context.

For active compounds, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound at multiple concentrations in the same kinase assay used for the primary screen.

It is crucial to assess the general cytotoxicity of the active compounds to distinguish between targeted antiproliferative effects and non-specific toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][15][16][17]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC₅₀ for cytotoxicity.

To confirm that the compounds inhibit the target kinase within a cellular environment, a target engagement assay is essential. For a kinase like EGFR, a cell-based ELISA can be used to measure the phosphorylation of the receptor in response to ligand stimulation.[18][19][20][21]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Serum-free and complete culture medium

  • Ligand for kinase activation (e.g., EGF)

  • Test compounds

  • Cell-Based Phospho-ELISA Kit (specific for the target kinase)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells (e.g., overnight in serum-free medium) to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation. Include an unstimulated control.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure:

    • Block the wells.

    • Incubate with a primary antibody that specifically recognizes the phosphorylated form of the target kinase.

    • Wash the wells and incubate with an HRP-conjugated secondary antibody.

    • Add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Normalization and Analysis: A parallel set of wells should be stained with an antibody against the total protein of the target kinase to normalize for cell number. Calculate the percent inhibition of phosphorylation for each compound concentration and determine the cellular IC₅₀.

Signaling Pathway Context

Understanding the signaling context of the target kinases is crucial for interpreting screening results and predicting the downstream cellular effects of the inhibitors.

Diagram: Simplified Kinase Signaling Pathways

G cluster_EGFR EGFR Signaling cluster_VEGFR2 VEGFR2 Signaling cluster_Src Src Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival VEGFR2 VEGFR2 PLCg PLCγ-PKC-MAPK VEGFR2->PLCg PI3K_AKT_VEGFR PI3K-AKT VEGFR2->PI3K_AKT_VEGFR Angiogenesis Angiogenesis, Permeability PLCg->Angiogenesis PI3K_AKT_VEGFR->Angiogenesis Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration_Invasion Cell Migration & Invasion FAK->Migration_Invasion STAT3->Migration_Invasion

Caption: Simplified overview of key downstream signaling pathways for EGFR, VEGFR2, and Src kinases.

Inhibitors of EGFR are expected to block downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, thereby inhibiting cell proliferation and promoting apoptosis.[21] VEGFR2 is a key mediator of angiogenesis, and its inhibition affects endothelial cell proliferation, migration, and survival through pathways involving PLCγ and PI3K-AKT.[22][23][24][25][26] Src , a non-receptor tyrosine kinase, plays a crucial role in cell adhesion, migration, and invasion, often through FAK and STAT3 signaling.[27][28][29][30]

Data Summary and Interpretation

All quantitative data should be organized in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Data for a Hypothetical Series of Derivatives

Compound IDR¹ (Position A)R² (Position B)Kinase IC₅₀ (nM) (e.g., EGFR)Cytotoxicity IC₅₀ (µM) (A431 cells)Cellular p-EGFR IC₅₀ (nM)
Core-Br-Br-H>10,000>50>10,000
Deriv-01-Phenyl-H1,25025.32,500
Deriv-02-4-Anisyl-H85018.71,500
Deriv-03-Morpholino-H555.2120
Deriv-04-Morpholino-CH₃454.8100
Deriv-05-Morpholino-Bn606.1150

Interpretation:

  • Core Scaffold: The starting material is inactive, as expected.

  • Position A: Replacing the bromine with a phenyl group (Deriv-01) confers weak activity. Introducing an electron-donating methoxy group (Deriv-02) provides a modest improvement. A significant increase in potency is observed with the introduction of a morpholino group (Deriv-03), suggesting a key interaction in the binding pocket.

  • Position B: Small alkylation at the N3 position (Deriv-04) is well-tolerated and may slightly improve potency. Larger groups like benzyl (Deriv-05) may be detrimental.

  • Correlation: A good correlation between biochemical potency (Kinase IC₅₀), cellular target engagement (p-EGFR IC₅₀), and antiproliferative activity (Cytotoxicity IC₅₀) suggests that the observed cytotoxicity is likely due to on-target inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols and screening cascade detailed in this guide provide a robust and efficient framework for generating and evaluating a library of derivatives. By systematically exploring the chemical space around this core and employing a tiered screening approach, researchers can effectively identify potent and cell-active compounds for further preclinical development. The insights gained from the initial SAR will be invaluable for guiding subsequent lead optimization efforts.

References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved January 21, 2026, from [Link]

  • Schematic diagram of Src intracellular signaling pathway and various... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. Retrieved January 21, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Cancer and Hematology Center. Retrieved January 21, 2026, from [Link]

  • Cell signaling pathways induced by Src kinases. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]

  • Src signaling pathways and function. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation. (2017). Frontiers in Physiology. Retrieved January 21, 2026, from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. Retrieved January 21, 2026, from [Link]

  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). PMC. Retrieved January 21, 2026, from [Link]

  • HTRF assay protocol for the EGFR enzymes in 1536-well plate format. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 21, 2026, from [Link]

  • EGF-R Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. Retrieved January 21, 2026, from [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved January 21, 2026, from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021). PMC. Retrieved January 21, 2026, from [Link]

  • Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic-Chemistry.org. Retrieved January 21, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Retrieved January 21, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). NIH. Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • A one-step, atom economical synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives via a four-component reaction. (2016). NIH. Retrieved January 21, 2026, from [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. (2022). PMC. Retrieved January 21, 2026, from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2018). MDPI. Retrieved January 21, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). IUPAC. Retrieved January 21, 2026, from [Link]

Sources

Application Note & Protocol: Profiling the Solubility and Stability of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for researchers on determining the solubility and stability of the novel compound 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one in dimethyl sulfoxide (DMSO). Thieno[2,3-d]pyrimidines are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer and kinase inhibition properties.[1][2] As DMSO is the universal solvent for compound storage and high-throughput screening, a thorough understanding of a compound's behavior in it is critical for data integrity and the success of drug discovery campaigns.[3][4] This guide presents detailed, step-by-step protocols for both thermodynamic and kinetic solubility assessment, as well as short-term and long-term stability evaluations. It emphasizes the scientific rationale behind experimental choices and provides frameworks for data interpretation, ensuring that researchers can generate reliable and reproducible results.

Introduction: The Critical Role of Physicochemical Profiling

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential.[5][6] The specific compound, this compound, combines this heterocyclic system with a bromophenyl substituent, a common moiety used to modulate pharmacological activity. Before its biological properties can be accurately assessed, its fundamental physicochemical characteristics must be defined.

In early-stage drug discovery, compounds are typically stored as concentrated stock solutions in DMSO for use in a variety of automated in vitro assays.[3][4] Therefore, two properties are paramount:

  • Stability: The compound's chemical integrity when stored in DMSO over time. Degradation can reduce the concentration of the active compound and introduce new entities with potentially confounding biological or analytical signatures.

This guide provides robust protocols to experimentally determine these key parameters for this compound, ensuring high-quality data for all downstream applications.

Solubility Assessment in DMSO

Solubility in DMSO can be defined in two ways: thermodynamic and kinetic.[7] Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under equilibrium conditions. Kinetic solubility, on the other hand, measures the concentration at which a compound precipitates when a concentrated DMSO stock is rapidly diluted into an aqueous buffer, mimicking the conditions of many biological assays. This guide focuses on determining the maximum stock concentration in pure DMSO.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the true equilibrium solubility and is essential for preparing the highest possible, stable stock solution.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (hygroscopy of DMSO can impact stability)[4]

  • 2 mL microcentrifuge tubes

  • Vortex mixer and benchtop centrifuge

  • Thermomixer or incubator capable of maintaining 25°C

  • Calibrated analytical balance and micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a volume of DMSO estimated to be insufficient for complete dissolution (e.g., 200 µL). This ensures an excess of solid material is present.

    • Rationale: The presence of undissolved solid is essential for achieving a true thermodynamic equilibrium between the solid and solution phases.

  • Equilibration:

    • Vortex the tube vigorously for 2 minutes.

    • Place the tube in a thermomixer set at 25°C with gentle, continuous agitation (e.g., 300 rpm) for 24-48 hours.[8]

    • Rationale: This extended incubation period allows the system to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Phase Separation:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[8]

    • Rationale: Complete separation is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the measured concentration.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known, small volume (e.g., 10 µL) of the clear supernatant without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant with a suitable solvent (e.g., 1:1000 with acetonitrile or methanol) to bring the concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine its concentration against a pre-established calibration curve of the compound.

  • Calculation:

    • Solubility (mM) = [Concentration from HPLC (mM)] x [Dilution Factor]

Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Weigh Compound (5-10 mg) B Add DMSO to create slurry A->B C Vortex vigorously (2 min) B->C D Incubate at 25°C (24-48h with agitation) C->D E Centrifuge (14,000 rpm, 15 min) D->E F Collect Supernatant E->F G Dilute Serially F->G H Analyze via HPLC G->H I Calculate Final Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment in DMSO

Assessing stability ensures that the compound remains intact under typical storage and handling conditions. Degradation can be influenced by temperature, light, and the presence of water in DMSO.[4]

Analytical Method: Reverse-Phase HPLC

A robust HPLC method is the cornerstone of any stability study. It must be able to separate the parent compound from any potential degradants.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm or λmax).

  • Scientist's Note: The use of formic acid helps to sharpen peaks for amine-containing heterocycles. The gradient must be shallow enough to resolve closely eluting degradation products.

Protocol: Short-Term Stability at Room Temperature

This protocol simulates leaving a stock solution on a lab bench during an experiment.

Procedure:

  • Prepare an accurate 10 mM stock solution of the compound in anhydrous DMSO.

  • Immediately after preparation (T=0), dilute an aliquot of the stock solution and inject it into the HPLC system. Record the peak area of the parent compound. This is your 100% reference.[9]

  • Store the stock solution vial on the benchtop, protected from direct light.

  • At subsequent time points (e.g., 4, 8, 24, and 48 hours), repeat the dilution and HPLC analysis.

  • Calculate the percent of the compound remaining at each time point relative to the T=0 sample.

Protocol: Freeze-Thaw Stability

This protocol simulates the effect of repeatedly taking a stock solution out of the freezer for use.

Procedure:

  • Prepare a 10 mM stock solution in anhydrous DMSO. Analyze the T=0 sample as described above.

  • Store the stock solution at -20°C.

  • Conduct at least three freeze-thaw cycles. A single cycle consists of allowing the vial to thaw completely to room temperature (approx. 30 minutes) and then returning it to the -20°C freezer for at least 12 hours.

  • After the final cycle, analyze the sample by HPLC and compare the parent peak area to the T=0 sample.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are intentionally harsh tests designed to accelerate the degradation process, providing valuable insights into the compound's potential liabilities and degradation pathways.[10][11] This is a crucial step in understanding the molecule's intrinsic stability.[12]

Conditions: For each condition, a separate aliquot of the 10 mM DMSO stock is further diluted into the stress solution.

  • Acid Hydrolysis: Dilute stock 1:10 in 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute stock 1:10 in 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute stock 1:10 in 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate a sealed vial of the neat DMSO stock at 60°C for 7 days.[12]

  • Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.

Analysis:

  • After incubation, neutralize the acidic and basic samples before HPLC analysis.

  • Analyze all samples by HPLC-MS to identify the parent compound and characterize the mass of any new peaks (degradants).

  • Rationale: Using mass spectrometry (MS) alongside UV detection helps in identifying degradation products, which is critical for understanding the mechanism of instability. For instance, oxidation of the thiophene moiety is a known degradation pathway for some thienopyridines.[10]

Data Presentation and Interpretation

Summarize all quantitative data in clear, structured tables.

Table 1: Solubility of this compound

Parameter Method Result Observations

| Thermodynamic Solubility | Shake-Flask / HPLC | e.g., 85.2 mM | Clear solution after dilution |

Table 2: Stability Profile in DMSO

Condition Duration % Parent Compound Remaining Key Degradants (m/z)
Room Temperature 48 hours e.g., 99.5% None Detected
Freeze-Thaw Cycles 3 Cycles e.g., 99.8% None Detected
1N HCl, 60°C 24 hours e.g., 91.2% e.g., M+16
1N NaOH, 60°C 24 hours e.g., 75.4% e.g., M-81

| 3% H₂O₂, RT | 24 hours | e.g., 60.1% | e.g., M+16, M+32 |

Interpretation:

  • A high thermodynamic solubility (>50 mM) is excellent for a screening compound.

  • Stability is considered acceptable if >95% of the parent compound remains after short-term and freeze-thaw testing.

  • Forced degradation results highlight potential liabilities. In the example above, the compound is susceptible to oxidation and base-catalyzed hydrolysis, suggesting that care should be taken to use anhydrous DMSO and avoid basic additives in assay buffers.

Experimental Workflow Diagram

G cluster_sol Solubility Assessment cluster_stab Stability Assessment cluster_tests compound Compound Received sol_protocol Thermodynamic Solubility Protocol compound->sol_protocol sol_result Max Stock Conc. Determined sol_protocol->sol_result prep_stock Prepare Master DMSO Stock sol_result->prep_stock short_term Short-Term (RT) prep_stock->short_term freeze_thaw Freeze-Thaw prep_stock->freeze_thaw forced_deg Forced Degradation prep_stock->forced_deg analysis Analyze all samples via HPLC-MS short_term->analysis freeze_thaw->analysis forced_deg->analysis stab_result Stability Profile & Degradation Pathways analysis->stab_result report Final Report stab_result->report

Caption: Overall workflow for solubility and stability profiling.

Conclusion

This application note provides a robust framework for determining the solubility and stability of this compound in DMSO. By following these detailed protocols, researchers can ensure the preparation of high-quality, stable stock solutions, which is fundamental for generating reliable data in all subsequent biological and pharmacological assays. The insights gained from forced degradation studies further inform best practices for handling and storing this and structurally related compounds.

References

  • Klanj, M. et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. Available from: [Link]

  • ResearchGate. (PDF) Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available from: [Link]

  • Kuleshova, E. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available from: [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available from: [Link]

  • Cheng, X. et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available from: [Link]

  • Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available from: [Link]

  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Available from: [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]

  • ResearchGate. (PDF) DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Available from: [Link]

  • Bhavyasri, K. et al. (2018). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists. Available from: [Link]

  • Patel, K. et al. (2021). Development, Validation and Forced Degradation Study of Emtricitabine and Tenofovir Alafenamide in its Pharmaceutical Dosage Form Using RP-HPLC. European Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. (A) Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer.... Available from: [Link]

  • Li, L. et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Royal Society of Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available from: [Link]

  • Nikolova, S. et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. Available from: [Link]

  • ResearchGate. (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Available from: [Link]

  • MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available from: [Link]

  • SciELO Brasil. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available from: [Link]

  • MDPI. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Available from: [Link]

  • PubChem. Thieno(2,3-d)pyrimidine. Available from: [Link]

  • ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: [Link]

  • MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Available from: [Link]

Sources

Troubleshooting & Optimization

improving yield in 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers in medicinal chemistry, this Technical Support Center provides a specialized resource for the synthesis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This guide is structured as a dynamic question-and-answer hub, designed by Senior Application Scientists to address common challenges and improve experimental outcomes.

This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for researchers.

Q1: What is the most common and reliable synthetic strategy for constructing the thieno[2,3-d]pyrimidin-4-one core?

A1: The most prevalent and robust strategy involves building the pyrimidine ring onto a pre-functionalized thiophene precursor. A highly effective method is a variation of the Gould-Jacobs reaction, which involves two key steps:

  • Condensation: An appropriate 2-aminothiophene derivative is reacted with a diethyl malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an acyclic intermediate.

  • Thermal Cyclization: The intermediate is heated at high temperatures (often >240 °C) in a high-boiling solvent to induce intramolecular cyclization and form the desired fused pyrimidine ring.[1][2]

This approach is widely adapted for creating fused heterocyclic systems and offers good yields when optimized.[3]

Q2: What are the critical starting materials for this synthesis?

A2: The primary starting material is a 2-amino-5-(4-bromophenyl)thiophene-3-carboxylic acid ester (e.g., the ethyl ester). The quality of this precursor is paramount. It should be pure and completely dry, as residual impurities or moisture can interfere with the initial condensation step and promote side reactions. The other key reagent is diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.

Q3: Can you illustrate the general reaction mechanism?

A3: Certainly. The reaction proceeds via a nucleophilic substitution followed by an intramolecular cyclization. The amino group of the thiophene attacks the electron-deficient carbon of DEEM, displacing an ethoxy group. The resulting intermediate then undergoes a thermal cyclization, where the nitrogen attacks one of the ester carbonyls, followed by elimination of ethanol to form the pyrimidinone ring.

Gould_Jacobs_Mechanism General Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization SM 2-Aminothiophene Derivative Intermediate Acyclic Intermediate (Anilinomethylenemalonate) SM->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Intermediate_copy Acyclic Intermediate Product Thieno[2,3-d]pyrimidin-4-one (Target Molecule) Intermediate_copy->Product High Temp (>240 °C) - EtOH Troubleshooting_Workflow Start Reaction Stalled Check_TLC Analyze via TLC Start->Check_TLC Condition1 Only Starting Materials Visible? Check_TLC->Condition1 Condition2 Intermediate Visible, No Product? Condition1->Condition2 No Action1a Verify Reagent Purity (Anhydrous Conditions) Condition1->Action1a Yes Action2a Increase Cyclization Temp to >240 °C Condition2->Action2a Yes Action1b Increase Condensation Temp to 120-140 °C Action1a->Action1b End Reaction Proceeds Action1b->End Action2b Ensure Proper Mixing in High-Boiling Solvent Action2a->Action2b Action2b->End

Sources

Technical Support Center: Crystallization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction to Crystallization Challenges

This compound, like many heterocyclic compounds, can present unique crystallization challenges. These may include poor solubility in common solvents, a tendency to form amorphous precipitates or oils, and the potential for polymorphism.[1][2] This guide will walk you through a systematic approach to troubleshoot these issues and obtain high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound has crashed out of solution as a fine powder or an amorphous solid. How can I obtain well-defined crystals?

This is a common issue that often results from rapid supersaturation and nucleation.[3] To promote the growth of larger, more ordered crystals, you need to slow down the crystallization process.

Causality and Solution:

Rapid precipitation occurs when the solubility of the compound drops too quickly. This can be due to a number of factors, including the choice of solvent and the cooling rate. A slower, more controlled approach to crystallization is necessary.

Troubleshooting Protocol: Slow Cooling Crystallization

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Based on related compounds, good starting points for solvent screening include chlorinated solvents like chloroform or dichloromethane, and alcohols such as ethanol or isopropanol.[4][5]

  • Dissolution: In a clean Erlenmeyer flask, dissolve your crude this compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise until the compound fully dissolves.

  • Insulation and Slow Cooling: Cover the flask with a watch glass and place it in an insulated container (e.g., a beaker filled with vermiculite or a Dewar flask). This will slow down the rate of cooling, allowing for the gradual formation of crystals.

  • Patience is Key: Allow the solution to cool to room temperature undisturbed over several hours, or even overnight.

  • Isolation: Once crystals have formed, isolate them by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

For compounds with challenging solubility profiles, a multi-solvent system or alternative crystallization techniques can be effective.

Causality and Solution:

When a single solvent doesn't provide the desired solubility curve (i.e., high solubility when hot, low solubility when cold), a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble) can be employed.

Troubleshooting Protocol: Antisolvent Crystallization

  • Solvent/Antisolvent Selection: Identify a solvent in which this compound is freely soluble (e.g., DMF, DMSO, or THF). Then, identify an antisolvent that is miscible with the first solvent but in which your compound is poorly soluble (e.g., water, methanol, or hexane).

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent at room temperature.

  • Controlled Addition of Antisolvent: Slowly add the antisolvent dropwise to the solution while stirring. Continue adding until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.

  • Induce Crystallization: If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Equilibration and Isolation: Allow the solution to stand undisturbed to allow for crystal growth. Isolate the crystals by vacuum filtration, wash with the antisolvent, and dry.

Alternative Technique: Vapor Diffusion

Vapor diffusion is a gentle method for growing high-quality single crystals, particularly for smaller sample sizes.

  • Setup: Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a more volatile "poor" solvent (antisolvent).

  • Mechanism: The "poor" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

FAQ 3: My compound is "oiling out" instead of crystallizing. What causes this and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.

Causality and Solution:

This typically happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent system, or when the rate of supersaturation is too high. The resulting "oil" is a liquid phase of your compound that is immiscible with the solvent.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Cool the solution much more slowly to avoid a rapid increase in supersaturation.

  • Use a More Dilute Solution: Add more solvent to the hot solution to decrease the concentration. This will lower the saturation temperature.[3]

  • Change the Solvent System: A different solvent or solvent/antisolvent combination may have a more favorable solubility profile that avoids the conditions leading to oiling out.

  • Seeding: Introduce a seed crystal at a temperature just below the saturation point to encourage heterogeneous nucleation on a solid surface rather than the formation of an oil.

FAQ 4: The purity of my crystallized product is not as high as expected. How can I improve it?

Impurities can become trapped in the crystal lattice, especially during rapid crystallization.

Causality and Solution:

The efficiency of purification by crystallization depends on the selective incorporation of the desired molecule into the growing crystal lattice, while excluding impurities in the mother liquor. Rapid crystal growth can lead to the inclusion of solvent or other impurities.

Troubleshooting and Optimization:

  • Slower Crystallization: As with obtaining well-defined crystals, a slower crystallization process will generally result in higher purity.

  • Iterative Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.

  • Charcoal Treatment: If your compound has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb these impurities.

  • Hot Filtration: If your crude material contains insoluble impurities, perform a hot gravity filtration of the dissolved compound before allowing it to cool and crystallize.

FAQ 5: I have obtained two different crystal forms (e.g., needles and plates) in separate experiments. What is happening?

You are likely observing polymorphism, which is the ability of a compound to exist in more than one crystalline form.[2]

Causality and Solution:

Polymorphs have different arrangements of molecules in the crystal lattice and can exhibit different physical properties, such as solubility, melting point, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, and cooling rate.

Investigating and Controlling Polymorphism:

  • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different crystal forms.

  • Controlled Crystallization: To obtain a specific polymorph consistently, it is crucial to carefully control the crystallization conditions. Keep detailed records of the solvent system, concentration, cooling profile, and agitation for each experiment.

  • Seeding: Seeding the solution with crystals of the desired polymorph can help to ensure that only that form crystallizes.

Data Presentation and Experimental Protocols

Table 1: Solvent Selection Guide for Crystallization of this compound
Solvent ClassExamplesRationale & Expected Solubility
Chlorinated Solvents Chloroform, DichloromethaneStructurally similar compounds show good solubility, making them a promising starting point for single-solvent recrystallization.[4]
Alcohols Ethanol, Isopropanol, MethanolOften used for recrystallizing heterocyclic compounds.[5] May also serve as antisolvents when paired with more polar solvents.
Polar Aprotic Solvents DMF, DMSO, THFLikely to be "good" solvents for dissolving the compound at room temperature, suitable for antisolvent crystallization techniques.
Non-polar Solvents Hexane, HeptaneLikely to be "poor" solvents or antisolvents.
Ketones Acetone, MEKCan be effective for some heterocyclic compounds.
Esters Ethyl AcetateOften used in purification by column chromatography, indicating moderate polarity and potential as a recrystallization solvent.
Experimental Protocol: Systematic Solvent Screening
  • Preparation: Place a small amount (e.g., 10-20 mg) of your crude this compound into several small test tubes.

  • Room Temperature Solubility: To each test tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Note the solubility at room temperature.

  • Hot Solubility: For solvents in which the compound was sparingly soluble at room temperature, gently heat the test tube in a water bath or on a heating block. Observe if the compound dissolves upon heating.

  • Crystallization upon Cooling: If the compound dissolves when hot, allow the test tube to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

  • Selection: A suitable single solvent for recrystallization is one in which the compound has low solubility at room temperature but high solubility when hot, and forms good quality crystals upon cooling.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating the decision-making process for troubleshooting the crystallization of this compound.

Crystallization_Troubleshooting start Start with Crude Compound solvent_screen Perform Solvent Screen start->solvent_screen single_solvent Good Single Solvent Found? solvent_screen->single_solvent slow_cool Slow Cooling Crystallization single_solvent->slow_cool Yes no_single_solvent No Suitable Single Solvent single_solvent->no_single_solvent No crystals_ok Good Crystals? slow_cool->crystals_ok success Pure Crystalline Product crystals_ok->success Yes oiling_out Compound Oiling Out? crystals_ok->oiling_out No antisolvent_cryst Antisolvent Crystallization no_single_solvent->antisolvent_cryst vapor_diffusion Vapor Diffusion no_single_solvent->vapor_diffusion antisolvent_cryst->crystals_ok vapor_diffusion->crystals_ok troubleshoot_oil Troubleshoot Oiling Out: - Slower Cooling - More Dilute - Change Solvent - Seeding oiling_out->troubleshoot_oil Yes poor_purity Low Purity? oiling_out->poor_purity No troubleshoot_oil->solvent_screen purification_steps Improve Purity: - Slower Crystallization - Re-recrystallize - Charcoal Treatment - Hot Filtration poor_purity->purification_steps Yes polymorphism Different Crystal Forms? poor_purity->polymorphism No purification_steps->slow_cool polymorphism->success No, but controlled characterize Characterize Polymorphs (XRPD, DSC) polymorphism->characterize Yes characterize->success

Caption: Troubleshooting workflow for the crystallization of this compound.

References

  • MDPI. (n.d.). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Retrieved from [Link]

  • Levaya, Y., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Bolla, G., & Vangala, V. R. (2017). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Journal of Drug Delivery Science and Technology, 39, 288-297. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3295. Retrieved from [Link]

  • ACS Publications. (2021, December 1). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Chemical Reviews. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 3H-benzo[3][5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Coping with crystallization problems. Retrieved from [Link]

  • Nare, A. R., et al. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 5(5), 444-447. Retrieved from [Link]

  • MDPI. (2024, December 13). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Molecules. Retrieved from [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). HALOGEN-SUBSTITUTED P-HETEROCYCLES: SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • PubMed Central. (2023, August 30). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022043865A1 - Crystalline form of heterobicyclic compound.
  • Googleapis.com. (2017, December 21). 2-[[5-[(4-HYDROXY-3-CHLORO-2-METHYL)-PHENYL]-THIENO[2,3-D]PYRIMIDIN-4-YL]OXY]-3-(2-METHOXYBENZENE)PROPANOIC ACID DERIVATIVES AS.
  • Pharmacia. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

  • PubMed. (2019, September 11). Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. Retrieved from [Link]

  • Jensen, T., et al. (2017). Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth. CrystEngComm, 19(40), 5993-5999. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Thieno[2,3-d]pyrimidines are a class of compounds with significant therapeutic potential, acting as bioisosteres of purines and demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

The synthesis of this scaffold, while well-established, can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and actionable protocols to optimize your reaction conditions and achieve successful outcomes.

Section 1: The Gewald Reaction for 2-Aminothiophene Precursors

The most common and versatile route to thieno[2,3-d]pyrimidines begins with the synthesis of a polysubstituted 2-aminothiophene via the Gewald reaction.[2][3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] Success in the overall synthesis is highly dependent on the efficiency of this initial step.

Troubleshooting Guide: The Gewald Reaction

Question 1: I am experiencing very low or no yield of my desired 2-aminothiophene. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no product yield in the Gewald reaction is a common issue that can typically be traced back to one of several critical parameters. A systematic approach to troubleshooting is recommended.

  • Inefficient Initial Condensation: The reaction begins with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2] If this step is failing, the rest of the reaction cannot proceed.

    • Verify Condensation: You can check if the initial condensation is occurring by running a small-scale reaction without sulfur and monitoring the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Base Selection: The choice of base is critical for catalyzing the condensation. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine, especially for less reactive ketones.[5] It is advisable to screen different bases to find the optimal one for your specific substrates.

    • Water Removal: This condensation step produces water, which can inhibit the reaction. For stubborn reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards the product.[6]

  • Poor Sulfur Reactivity and Solubility:

    • Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance sulfur's solubility and facilitate its reaction with the intermediate.[4][7]

    • Temperature Optimization: While some Gewald reactions proceed at room temperature, many require gentle heating (typically 40-60 °C) to improve the rate of sulfur addition and cyclization.[5] However, be cautious, as excessive heat can lead to the formation of side products.[4] A temperature screening is often a worthwhile optimization step.

  • Purity of Starting Materials:

    • Reagent Quality: Ensure that your ketone/aldehyde, active methylene compound, and elemental sulfur are of high purity. Impurities can interfere with the reaction or catalyze side reactions.[8]

    • Solvent Purity: Use dry, high-purity solvents. The presence of water can be particularly detrimental to the initial condensation step.

Below is a workflow to guide your troubleshooting process for low yield in the Gewald reaction.

Gewald_Troubleshooting_Yield start Low/No Yield in Gewald Reaction check_condensation Is the initial Knoevenagel-Cope condensation efficient? start->check_condensation check_sulfur Are sulfur addition and cyclization proceeding correctly? check_condensation->check_sulfur Yes solution_condensation Optimize base (e.g., screen morpholine, piperidine). Consider water removal (Dean-Stark). check_condensation->solution_condensation No check_purity Are starting materials and solvents pure and dry? check_sulfur->check_purity Yes solution_sulfur Optimize temperature (e.g., 40-60°C). Optimize solvent for sulfur solubility (e.g., EtOH, DMF). check_sulfur->solution_sulfur No solution_purity Purify starting materials. Use anhydrous solvents. check_purity->solution_purity No success Improved Yield check_purity->success Yes solution_condensation->check_condensation solution_sulfur->check_sulfur solution_purity->check_purity

Caption: Troubleshooting workflow for low yield in the Gewald reaction.

Question 2: My reaction mixture has turned into a dark, tarry substance, and purification is extremely difficult. What is causing this, and how can I prevent it?

Answer: The formation of a dark brown or tarry reaction mixture is a common problem in the Gewald synthesis, often indicating the formation of polymeric materials or complex polysulfides.[6]

  • Primary Cause: The most frequent reason for this is an excessively high reaction temperature.[6] While some heat may be necessary, too much can accelerate side reactions.

  • Mitigation Strategies:

    • Strict Temperature Control: Carefully control the reaction temperature. If you are running the reaction at reflux, consider lowering the temperature and extending the reaction time. A systematic temperature screen is advisable.

    • Rate of Reagent Addition: In some cases, adding the base or other reagents slowly can help to control the reaction exotherm and prevent localized overheating.

    • Purity of Reagents: As with low yield issues, impurities in the starting materials can catalyze polymerization.[6] Ensure all your reagents are of high purity.

Question 3: I am observing a significant byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I confirm this and minimize its formation?

Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a well-documented side reaction in the Gewald synthesis.[9] This dimer can sometimes become the major product if conditions are not optimal.

  • Minimizing Dimer Formation:

    • Temperature Optimization: The formation of the dimer is highly sensitive to temperature. Finding the "sweet spot" where the desired cyclization is favored over dimerization is key.

    • Solvent Effects: The polarity of the solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.

    • Stoichiometry: Ensure accurate stoichiometry. An excess of the carbonyl compound or the active methylene nitrile can sometimes favor side reactions.[8]

ParameterRecommendation for Minimizing Side ReactionsRationale
Temperature Maintain the lowest effective temperature (often 40-60°C)Higher temperatures can lead to polymerization and the formation of tarry byproducts.[6]
Base Selection Use secondary amines (morpholine, piperidine) where possibleThese are often more efficient catalysts for the initial condensation.[5]
Solvent Use polar solvents like Ethanol, Methanol, or DMFThese solvents improve the solubility and reactivity of elemental sulfur.[7]
Reagent Purity Use high-purity starting materials and anhydrous solventsImpurities can catalyze side reactions, and water can inhibit the initial condensation.[8]

Section 2: Cyclization to the Thieno[2,3-d]pyrimidine Core

Once the 2-aminothiophene precursor has been successfully synthesized and purified, the next critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting the 2-aminothiophene with a one-carbon synthon.

Troubleshooting Guide: Pyrimidine Ring Formation

Question 4: I am having trouble cyclizing my 2-aminothiophene-3-carbonitrile. What are the common methods and what could be going wrong?

Answer: The cyclization of a 2-aminothiophene-3-carbonitrile to a 4-aminothieno[2,3-d]pyrimidine is a crucial step. A common and effective method involves a two-step, one-pot process: formation of an intermediate amidine followed by cyclization with an amine or ammonia source.

A widely used method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an acid-catalyzed Dimroth rearrangement with an appropriate amine.[10][11]

  • Step 1: Amidine Formation with DMF-DMA: The 2-amino group of the thiophene reacts with DMF-DMA to form an N,N-dimethylformamidine intermediate.

    • Potential Issue: Incomplete reaction.

    • Troubleshooting: This step can often be accelerated by gentle heating or microwave irradiation.[11] Monitor the reaction by TLC until the starting material is consumed.

  • Step 2: Cyclization and Dimroth Rearrangement: The intermediate is then heated with an amine in the presence of an acid catalyst (e.g., acetic acid) to yield the final 4-aminothieno[2,3-d]pyrimidine.[10]

    • Potential Issue: The reaction stalls, or yields are low.

    • Troubleshooting:

      • Temperature: This step often requires higher temperatures (e.g., 120 °C or higher) to proceed efficiently.[11] Microwave irradiation can be particularly effective here, significantly reducing reaction times.[10]

      • Amine Reactivity: The reactivity of the amine can play a significant role. Electron-rich anilines tend to react more readily than electron-poor ones. For less reactive amines, longer reaction times or higher temperatures may be necessary.

      • Steric Hindrance: Ortho-substituted anilines may react more slowly or give lower yields due to steric hindrance.[10]

Dimroth_Mechanism cluster_0 Dimroth Rearrangement Mechanism A Amidine Intermediate B Nucleophilic attack by amine A->B + R-NH2 C Tetrahedral Intermediate B->C D Ring Opening C->D - H+ E Ring Closure D->E F Final Product (4-Aminothieno[2,3-d]pyrimidine) E->F - Dimethylamine

Caption: Simplified mechanism of the Dimroth rearrangement in thieno[2,3-d]pyrimidine synthesis.[10][12]

Question 5: I need to synthesize a thieno[2,3-d]pyrimidin-4-one. What are the best starting materials and cyclizing agents?

Answer: For the synthesis of thieno[2,3-d]pyrimidin-4-ones, the ideal starting material is a 2-aminothiophene-3-carboxylate or carboxamide.

  • From 2-Aminothiophene-3-carboxylate:

    • Reaction with Formamide: A straightforward and common method is to heat the 2-aminothiophene-3-carboxylate with formamide at high temperatures.

    • Reaction with Urea: Another approach is to react the starting material with urea, which upon heating will cyclize to form the desired product.[13]

  • From 2-Aminothiophene-3-carboxamide:

    • Reaction with Triethyl Orthoformate: This reagent can be used to effect cyclization to the 4-one.

    • Reaction with Formic Acid: Refluxing in formic acid is another effective method.

Potential Issues and Troubleshooting:

  • Incomplete Cyclization: These reactions often require high temperatures and prolonged reaction times. If the reaction is incomplete, consider increasing the temperature or using microwave irradiation to drive it to completion.

  • Side Reactions: At high temperatures, decomposition or side reactions can occur. If this is an issue, it may be beneficial to try a different cyclizing agent that allows for lower reaction temperatures.

Section 3: Further Functionalization and Common Issues

Question 6: I have synthesized my thieno[2,3-d]pyrimidin-4-one and now need to convert it to the 4-chloro derivative for further reactions. My chlorination reaction is giving a poor yield.

Answer: The conversion of a thieno[2,3-d]pyrimidin-4-one to a 4-chlorothieno[2,3-d]pyrimidine is a standard transformation, typically accomplished using phosphoryl chloride (POCl₃), often with a catalytic amount of DMF (Vilsmeier-Haack conditions).[14][15]

  • Common Problems and Solutions:

    • Incomplete Reaction: The starting material may not be fully soluble in POCl₃ alone. Using a co-solvent like toluene or ensuring the reaction is heated sufficiently (reflux) can improve this.[14]

    • Degradation: The thieno[2,3-d]pyrimidine core can be sensitive to harsh, acidic conditions at high temperatures for extended periods. It is important to monitor the reaction by TLC and stop it as soon as the starting material is consumed to avoid degradation.

    • Work-up Issues: The work-up for this reaction involves quenching the excess POCl₃, which is highly exothermic and can be hazardous if not done carefully. The reaction mixture should be cooled and poured slowly onto ice with vigorous stirring.[14] The product can then be isolated by extraction.

Experimental Protocol: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) in phosphoryl chloride (POCl₃, ~10 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Isolation: The resulting solid precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of microwave irradiation in the synthesis of thieno[2,3-d]pyrimidines? A1: Microwave-assisted organic synthesis is highly beneficial for this class of compounds. It can dramatically reduce reaction times (from hours to minutes), often improve yields, and minimize the formation of by-products by providing rapid and uniform heating.[10][11] It is particularly effective for the cyclization steps which often require high temperatures.

Q2: I am having difficulty purifying my final thieno[2,3-d]pyrimidine product. What are some common impurities and purification strategies? A2: Common impurities include unreacted starting materials, reagents (like excess amine from the cyclization step), and any side products formed.

  • Recrystallization: This is often the most effective method for purifying solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be used depending on the polarity of the compound.

  • Washing: If the impurity is an unreacted amine or an acidic/basic reagent, washing the crude product with a dilute acid or base solution during the work-up can be very effective.

Q3: Can I perform the Gewald reaction and the subsequent cyclization in a one-pot procedure? A3: While typically performed as a two-step process with isolation of the 2-aminothiophene intermediate, there are reports of one-pot syntheses. These often involve careful selection of reagents and reaction conditions to ensure the sequential reactions proceed efficiently without interference. However, for optimization and troubleshooting, a stepwise approach with isolation of the intermediate is generally recommended to more easily identify and resolve any issues that arise.

References

  • Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Krasavin, M. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. [Link]

  • Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • MDPI. (2019). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Wikipedia. (2023). Dimroth rearrangement. [Link]

  • PubMed. (2013). An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][4][5][10]triazolo[1,5-a]pyrimidines with potent antitumor activity. [Link]

  • ResearchGate. (2017). Reaction optimization studies of the modified Gewald reaction. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Atlantis Press. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • Atlantis Press. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. [Link]

  • ResearchGate. (2019). Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines. [Link]

  • ResearchGate. (2025). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • National Institutes of Health. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]

  • National Institutes of Health. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

  • ResearchGate. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. [Link]

  • PubMed. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. [Link]

  • National Institutes of Health. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]

  • Organic Chemistry Portal. (2022). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2025). Newest Developments in the Preparation of Thieno[2,3- d ]pyrimidines. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]

  • Royal Society of Chemistry. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]

  • PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Longdom Publishing. (2018). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]

  • MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]

  • PubMed. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. [Link]

  • PubMed. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. [Link]

  • MDPI. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. [Link]

  • MDPI. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]

Sources

Technical Support Center: Scaling Up 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one Production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource to help you navigate the challenges of transitioning this important heterocyclic compound from laboratory scale to larger-scale production.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the renowned Gewald three-component reaction to construct the core 2-aminothiophene scaffold, followed by cyclization to form the pyrimidinone ring.

Synthetic_Pathway cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidinone Ring Cyclization A 4-Bromophenylacetonitrile D Gewald Reaction Intermediate (2-amino-5-(4-bromophenyl)-thiophene-3-carbonitrile) A->D Base (e.g., Morpholine) Solvent (e.g., Ethanol) B Ethyl Cyanoacetate B->D Base (e.g., Morpholine) Solvent (e.g., Ethanol) C Elemental Sulfur (S8) C->D Base (e.g., Morpholine) Solvent (e.g., Ethanol) F This compound D:e->F:w Heat E Formamide

A general synthetic route to this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Step 1: The Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] However, its exothermic nature and the use of elemental sulfur can present challenges during scale-up.

Q1: My Gewald reaction is showing a low yield and a significant amount of unreacted starting materials. What could be the cause and how can I improve it?

A1: Low yields in the Gewald reaction are a common issue and can often be traced back to several factors.[3]

  • Probable Causes:

    • Inefficient Knoevenagel-Cope Condensation: The initial condensation between 4-bromophenylacetonitrile and ethyl cyanoacetate to form an α,β-unsaturated nitrile is a crucial first step.[4] Insufficiently basic conditions or a non-optimal temperature can hinder this step.

    • Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction. This typically occurs through nucleophilic attack by the base or an intermediate carbanion.[2] If the reaction temperature is too low, the sulfur ring may not open efficiently.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to the accumulation of intermediates and side products.[3]

  • Troubleshooting & Optimization:

    • Optimize the Base: The choice and amount of base are critical. While morpholine is commonly used, other bases like piperidine or triethylamine can be screened. For a sluggish reaction, consider a stronger base or a higher catalyst loading.

    • Temperature Control: The Gewald reaction is often exothermic.[5] On a small scale, this may not be noticeable, but during scale-up, inadequate heat dissipation can lead to side reactions. Conversely, a temperature that is too low will slow down the reaction. A systematic temperature optimization study is recommended.

    • Two-Step Procedure: For difficult substrates, a two-step approach can be beneficial. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[5]

    • Microwave Irradiation: On a laboratory scale, microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1]

Q2: The reaction mixture of my Gewald reaction is dark brown and tar-like, making work-up and purification difficult. What is causing this and how can I prevent it?

A2: The formation of dark, tarry substances is often indicative of polymerization or the formation of complex polysulfides.

  • Probable Causes:

    • Excessively High Reaction Temperatures: Uncontrolled exotherms can lead to the polymerization of starting materials or intermediates.[5]

    • Impurities in Starting Materials: Impurities can act as catalysts for unwanted side reactions.

    • Prolonged Reaction Times: Extended heating can promote the formation of polymeric byproducts.

  • Mitigation Strategies:

    • Temperature Management: Implement careful temperature control. On a larger scale, this means ensuring the reactor has adequate cooling capacity. The rate of addition of reagents can also be controlled to manage the exotherm.

    • Purity of Reagents: Use high-purity starting materials. 4-Bromophenylacetonitrile and ethyl cyanoacetate should be free of acidic or basic impurities.

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction once the formation of the desired 2-aminothiophene intermediate has plateaued to avoid the formation of degradation products.

Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of the α,β-unsaturated nitrile intermediate. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile is a known competing reaction in the Gewald synthesis.[5]

  • Troubleshooting & Optimization:

    • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A lower reaction temperature may favor the desired intramolecular cyclization.

    • Control Reagent Addition: Slow, controlled addition of the base or one of the reactants can help to maintain a low concentration of the reactive intermediate, thus minimizing the intermolecular dimerization reaction.

    • Solvent Selection: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experiment with different solvents to find the optimal medium.

Parameter Lab Scale (1-10 g) Pilot/Production Scale (>1 kg) Key Considerations for Scale-Up
Temperature 50-80 °C (refluxing ethanol)50-80 °C (with careful monitoring)Efficient heat removal is critical to prevent thermal runaway.[5]
Base Morpholine, Piperidine, TEAMorpholineCost and ease of handling become more important.
Solvent Ethanol, DMFEthanolToxicity, cost, and ease of recovery are major factors.
Reaction Time 2-6 hours4-8 hours (may be longer due to slower additions)Monitor by in-process controls (e.g., HPLC) to determine endpoint.
Step 2: Pyrimidinone Ring Cyclization

The cyclization of the 2-aminothiophene-3-carbonitrile intermediate with a one-carbon source, such as formamide or formic acid, forms the desired thieno[2,3-d]pyrimidin-4-one.[6][7]

Q1: The cyclization of my 2-aminothiophene intermediate with formamide is giving a low yield. What are the potential issues?

A1: Low yields in this cyclization step can often be attributed to incomplete reaction or side reactions.

  • Probable Causes:

    • Insufficient Reaction Temperature/Time: The cyclization with formamide typically requires high temperatures (reflux) to proceed at a reasonable rate.[6]

    • Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile group of the starting material can hydrolyze to the corresponding amide, which may or may not cyclize efficiently under the reaction conditions.

    • Decomposition: Prolonged heating at high temperatures can lead to the decomposition of the starting material or product.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use dry formamide and ensure the 2-aminothiophene intermediate is thoroughly dried before use.

    • Optimize Temperature and Time: Carefully monitor the reaction temperature and time. The reaction can be followed by TLC or HPLC to determine the optimal reaction time.

    • Alternative Reagents: Consider using formic acid as the cyclizing agent. The reaction with formic acid may proceed under milder conditions.[7] Another alternative is to first convert the nitrile to the corresponding formamidine, which can then be cyclized.

Q2: My final product, this compound, is difficult to purify and I suspect the presence of impurities from the cyclization step. What are the likely impurities and how can I remove them?

A2: Impurities from the cyclization step can be challenging to remove due to their structural similarity to the final product.

  • Potential Impurities:

    • Unreacted 2-aminothiophene-3-carbonitrile: If the reaction does not go to completion.

    • N-formyl-2-aminothiophene-3-carbonitrile: The intermediate before cyclization.

    • Hydrolysis product (2-aminothiophene-3-carboxamide): If water is present.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product.[8] A suitable solvent or solvent system needs to be identified through screening. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, acetic acid, or dimethylformamide (DMF).

    • Slurry Wash: Washing the crude product with a suitable solvent in which the impurities are more soluble than the product can be an effective purification step.

    • Chromatography: While not ideal for large-scale production, column chromatography can be used to isolate a pure sample for characterization and to identify the impurities present.

Troubleshooting_Workflow Start Low Yield or Impure Product Step1 Identify the problematic step: Gewald Reaction or Cyclization? Start->Step1 Gewald Gewald Reaction Issues Step1->Gewald Step 1 Cyclization Cyclization Issues Step1->Cyclization Step 2 Gewald_Check1 Check Reaction Conditions: Temperature, Base, Stoichiometry Gewald->Gewald_Check1 Gewald_Check2 Analyze for Side Products: Dimers, Polymers Gewald->Gewald_Check2 Cyclization_Check1 Check Reaction Conditions: Temperature, Time, Anhydrous? Cyclization->Cyclization_Check1 Cyclization_Check2 Identify Impurities: Unreacted SM, Intermediates Cyclization->Cyclization_Check2 Gewald_Solution1 Optimize Parameters: Temperature screen, Base screen, Consider two-step approach Gewald_Check1->Gewald_Solution1 End Improved Yield and Purity Gewald_Solution1->End Gewald_Solution2 Modify Reaction Profile: Slow addition, Lower temperature Gewald_Check2->Gewald_Solution2 Gewald_Solution2->End Cyclization_Solution1 Optimize Parameters: Increase temperature/time, Use dry reagents Cyclization_Check1->Cyclization_Solution1 Cyclization_Solution1->End Cyclization_Solution2 Improve Purification: Recrystallization solvent screen, Slurry wash Cyclization_Check2->Cyclization_Solution2 Cyclization_Solution2->End

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This guide is designed to provide in-depth, practical solutions to the solubility challenges commonly encountered with this and similar heterocyclic compounds in various assay formats. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols to ensure the reliability and reproducibility of your experimental data.

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] However, the planar, hydrophobic nature of many derivatives, including this compound, often leads to poor aqueous solubility. This inherent property can significantly impact assay performance, leading to underestimated potency, high variability, and misleading structure-activity relationships (SAR).[3][4]

This resource addresses these issues head-on, providing a series of frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve this compound in aqueous buffer for my assay have failed. What is the recommended starting procedure?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature, a common trait among kinase inhibitors and other heterocyclic compounds.[3][5] The standard and recommended starting point is to first create a high-concentration stock solution in an appropriate organic solvent.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for preparing stock solutions of poorly water-soluble compounds.[6][7][8] Its strong solvating power for both polar and nonpolar molecules makes it an ideal choice.[6][8]

Initial Stock Solution Protocol:

  • Weighing: Accurately weigh a small amount of this compound.

  • Dissolution in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Mechanical Assistance: Vortex the solution vigorously. If insolubility persists, gentle warming in a 37°C water bath or sonication for 5-10 minutes can facilitate dissolution by breaking down compound aggregates.[7][9]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[10]

Q2: I've successfully made a 20 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's causing this and how can I fix it?

A2: This phenomenon, often called "crashing out," is a classic sign that the aqueous solubility of your compound has been exceeded.[9] While soluble in 100% DMSO, the sharp decrease in organic solvent concentration upon dilution into an aqueous buffer causes the compound to precipitate.[9]

Troubleshooting Strategies:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[7][10] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.[10]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible co-solvent in your final assay buffer can enhance the solubility of hydrophobic compounds.[11][12]

Co-SolventTypical Final ConcentrationConsiderations
Ethanol1-5%Can affect enzyme activity and cell viability at higher concentrations.[13]
Propylene Glycol1-5%Generally well-tolerated in many biological systems.[11]
Polyethylene Glycol (PEG)1-5%Different molecular weights can have varying effects.
  • Assay Modification: If possible, consider adding a small amount of non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) to your assay buffer, particularly for biochemical assays. These detergents can help maintain the solubility of lipophilic molecules.[14] For cell-based assays, this is generally not recommended as it can disrupt cell membranes.[14]

Q3: I'm still observing precipitation even with co-solvents. Are there more advanced formulation strategies I can employ?

A3: Yes, when standard co-solvents are insufficient, more advanced formulation techniques can be explored. One of the most effective methods for research applications is the use of cyclodextrins.

Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our thienopyrimidine, forming an inclusion complex that has significantly improved aqueous solubility.[15][17][18]

  • Types of Cyclodextrins:

    • β-Cyclodextrin (β-CD): Suitable for many pharmaceutical actives, but has relatively low water solubility itself.[]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A derivative with much higher aqueous solubility, making it a preferred choice for many applications.[15]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in formulations.[8]

Workflow for Using Cyclodextrins:

G cluster_prep Preparation cluster_complex Complexation cluster_final Final Steps A Prepare aqueous solution of HP-β-CD (e.g., 10-20% w/v) C Slowly add the compound stock to the stirring cyclodextrin solution A->C B Prepare concentrated stock of compound in a minimal amount of organic solvent (e.g., DMSO, Ethanol) B->C D Stir or sonicate the mixture at room temperature for several hours to overnight C->D E Filter the solution (0.22 µm) to remove any un-complexed, precipitated compound D->E F Determine the concentration of the solubilized compound via UV-Vis spectroscopy E->F G Use the filtered, quantified solution for assay dilutions F->G

Caption: Workflow for solubilizing a compound using cyclodextrins.

Q4: How can I be sure that my solubilization method isn't interfering with my assay results?

A4: This is a critical consideration. Any excipient or co-solvent introduced has the potential to affect the biological system. A rigorous set of controls is essential for validating your results.

Decision Framework for Control Experiments:

G cluster_controls Essential Controls cluster_validation Validation Checks cluster_decision Outcome Start Solubilization Method Chosen (e.g., Co-solvent, Cyclodextrin) C1 Vehicle Control: Assay buffer + same final concentration of DMSO and any co-solvents Start->C1 C2 Excipient Control: Assay buffer + same final concentration of cyclodextrin (or other excipient) Start->C2 C3 Positive Control: A known active compound with good solubility Start->C3 C4 Negative Control: An inactive compound or untreated sample Start->C4 V1 Compare Vehicle/Excipient control to Negative control. Is there a significant difference? C1->V1 C2->V1 V2 Does the Positive Control show expected activity in the presence of the vehicle/excipient? C3->V2 C4->V1 Pass Method Validated: No significant interference observed. Proceed with experiments. V1->Pass No Fail Method Invalid: Interference detected. Re-evaluate solubilization strategy. V1->Fail Yes V2->Pass Yes V2->Fail No

Caption: Decision framework for validating your solubilization method.

By implementing these controls, you can confidently attribute any observed biological activity to your compound of interest, rather than to the formulation components.

Summary of Recommended Strategies

StrategyWhen to UseKey AdvantagesPotential Pitfalls
DMSO Stock Always start with this.Universal solvent for initial dissolution.[20]Precipitation upon aqueous dilution.[21]
Co-solvents First-line troubleshooting for precipitation.Simple to implement, effective for moderate solubility issues.Can cause cytotoxicity or assay interference at higher concentrations.[13]
Cyclodextrins When co-solvents fail or for in vivo studies.Significant solubility enhancement, generally low toxicity.[15][16]Can potentially alter compound bioavailability or interaction with targets. Requires careful validation.

This guide provides a structured approach to systematically address the solubility issues of this compound. By understanding the underlying principles and employing rigorous controls, researchers can overcome these common hurdles and generate high-quality, reliable data.

References

  • Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an overview. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Gould, S., & Scott, R. C. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 435–446. [Link]

  • Stewart, B. H., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(7), 2947–2959. [Link]

  • Wikipedia. (2023). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Janssen, J. J. M., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 238, 204–212. [Link]

  • Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Zhang, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(10), 1129–1133. [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery. [Link]

  • Fujikawa, Y., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(21), 6688–6698. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Reynisson, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 159. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one. PubChemLite. Retrieved from [Link]

  • Angene Chemical. (n.d.). 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine. Angene Chemical. Retrieved from [Link]

  • DSpace. (n.d.). Inherent formulation issues of kinase inhibitors. DSpace. Retrieved from [Link]

  • Kahler, D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 49(7), 485–492. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1127–1131. [Link]

  • Kramer, C., & Beck, B. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery, 5(5), 453–465. [Link]

  • El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1915–1934. [Link]

  • Guo, Y., et al. (2018).
  • J&K Scientific. (n.d.). This compound, 97%. J&K Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thieno(2,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • Kumar, A., et al. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 1114–1128.
  • Lee, J., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(4), M1020. [Link]

  • Stoyanova, E., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6321. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and other thienopyrimidine-based compounds in their experiments. The thieno[2,3-d]pyrimidine scaffold is a well-established framework in medicinal chemistry, recognized for its ability to form the core of potent kinase inhibitors.[1][2] Compounds based on this structure are often designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and minimize off-target effects, ensuring the reliability and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Given its thieno[2,3-d]pyrimidine core, this compound is predicted to function as an ATP-competitive kinase inhibitor.[1] This scaffold is structurally similar to the purine core of ATP, allowing it to bind to the kinase ATP pocket and block the transfer of a phosphate group to substrate proteins. The specific kinase(s) it inhibits with the highest potency would define its on-target effects. Derivatives of this scaffold have been developed to target a range of kinases, including but not limited to VEGFR-2, EGFR, PI3K, and ROCKs.[3][4][5][6]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A gold-standard method to verify this is to perform a rescue experiment. Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets. Another approach is to use a structurally unrelated inhibitor of the same target; if the phenotype is not recapitulated, it suggests the original compound's effect is off-target.

Q3: What are the best practices for minimizing off-target effects in my cell-based assays?

A3: The concentration of the inhibitor is a critical factor. It is essential to use the lowest concentration that effectively inhibits the primary target to minimize engagement with lower-affinity off-targets. We recommend determining the in-cell EC50 or IC50 for your target of interest and titrating down to the lowest effective dose. Additionally, consider the duration of treatment; prolonged exposure can sometimes lead to the emergence of off-target effects. Whenever possible, use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is consistent and on-target.

Q4: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What could be the cause?

A4: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:

  • High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels (1-10 mM) are much higher and can outcompete the inhibitor.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for multidrug resistance transporters like P-glycoprotein, which actively pump it out of the cell.

  • Target Availability: The target kinase may not be expressed or may be in an inactive conformation in the chosen cell line.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
  • Possible Cause: Compound instability or precipitation in media.

    • Troubleshooting Step: Visually inspect the media for precipitation after adding the compound. Perform a solubility test in your specific cell culture medium. Consider using a lower concentration or a different solvent for your stock solution (though ensure final solvent concentration is non-toxic to cells, typically <0.1% DMSO).

  • Possible Cause: Cell health and passage number.

    • Troubleshooting Step: Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered signaling pathways. Regularly test for mycoplasma contamination.[2]

Issue 2: High Background Signal or Non-specific Effects
  • Possible Cause: Compound concentration is too high, leading to widespread off-target inhibition.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration. Aim for a concentration that is 1-3 times the IC50 for the on-target effect, while minimizing broader effects.

  • Possible Cause: Non-specific chemical reactivity of the compound.

    • Troubleshooting Step: Include a structurally similar but inactive analog of your compound as a negative control. This can help differentiate between specific inhibition and non-specific chemical effects.

Experimental Workflows for Specificity Validation

A multi-pronged approach is essential for robustly validating the specificity of a kinase inhibitor. This typically involves a combination of biochemical and cell-based assays.

Workflow for Kinase Inhibitor Specificity Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_ic50 Biochemical IC50 Determination (On-Target Potency) kinome_profiling Kinome-Wide Profiling (Identify Off-Targets) biochem_ic50->kinome_profiling Confirm Potency cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) kinome_profiling->cetsa Validate in Cells western_blot Western Blot (Downstream Signaling) cetsa->western_blot Confirm Mechanism phenotypic_assay Phenotypic Assay (Cellular Function) western_blot->phenotypic_assay Link to Function G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway compound 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one VEGFR2 VEGFR-2 compound->VEGFR2 High Potency (Intended Effect) EGFR EGFR compound->EGFR Lower Potency (Potential Off-Target) PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK_on MAPK Pathway PKC->MAPK_on Angiogenesis Angiogenesis MAPK_on->Angiogenesis RAS RAS EGFR->RAS RAF RAF RAS->RAF MAPK_off MAPK Pathway RAF->MAPK_off Proliferation Cell Proliferation MAPK_off->Proliferation

Caption: On-target vs. potential off-target signaling pathways.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Thieno[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to overcoming one of the most significant hurdles in the development of thieno[2,3-d]pyrimidine-based therapeutics: enhancing oral bioavailability. This scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and showing immense promise in developing anticancer, anti-inflammatory, and antimicrobial agents.[1][2] However, the very physicochemical properties that often contribute to their potent biological activity—namely their planarity, rigidity, and lipophilicity—frequently lead to poor aqueous solubility and limited absorption, thereby compromising their therapeutic potential.

This guide is structured to move from foundational concepts to specific, actionable troubleshooting protocols. We will explore the causality behind common bioavailability issues and provide self-validating experimental workflows to help you diagnose and solve these challenges in your research.

Part 1: Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses the preliminary questions that form the basis of a sound bioavailability enhancement strategy.

Question: What is oral bioavailability, and why is it a critical parameter for thieno[2,3-d]pyrimidine drug candidates?

Answer: Oral bioavailability (denoted as F%) represents the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a crucial parameter because it determines the dose required to achieve a therapeutic concentration in the bloodstream. For many potent thieno[2,3-d]pyrimidine derivatives, particularly kinase inhibitors, poor bioavailability can lead to several undesirable outcomes:

  • High Dosing Requirements: To achieve the necessary therapeutic effect, large doses may be required, which can increase the cost of manufacturing and the pill burden for patients.

  • High Inter-patient Variability: Poor absorption often leads to erratic and unpredictable drug levels between individuals, making dosing regimens unreliable.[3][4]

  • Significant Food Effects: The absorption of poorly soluble compounds can be heavily influenced by the presence or absence of food, leading to complex dosing instructions and potential for patient non-compliance.[4]

  • Development Failure: A promising compound with excellent in vitro potency may fail in preclinical or clinical stages if it cannot be effectively delivered to its target in vivo.

Question: What are the primary factors that typically limit the bioavailability of thieno[2,3-d]pyrimidine compounds?

Answer: The challenges with this class of compounds are generally multifaceted, stemming from their inherent physicochemical properties. The primary culprits are:

  • Poor Aqueous Solubility: Many thieno[2,3-d]pyrimidines are highly crystalline, planar molecules. This planarity promotes strong intermolecular π-stacking interactions within the crystal lattice, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[5] This is a classic example of "brick dust" insolubility, where the crystal lattice energy is too high to be overcome by solvation energy.

  • Slow Dissolution Rate: Even if a compound has some solubility, its rate of dissolution may be too slow. For a drug to be absorbed, it must first dissolve. If the transit time through the absorption window of the small intestine is shorter than the time required for dissolution, bioavailability will be low.

  • High First-Pass Metabolism: After absorption from the gut, the drug enters the portal circulation and passes through the liver before reaching the systemic circulation. The thieno[2,3-d]pyrimidine scaffold can be susceptible to extensive metabolism by hepatic enzymes (e.g., Cytochrome P450s), significantly reducing the amount of active drug that reaches the rest of the body.[3][4]

  • Efflux by Transporters: Some derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall.[6] These transporters act as pumps, actively removing the drug from the intestinal cells and pumping it back into the GI lumen, thus preventing its absorption.

Question: How can I perform a preliminary assessment of my compound's potential bioavailability issues without running an animal study?

Answer: A robust in vitro and in silico screening cascade can provide strong indicators of potential in vivo challenges.

  • In Silico Prediction: Utilize computational tools to predict properties based on the compound's structure. Key parameters include:

    • cLogP (calculated LogP): An indicator of lipophilicity. Values between 1 and 3 are often optimal for permeability, while values >5 can lead to solubility issues.

    • Topological Polar Surface Area (TPSA): Predicts membrane permeability. TPSA > 140 Ų often correlates with poor cell penetration.

    • Aqueous Solubility (cLogS): Many models can predict intrinsic solubility.

  • Basic Solubility Screening: The most direct and essential first step. Assess the kinetic solubility of your compound in various aqueous buffers, particularly at pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).

  • In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive permeability and the potential for active transport/efflux.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a problem-oriented approach to systematically address and resolve common bioavailability hurdles.

Problem 1: My thieno[2,3-d]pyrimidine has poor aqueous solubility (<10 µg/mL).

Poor solubility is the most frequent barrier. The underlying cause is often high crystal packing energy.[5] Your goal is to disrupt this ordered state and present the drug to the GI fluid in a higher-energy, more readily absorbable form.

Q&A Troubleshooting

  • Q: What is the first and simplest strategy I should try?

    • A: pH Modification. Many thieno[2,3-d]pyrimidines have basic nitrogen atoms that can be protonated. Determine the pH-dependent solubility profile of your compound. If it's a weak base, its solubility will increase at lower pH (like in the stomach). Formulating with acidifying excipients like citric or tartaric acid can create an acidic microenvironment around the drug particle, promoting dissolution.[7]

  • Q: My compound's solubility isn't significantly improved by pH changes. What's next?

    • A: Formulation Strategies. You need to move beyond simple solutions and into enabling formulations. The most effective approach for highly crystalline compounds is to create an Amorphous Solid Dispersion (ASD) . An ASD is a molecular-level dispersion of the drug in a polymer matrix. In its amorphous (non-crystalline) state, the drug has a much higher apparent solubility and faster dissolution.[8][9]

  • Q: What are the key components of an Amorphous Solid Dispersion?

    • A: An ASD consists of your Active Pharmaceutical Ingredient (API) and a hydrophilic polymer carrier. The polymer's role is to physically separate the API molecules, preventing them from recrystallizing. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification Ionizes the drug at a specific pH to increase solubility.[7]Simple, inexpensive, uses common excipients.Only effective for ionizable drugs; risk of precipitation upon pH change in the GI tract.
Amorphous Solid Dispersions (ASDs) Traps the drug in a high-energy, non-crystalline state within a polymer matrix.[8]Significant increase in apparent solubility and dissolution rate; broadly applicable.Requires specialized manufacturing (spray drying, hot-melt extrusion); potential for physical instability (recrystallization) over time.
Lipid-Based Formulations Dissolves the drug in a lipid vehicle, which can form micelles or emulsions in the gut, bypassing the dissolution step.[3]Excellent for highly lipophilic drugs (LogP > 5); can enhance lymphatic uptake.Can be complex to formulate and manufacture; potential for GI side effects.
Prodrug Approach Chemically modifies the drug to attach a polar, water-solubilizing group that is cleaved in vivo to release the active drug.[10]Can dramatically increase solubility; allows for targeted delivery.Requires synthetic chemistry effort; cleavage efficiency can vary; potential for toxicity from the promoiety.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.Established and scalable technology.Limited effectiveness for compounds with very low intrinsic solubility; particles may re-aggregate.

Objective: To prepare a small-scale ASD of a thieno[2,3-d]pyrimidine compound and evaluate its dissolution advantage over the crystalline form. This protocol is a self-validating system: if the ASD shows a significant dissolution enhancement, the strategy is viable.

Materials:

  • Thieno[2,3-d]pyrimidine API

  • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

  • Volatile organic solvent capable of dissolving both API and polymer (e.g., methanol, acetone, dichloromethane)

  • Phosphate buffered saline (PBS), pH 6.8

  • Rotary evaporator or vacuum oven

  • Dissolution testing apparatus (e.g., USP Apparatus II) or a simple beaker with a magnetic stirrer

  • HPLC for concentration analysis

Procedure:

  • Preparation of the ASD:

    • Determine the drug loading (e.g., 20% w/w). For 100 mg of ASD, this would be 20 mg API and 80 mg polymer.

    • Completely dissolve both the API (20 mg) and the polymer (80 mg) in a minimal amount of the chosen solvent (e.g., 2-3 mL) in a round-bottom flask.

    • Ensure a clear solution is formed. This is critical and confirms miscibility.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film/powder in a vacuum oven overnight to remove residual solvent. The final product should be a glassy, transparent solid.

  • Dissolution Testing ("Sink" vs. "Non-Sink" Conditions):

    • Perform the test under "non-sink" conditions to best differentiate formulations. This means using a volume of dissolution media where the total amount of drug, if fully dissolved, would exceed its equilibrium solubility.

    • Prepare two vessels, each containing 100 mL of PBS pH 6.8 at 37°C with gentle stirring.

    • To Vessel 1, add a physical mixture of the crystalline API and polymer (20 mg API + 80 mg polymer).

    • To Vessel 2, add 100 mg of the prepared ASD.

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot from each vessel. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solids.

    • Replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.

  • Data Analysis:

    • Analyze the concentration of the dissolved API in each filtered sample using a validated HPLC method.

    • Plot the concentration (µg/mL) versus time for both the ASD and the physical mixture. A successful ASD will show a rapid increase in concentration that is significantly higher than the crystalline material, often achieving a "supersaturated" state before potentially decreasing due to precipitation.

ASD_Workflow cluster_prep Part A: Preparation cluster_test Part B: Evaluation A1 Dissolve API & Polymer in Common Solvent A2 Solvent Evaporation (Rotary Evaporator) A1->A2 A3 Vacuum Drying A2->A3 A4 Characterize Solid (Amorphous ASD) A3->A4 B2 Add ASD to Media A4->B2 Test Sample B1 Prepare Dissolution Media (PBS, pH 6.8, 37°C) B1->B2 B3 Add Physical Mixture (Control) B1->B3 B4 Sample at Timepoints B2->B4 B3->B4 B5 Filter & Analyze (HPLC) B4->B5 B6 Plot Concentration vs. Time B5->B6 C1 Crystalline API + Polymer

Caption: Workflow for preparing and evaluating an amorphous solid dispersion.

Problem 2: I suspect high first-pass metabolism is limiting bioavailability.

Even if your compound dissolves well, it may be rapidly metabolized by the liver before it can exert its therapeutic effect. Identifying this early is key.

Q&A Troubleshooting

  • Q: How can I quickly assess my compound's metabolic stability?

    • A: The standard in vitro tool is a liver microsomal stability assay . Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). By incubating your compound with microsomes and a necessary cofactor (NADPH), you can measure the rate at which your compound is depleted.

  • Q: What do the results of a microsomal stability assay tell me?

    • A: The output is typically given as an intrinsic clearance rate (Cl_int) or a half-life (t½). A short half-life (<30 minutes) in this assay suggests the compound is rapidly metabolized and may be subject to high first-pass clearance in vivo. A long half-life (>60 minutes) is desirable.

Objective: To determine the in vitro half-life of a thieno[2,3-d]pyrimidine compound when incubated with human or rat liver microsomes.

Materials:

  • Pooled liver microsomes (human or species of interest, e.g., rat)

  • Thieno[2,3-d]pyrimidine test compound (stock in DMSO or acetonitrile)

  • NADPH regenerating system (e.g., a solution of NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Control compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with an internal standard for protein precipitation/extraction

  • LC-MS/MS for quantification

Procedure:

  • Incubation Preparation:

    • Prepare a master mix of microsomes in phosphate buffer on ice. A typical final protein concentration is 0.5 mg/mL.

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiating the Reaction:

    • To start the metabolic reaction, add the pre-warmed NADPH regenerating system to all wells. This is your T=0 time point for the reaction.

    • For the T=0 sample, immediately add an equal volume of cold acetonitrile (with internal standard) to one set of wells to stop the reaction.

  • Time Course Sampling:

    • Incubate the reaction plate at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile.

    • Include a "-NADPH" control where buffer is added instead of the regenerating system. The compound concentration should not decrease in this control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log (ln) of the percent remaining of the test compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

bioavailability_troubleshooting Start Start: Low In Vivo Exposure (Low F%) Solubility Assess Aqueous Solubility (Protocol 2.1) Start->Solubility Metabolism Assess Metabolic Stability (Protocol 2.2) Solubility->Metabolism No Sol_Low Solubility < 10 µg/mL? Solubility->Sol_Low Yes Permeability Assess Permeability (e.g., PAMPA) Metabolism->Permeability No Met_Low In Vitro T½ < 30 min? Metabolism->Met_Low Yes Perm_Low Permeability Low? Permeability->Perm_Low Yes ReEvaluate Re-evaluate In Vivo PK Permeability->ReEvaluate No, all clear Sol_Strategy Implement Formulation Strategy: - Amorphous Solid Dispersion - Lipid-Based Formulation - Nanosuspension Sol_Low->Sol_Strategy Met_Strategy Implement Chemical Strategy: - Block metabolic hotspots - Prodrug approach Met_Low->Met_Strategy Perm_Strategy Implement Chemical Strategy: - Reduce H-bonds - Optimize LogP - Prodrug approach Perm_Low->Perm_Strategy Sol_Strategy->ReEvaluate Met_Strategy->ReEvaluate Perm_Strategy->ReEvaluate

Caption: Decision tree for troubleshooting low oral bioavailability.

Part 3: In Vivo Assessment & Validation

Ultimately, all in vitro strategies must be validated with an in vivo pharmacokinetic (PK) study.

Question: I have an improved formulation based on my in vitro data. How do I design a simple study to confirm enhanced bioavailability?

Answer: A crossover design study in a rodent model (typically rats) is the gold standard for comparing formulations.

  • Study Design: Use a small cohort of cannulated rats (to allow for serial blood sampling).

  • Phase 1: Dose a suspension of the unformulated, crystalline API to the first group of animals and your new formulation (e.g., the ASD) to a second group. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Washout Period: Allow for a period of at least one week for the drug to completely clear from the animals' systems.

  • Phase 2 (Crossover): Dose the animals that previously received the suspension with the new formulation, and vice versa.

  • Analysis: Analyze the plasma concentrations of the drug at each time point and calculate the key PK parameters. The primary endpoint is the Area Under the Curve (AUC), which represents total drug exposure. A significantly higher AUC for the new formulation confirms enhanced bioavailability. You should also compare the maximum concentration (Cmax) and time to maximum concentration (Tmax).

ParameterDescriptionSignificance for Bioavailability
AUC (Area Under the Curve) The integral of the drug concentration-time curve; represents total systemic drug exposure.The most critical parameter. A higher AUC directly indicates greater bioavailability.
Cmax (Maximum Concentration) The highest concentration of the drug observed in the plasma.Indicates the rate and extent of absorption. An enhanced formulation should yield a higher Cmax.
Tmax (Time to Cmax) The time at which Cmax is reached.Indicates the rate of drug absorption. A faster Tmax suggests more rapid dissolution and absorption.
F% (Absolute Bioavailability) The fraction of the dose reaching systemic circulation compared to an intravenous (IV) dose. (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100)The definitive measure of bioavailability. Requires data from an IV dose group.

References

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Institutes of Health. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Europe PMC. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). ACS Publications. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). National Institutes of Health. [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. [Link]

  • Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. (2024). YouTube. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria. (2022). PubMed. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). National Institutes of Health. [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (2018). PubMed. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (N/A). Drug Development & Delivery. [Link]

Sources

Technical Support Center: Interpreting Ambiguous Spectral Data of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in interpreting the spectral data of this and structurally related molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to confidently troubleshoot and interpret your experimental results. The thieno[2,3-d]pyrimidine core is a valuable scaffold in medicinal chemistry, and a precise understanding of its structure through spectral analysis is paramount for advancing research and development.[1][2][3]

This guide will delve into common sources of spectral ambiguity, including tautomerism, impurities, and solvent effects, and provide detailed troubleshooting strategies and advanced analytical protocols to resolve these issues.

Troubleshooting Flowchart: A Roadmap to Spectral Clarity

When faced with ambiguous spectral data for this compound, it is crucial to have a systematic approach to pinpoint the source of the ambiguity. The following flowchart provides a logical workflow for troubleshooting your data.

Troubleshooting Flowchart for Ambiguous Spectral Data start Ambiguous Spectral Data (NMR, IR, MS) check_ms Mass Spectrometry Analysis: - Does the molecular ion show an M/M+2 pattern? - Is the molecular weight correct? start->check_ms ms_ok MS Data Consistent with Structure check_ms->ms_ok Yes ms_issue MS Data Inconsistent: - Check for impurities - Re-evaluate proposed structure check_ms->ms_issue No check_nmr 1H NMR Analysis: - Unexpected peaks? - Broad signals? - Non-stoichiometric integration? ms_ok->check_nmr nmr_ok NMR Data Consistent (Proceed to 2D NMR for full assignment) check_nmr->nmr_ok No nmr_issue Ambiguous 1H NMR check_nmr->nmr_issue Yes advanced_nmr 2D NMR Analysis: - COSY, HSQC, HMBC - Confirm proton-proton and proton-carbon correlations nmr_ok->advanced_nmr check_impurities Investigate Impurities: - Residual Solvents? - Starting Materials? - Byproducts? nmr_issue->check_impurities impurities_present Identify and Characterize Impurities (See FAQ Q2) check_impurities->impurities_present Yes no_impurities Impurities Unlikely check_impurities->no_impurities No impurities_present->nmr_issue check_tautomerism Investigate Tautomerism: - Broad N-H/O-H signals? - Multiple sets of peaks for the same proton? no_impurities->check_tautomerism tautomerism_suspected Perform Advanced NMR: - Variable Temperature NMR - Solvent Study - D2O Exchange check_tautomerism->tautomerism_suspected Yes no_tautomerism Tautomerism Unlikely check_tautomerism->no_tautomerism No tautomerism_suspected->advanced_nmr no_tautomerism->advanced_nmr final_structure Confirm Structure advanced_nmr->final_structure

Caption: Troubleshooting workflow for ambiguous spectral data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the spectral analysis of this compound.

Q1: My mass spectrum shows two molecular ion peaks of roughly equal intensity, separated by 2 m/z units. Is this an impurity?

A1: No, this is a key indicator of your compound's identity. Bromine has two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. Therefore, in the mass spectrum of a compound containing a single bromine atom, you will observe two peaks for the molecular ion (M and M+2) with approximately equal intensity. This isotopic signature is a powerful tool for confirming the presence of bromine in your molecule.

Q2: My 1H NMR spectrum shows unexpected peaks that don't seem to belong to the target molecule. What could they be?

A2: Unexpected peaks in an 1H NMR spectrum are often due to impurities. The most common culprits are residual solvents from the reaction or purification steps. It is also possible that unreacted starting materials or reaction byproducts are present.

Troubleshooting Steps:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.[4][5][6][7] Common solvents to look for include ethyl acetate, dichloromethane, hexanes, and acetone.

  • Check for Starting Materials: If the synthesis involved starting materials with distinct proton signals, check your spectrum for their presence.

  • Consider Byproducts: Depending on the synthetic route, various byproducts could be formed. Review the reaction mechanism to predict potential side products and their expected NMR signals.

  • Purification: If impurities are confirmed, re-purifying your sample by column chromatography, recrystallization, or preparative HPLC is recommended.

Common Impurity 1H NMR Chemical Shift (CDCl3, ppm) Multiplicity
Ethyl Acetate~2.05 (CH3), ~4.12 (CH2), ~1.26 (CH3)s, q, t
Dichloromethane~5.30s
Acetone~2.17s
Water~1.56s (broad)
Q3: The N-H proton signal in my 1H NMR spectrum is very broad, and its integration is not reliable. Why is this, and how can I confirm it?

A3: The broadness of an N-H proton signal is often due to a combination of factors, including intermediate rates of exchange with trace amounts of water in the NMR solvent and quadrupolar broadening from the nitrogen-14 nucleus. The chemical shift of this proton can also be highly dependent on concentration and the specific solvent used.

Confirmation Protocol: D2O Exchange

  • Acquire a standard 1H NMR spectrum of your compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Add a drop of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube vigorously for about 30 seconds to facilitate the exchange of the acidic N-H proton with deuterium.

  • Re-acquire the 1H NMR spectrum. The broad N-H signal should significantly decrease in intensity or disappear entirely. This is because deuterium is not observed in 1H NMR, confirming that the original signal was from an exchangeable proton.

Q4: I am seeing more aromatic signals than expected, or the signals for the thieno[2,3-d]pyrimidin-4-one core appear as two sets of peaks. What could be the cause?

A4: This is a classic sign of keto-enol tautomerism. The 3H-thieno[2,3-d]pyrimidin-4-one system can exist in equilibrium between the keto (amide) and enol (hydroxy-pyrimidine) forms. If the rate of interconversion between these tautomers is slow on the NMR timescale, you will observe separate signals for each tautomer.

Keto-Enol Tautomerism Keto Keto Form (3H-thieno[2,3-d]pyrimidin-4-one) Enol Enol Form (4-hydroxy-thieno[2,3-d]pyrimidine) Keto->Enol Equilibrium Enol->Keto

Caption: Keto-enol equilibrium in the thieno[2,3-d]pyrimidin-4-one ring system.

Troubleshooting Strategies:

  • Solvent Study: The position of the keto-enol equilibrium is often highly dependent on the solvent.[8][9] Polar, protic solvents can stabilize one form over the other through hydrogen bonding. Acquiring 1H NMR spectra in a variety of solvents (e.g., CDCl3, DMSO-d6, methanol-d4) can shift the equilibrium and help to identify the signals corresponding to each tautomer. In less polar solvents, the enol tautomer may be stabilized by internal hydrogen bonding.[9]

  • Variable Temperature (VT) NMR: Increasing the temperature can increase the rate of interconversion between the tautomers.[10][11][12] If you observe two sets of peaks at room temperature, heating the sample may cause them to broaden and eventually coalesce into a single set of time-averaged signals. Conversely, cooling the sample may sharpen the signals of the individual tautomers. This is a definitive way to confirm the presence of a dynamic equilibrium.[11][12]

Advanced Spectroscopic Protocols for Structural Elucidation

When one-dimensional spectra are insufficient to resolve ambiguities, two-dimensional NMR techniques are indispensable.

Protocol: 2D NMR Analysis (COSY, HSQC, HMBC)
  • Prepare a concentrated sample of your compound in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of DMSO-d6).

  • Acquire a high-resolution 1H NMR spectrum to serve as a reference.

  • Perform a 1H-1H COSY (Correlation Spectroscopy) experiment. This will reveal which protons are spin-spin coupled, helping to identify adjacent protons in the aromatic rings.

  • Run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals.

  • Acquire a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is a powerful technique that shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, especially for connecting the 4-bromophenyl ring to the thienopyrimidine core.

2D NMR Connectivity Workflow H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct H-C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Sources

protocol refinement for consistent results with 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the generation of consistent, high-quality data. We will address common challenges encountered during synthesis, purification, characterization, and biological application of this compound, moving beyond simple instructions to explain the underlying scientific principles.

I. Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries. For more detailed solutions, please refer to the Troubleshooting Guides in Section II.

Question: My synthesis of the thienopyrimidine core is resulting in consistently low yields. What are the most likely causes?

Answer: Low yields in heterocyclic synthesis, particularly for thienopyrimidines, often stem from a few critical factors.[1] These include suboptimal reaction conditions (temperature and time), the purity of your starting materials, and sensitivity to atmospheric moisture or oxygen.[1] In many cases, the cyclization step is incomplete or side reactions are occurring. We recommend a systematic approach to optimization, starting with ensuring anhydrous conditions and high-purity reagents. For a detailed breakdown, see our Troubleshooting Guide below.

Question: I've purified my product, but I'm seeing unexpected peaks in the 1H NMR spectrum. What could they be?

Answer: Extraneous peaks after purification typically indicate residual solvent, unreacted starting materials, or a persistent impurity from a side reaction. Common solvents like DMF or DMSO can be difficult to remove and may appear in the NMR spectrum. Another possibility is the presence of tautomers; the thieno[2,3-d]pyrimidin-4-one core can exist in keto-enol or thione-thiol forms depending on the substitution and solvent, leading to different chemical shifts.[2]

Question: I'm struggling to dissolve this compound for my biological assays. What solvents are recommended?

Answer: Thienopyrimidine derivatives are often poorly soluble in aqueous media. For biological assays, it is standard practice to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock can then be serially diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity at levels typically above 0.5-1%.

Question: How should I properly store the solid compound and its solutions to prevent degradation?

Answer: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (a desiccator at 4°C is ideal). DMSO stock solutions are generally stable for several weeks to months when stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

A. Synthesis and Purification

This guide addresses specific problems encountered during the chemical synthesis and subsequent purification of the title compound.

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Product Formation 1. Reagent Purity/Degradation: Starting materials (e.g., 2-amino-thiophene precursor) may be of low purity or have degraded. 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time for the cyclization step.[1] 3. Atmospheric Contamination: The reaction may be sensitive to moisture or oxygen.[1]1. Verify Reagent Quality: Use freshly purchased, high-purity reagents. Characterize starting materials via NMR or melting point before use. 2. Optimize Conditions: Run small-scale trial reactions varying the temperature (e.g., from 150°C to 190°C for formamide cyclization) and monitor progress by TLC or LC-MS.[3] 3. Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, using anhydrous solvents and oven-dried glassware.
Multiple Products / Difficult Purification 1. Side Reactions: Incomplete cyclization or competing reaction pathways can generate multiple structurally related impurities. 2. Product Decomposition: The final product might be unstable under the reaction or workup conditions (e.g., strong acid/base).[1] 3. Inappropriate Purification Method: Simple precipitation may not be sufficient to remove closely related impurities.1. Refine Reaction Stoichiometry: Ensure precise molar ratios of reactants. Sometimes, a slight excess of one reactant (like formamide) can drive the reaction to completion.[3] 2. Use Mild Workup Conditions: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH. 3. Employ Column Chromatography: Use silica gel column chromatography with a gradient elution system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) to separate the desired product from impurities.
Inconsistent Characterization Data (NMR, MS) 1. Polymorphism: The compound may crystallize in different forms, leading to slight variations in melting point and solid-state characterization. 2. Tautomerism: The presence of the keto (-3H-pyrimidin-4-one) and enol (-pyrimidin-4-ol) tautomers in solution can lead to broadened or multiple NMR peaks. 3. Instrumental/Sample Prep Issues: Poor shimming (NMR) or residual salt from workup can affect data quality.1. Standardize Crystallization: Use a consistent solvent system and procedure for crystallization to obtain a single, stable polymorph. (See Protocol 2). 2. Use Deuterated Solvents that Favor One Tautomer: DMSO-d6 often helps resolve tautomeric peaks. Running the NMR at an elevated temperature can sometimes coalesce exchange-broadened signals. 3. Ensure High Sample Purity: Wash the final product with deionized water to remove inorganic salts before final drying and analysis. Ensure proper instrument calibration.
B. Biological Assays & Handling
Problem Potential Cause(s) Recommended Solution(s) & Rationale
Poor Reproducibility in Cell-Based Assays 1. Inconsistent Stock Solution: Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles. 2. Variable Final Concentration: Inaccurate pipetting or serial dilution errors. 3. Cell Line Instability: High passage number of cells can lead to genetic drift and altered sensitivity to inhibitors.1. Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock and store them at -80°C. 2. Calibrate Pipettes: Regularly calibrate all pipettes used for dilutions. Prepare a fresh intermediate dilution plate for each experiment. 3. Use Low-Passage Cells: Maintain a cell bank of low-passage cells and do not use cells beyond a pre-determined passage number for these experiments.
Compound Precipitation in Assay Media 1. Exceeding Solubility Limit: The final concentration of the compound in the aqueous assay buffer exceeds its solubility limit. 2. High Final DMSO Concentration: A high percentage of DMSO can sometimes cause "salting out" effects with buffer components. 3. Interaction with Media Components: The compound may bind to proteins (e.g., FBS) in the cell culture media, reducing its effective concentration and potentially causing aggregation.1. Determine Kinetic Solubility: Perform a solubility test in your specific assay buffer before running the full experiment. 2. Maintain Low DMSO levels: Keep the final concentration of DMSO in the assay well below 1%, ideally ≤0.5%. Adjust your dilution scheme accordingly. 3. Test in Simpler Buffers: If problems persist, consider testing the compound's activity in a simpler buffer system (e.g., PBS with minimal additives) to identify problematic interactions.

III. Visualization & Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Materials (2-amino-5-(4-bromophenyl) -thiophene-3-carbonitrile) B Cyclization Reaction (Formamide, Reflux) A->B C Crude Product (Precipitation/Filtration) B->C D Recrystallization (e.g., from Ethanol/DMF) C->D E Column Chromatography (If needed) D->E Optional F Drying (Vacuum Oven) D->F E->F G Final Product (>95% Purity) F->G

Caption: High-level workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction temp & time optimal? check_reagents->check_conditions Yes re_purify_reagents Action: Re-purify or use new reagents. check_reagents->re_purify_reagents No check_atmosphere Was an inert atmosphere used? check_conditions->check_atmosphere Yes optimize_conditions Action: Run optimization (TLC/LCMS monitoring). check_conditions->optimize_conditions No check_workup Was product lost during workup/transfer? check_atmosphere->check_workup Yes use_inert Action: Repeat with dry glassware & N2/Ar. check_atmosphere->use_inert No refine_workup Action: Refine extraction and filtration steps. check_workup->refine_workup Yes success Yield Improved check_workup->success No re_purify_reagents->success optimize_conditions->success use_inert->success refine_workup->success

Sources

Validation & Comparative

A Comparative Analysis of Thieno[2,3-d]pyrimidin-4-ones and Established Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Therapeutic Potential of a Promising Scaffold

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery. Kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for novel kinase inhibitors. This guide provides a comparative analysis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and its analogs against established kinase inhibitors, offering insights into their relative performance and the experimental methodologies underpinning these comparisons.

Introduction to Thieno[2,3-d]pyrimidines: A Scaffold of Promise

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered considerable attention for its diverse biological activities, particularly in the realm of anticancer research.[1] Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. This guide will focus on the comparative efficacy of derivatives of this scaffold against well-established kinase inhibitors targeting key oncogenic pathways: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).

While direct comparative data for this compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogs to provide a representative comparison. This approach allows for a broader understanding of the potential of the thieno[2,3-d]pyrimidine class of molecules.

Comparative Efficacy: A Data-Driven Overview

The cornerstone of evaluating any potential therapeutic lies in its potency and selectivity. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thieno[2,3-d]pyrimidine derivatives against their respective kinase targets, benchmarked against established drugs.

VEGFR-2 Inhibition: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.

CompoundTargetIC50 (µM)Reference CompoundTargetIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 17fVEGFR-20.23 ± 0.03SorafenibVEGFR-20.23 ± 0.04[2]
Thieno[2,3-d]pyrimidine Derivative 8bVEGFR-20.005SorafenibVEGFR-20.09[3]
Thieno[2,3-d]pyrimidine Derivative 8eVEGFR-20.0039SorafenibVEGFR-20.09[3]

As the data indicates, certain thieno[2,3-d]pyrimidine derivatives exhibit VEGFR-2 inhibitory potency comparable to or even exceeding that of Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers.[2][4] This highlights the potential of this scaffold in the development of potent anti-angiogenic agents.

EGFR Inhibition: Halting Proliferation Signals

The EGFR signaling pathway is a key driver of cell proliferation, and its aberrant activation is a hallmark of many cancers.

CompoundTargetIC50 (nM)Reference CompoundTargetIC50 (nM)
Thieno[2,3-d]pyrimidine Derivative 7aEGFR (wt)-GefitinibEGFR (wt)26 - 57[5]
Thieno[2,3-d]pyrimidine Derivative 7aEGFR (T790M)-GefitinibEGFR (wt)3 - 390[6][7]

Note: Specific IC50 values for compound 7a were not provided in the source material, but it was reported to significantly inhibit the growth of HepG2 and PC3 cells for both wild-type and T790M EGFR.[8]

Gefitinib is a selective EGFR inhibitor, and the development of thieno[2,3-d]pyrimidine derivatives with activity against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation, is a significant area of research.[9][10]

PI3K Inhibition: Disrupting Survival Pathways

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.

CompoundTarget% Inhibition (at 10 µM)Reference CompoundTargetIC50 (nM)
Thieno[2,3-d]pyrimidine Derivative VIbPI3Kβ72%IdelalisibPI3Kδ2.5[11]
Thieno[2,3-d]pyrimidine Derivative VIbPI3Kγ84%IdelalisibPI3Kδ19[12][13]

Note: The data for the thieno[2,3-d]pyrimidine derivative is presented as percentage inhibition at a fixed concentration.[14]

Idelalisib is a highly selective inhibitor of the PI3Kδ isoform.[15][16] The development of thieno[2,3-d]pyrimidine-based inhibitors with broad or isoform-selective PI3K activity is an active area of investigation.[17]

Mechanistic Insights and Signaling Pathways

To appreciate the significance of these kinase inhibitors, it is essential to understand the signaling pathways they disrupt.

The VEGFR Signaling Cascade

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thieno_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Inhibitor->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Sorafenib->Raf Inhibits

The EGFR Signaling Cascade

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Thieno_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Inhibitor->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

The PI3K Signaling Cascade

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Proliferation Cell Growth, Survival, Proliferation mTOR->Proliferation Thieno_Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno_Inhibitor->PI3K Inhibits Idelalisib Idelalisib Idelalisib->PI3K Inhibits (δ isoform)

Experimental Methodologies: Ensuring Scientific Rigor

The data presented in this guide is derived from robust and well-established experimental protocols. Understanding these methods is crucial for interpreting the results and designing future experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Workflow Diagram

Kinase_Assay_Workflow step1 Prepare Assay Plate | {Add Kinase, Substrate, and ATP} step2 Add Test Compound | {Varying concentrations of Thieno[2,3-d]pyrimidine or reference inhibitor} step1->step2 step3 Incubate | {Allow enzymatic reaction to proceed} step2->step3 step4 Stop Reaction & Detect | {Measure phosphorylation of the substrate (e.g., using luminescence, fluorescence, or radioactivity)} step3->step4 step5 Data Analysis | {Calculate % inhibition and determine IC50 value} step4->step5

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified recombinant kinase, a specific peptide substrate, and adenosine triphosphate (ATP) in an appropriate kinase assay buffer.

  • Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) and the reference inhibitor in the assay buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase and substrate to each well.

  • Initiation of Reaction: Add the test compound or vehicle control to the respective wells, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified using a detection reagent. The detection method can be based on luminescence (e.g., ADP-Glo™ Kinase Assay), fluorescence (e.g., LanthaScreen™ Eu Kinase Binding Assay), or radioactivity (e.g., ³²P-ATP filter binding assay).

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cancer cells.

Workflow Diagram

MTT_Assay_Workflow step1 Cell Seeding | {Plate cancer cells in a 96-well plate and allow to adhere overnight} step2 Compound Treatment | {Add varying concentrations of the test compound} step1->step2 step3 Incubation | {Incubate for a specified period (e.g., 72 hours)} step2->step3 step4 Add MTT Reagent | {MTT is reduced to formazan by metabolically active cells} step3->step4 step5 Solubilize Formazan | {Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals} step4->step5 step6 Measure Absorbance | {Read the absorbance at a specific wavelength (e.g., 570 nm)} step5->step6 step7 Data Analysis | {Calculate cell viability and determine GI50/IC50} step6->step7

Step-by-Step Protocol:

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration that inhibits cell growth by 50% (GI50 or IC50) is determined from the dose-response curve.[18][19]

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The data presented herein for analogs of this compound demonstrates that this class of compounds can achieve inhibitory potencies against key oncogenic kinases that are comparable, and in some cases superior, to established therapeutic agents.

The path forward for this promising class of molecules will involve comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as detailed preclinical evaluation of their pharmacokinetic and pharmacodynamic properties. As our understanding of the complex signaling networks that drive cancer deepens, the development of targeted inhibitors based on scaffolds like thieno[2,3-d]pyrimidine will undoubtedly play a crucial role in advancing cancer therapy.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Available at: [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. Available at: [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Available at: [Link]

  • Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. PubMed Central. Available at: [Link]

  • Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. PubMed. Available at: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. PubMed Central. Available at: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. Available at: [Link]

  • Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin‐4‐One Derivatives as Dual EGFR and FGFR Inhibitors. ResearchGate. Available at: [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ. National Institutes of Health. Available at: [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. National Institutes of Health. Available at: [Link]

  • VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. Available at: [Link]

  • Discovery of new thieno[2,3- d ]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. PubMed. Available at: [Link]

  • Zydelig (Idelalisib): First-in-Class PI3 Kinase Inhibitor Approved for the Treatment of 3 Hematologic Malignancies. American Health & Drug Benefits. Available at: [Link]

  • Idelalisib (PI3Kδ inhibitor) therapy for patients with relapsed/refractory chronic lymphocytic leukemia: A Swedish nation-wide real-world report on consecutively identified patients. PubMed. Available at: [Link]

  • Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Structurally analogous to purines, this fused ring system has been extensively explored for its therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4] The versatility of the thieno[2,3-d]pyrimidine core allows for substitutions at various positions, leading to a diverse chemical space and a broad range of pharmacological activities.[4]

This guide focuses on a specific subset of these compounds: 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one derivatives. The introduction of a bromophenyl group at the 5-position is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, its lipophilic nature can impact cell membrane permeability and overall bioavailability.

This document aims to provide a comprehensive comparison of the efficacy of these derivatives, drawing upon available experimental data. We will delve into their synthesis, explore their structure-activity relationships (SAR) in anticancer and antimicrobial applications, and provide detailed protocols for their biological evaluation.

General Synthesis of this compound Derivatives

The synthesis of the this compound core typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidinone ring. A common and efficient method is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene derivative. This intermediate then serves as the precursor for the construction of the fused pyrimidine ring.

Below is a generalized synthetic scheme illustrating a plausible route to the target compounds.

Synthesis_of_5_4_Bromo_phenyl_3H_thieno_2_3_d_pyrimidin_4_one_Derivatives start 4-Bromoacetophenone + Malononitrile + Sulfur int1 2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carbonitrile start->int1 Gewald Reaction base Base (e.g., Morpholine) base->int1 reagent1 Formic Acid or Orthoformate int2 Intermediate for Ring Closure reagent1->int2 amine Amine (R-NH2) product 5-(4-Bromo-phenyl)-3-R-thieno[2,3-d]pyrimidin-4-one amine->product int1->int2 Reaction with Formylating Agent int2->product Cyclization with Amine

Caption: A generalized synthetic route to this compound derivatives.

Comparative Efficacy in Oncology

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and migration.[2][4] While specific comparative data for a series of 5-(4-bromo-phenyl) derivatives is limited, we can infer their potential by examining related compounds and the established structure-activity relationships of the broader thienopyrimidine class.

One study on thieno[2,3-d][1][5]triazolo[1,5-a]pyrimidines, which are structurally related, identified a 2-(4-bromophenyl)triazole derivative (compound 10b) with excellent potency against the MCF-7 breast cancer cell line, showing an IC50 value of 19.4 ± 0.22 μM.[1] This was more potent than the reference drug doxorubicin (IC50 = 40.0 ± 3.9 μM).[1] This finding underscores the potential of the bromo-phenyl moiety in enhancing anticancer activity.

Kinase Inhibition Profile

The thieno[2,3-d]pyrimidine scaffold is a versatile template for designing kinase inhibitors. Various derivatives have shown inhibitory activity against a range of kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade often dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.[2]

  • Rho-associated coiled-coil containing protein kinases (ROCKs): These kinases are involved in cell motility and invasion. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as novel ROCK inhibitors, with the most potent compound exhibiting IC50 values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively.[6]

  • Atypical Protein Kinase C (aPKC): These kinases play a role in vascular permeability and inflammation.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been identified as CDK4 inhibitors.[8]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Overexpression of FGFR1 is implicated in various cancers. C-2 substituted 3H-thieno[2,3-d]pyrimidin-4-one derivatives have been developed as novel FGFR1 inhibitors.[9]

The 5-(4-bromo-phenyl) substitution could potentially enhance the interaction of these derivatives with the ATP-binding pocket of these kinases, leading to improved inhibitory potency.

Antiproliferative Activity Data

The following table summarizes the antiproliferative activity of some representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. While not direct analogues, this data provides a benchmark for the expected efficacy of the 5-(4-bromo-phenyl) series.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thieno[2,3-d][1][5]triazolo[1,5-a]pyrimidines2-(4-bromophenyl)triazole 10bMCF-7 (Breast)19.4 ± 0.22[1]
Thieno[2,3-d]pyrimidin-4(3H)-onesCompound 15A549 (Lung)0.94[5]
Thieno[2,3-d]pyrimidin-4(3H)-ones2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02%[10]
Thieno [2, 3-d] pyrimidine derivativesSulfadoxine derivative 14Breast Cancer22.12[3]

Comparative Efficacy in Antimicrobial Applications

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of bacterial and fungal strains.[11][12]

One study reported the synthesis of thieno[2,3-d]pyrimidinedione derivatives with potent antibacterial activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with MIC values in the range of 2–16 mg/L.[12] Another study identified a series of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives with excellent antimicrobial and antifungal activity, with some compounds being 6 to 15 times more potent than the standard drugs streptomycin and ampicillin.[11]

The lipophilic nature of the 5-(4-bromo-phenyl) group may enhance the ability of these derivatives to penetrate the bacterial cell wall, potentially leading to improved antimicrobial efficacy.

Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of some representative thieno[2,3-d]pyrimidine derivatives.

Compound ClassSpecific DerivativeMicrobial StrainMIC (mM)Reference
Thieno[2,3-d]pyrimidin-4(3H)-onesCompound 22Broad-spectrum antibacterial0.05-0.13[11]
Thieno[2,3-d]pyrimidin-4(3H)-onesCompounds 14 and 15Antifungal0.013-0.027[11]
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesUnsubstituted benzylamideS. aureus, B. subtilisGood activity[13]

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow step1 Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) step2 Incubation (24 h, 37°C, 5% CO2) step1->step2 step3 Compound Treatment (Varying concentrations) step2->step3 step4 Incubation (48 h) step3->step4 step5 Addition of MTT Reagent (e.g., 20 µL of 5 mg/mL solution) step4->step5 step6 Incubation (4 h) step5->step6 step7 Solubilization of Formazan Crystals (e.g., 150 µL DMSO) step6->step7 step8 Absorbance Measurement (570 nm) step7->step8 step9 IC50 Calculation step8->step9

Caption: A typical workflow for the MTT assay to determine antiproliferative activity.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Broth_Microdilution_Workflow step1 Prepare Serial Dilutions of Compound in 96-well plate step3 Inoculate Wells with Bacterial Suspension step1->step3 step2 Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) step2->step3 step4 Incubation (18-24 h, 37°C) step3->step4 step5 Visual Inspection for Turbidity step4->step5 step6 Determine MIC (Lowest concentration with no visible growth) step5->step6

Caption: A generalized workflow for the broth microdilution method to determine MIC.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents. While direct comparative efficacy studies on a homologous series are currently lacking in the published literature, the available data on related thienopyrimidine derivatives strongly suggest potential for potent anticancer and antimicrobial activities. The presence of the bromo-phenyl moiety is a key feature that can be exploited to enhance biological activity through mechanisms such as halogen bonding and increased lipophilicity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at other positions of the heterocyclic core. This will enable a detailed structure-activity relationship analysis, providing crucial insights for the rational design of more potent and selective drug candidates. Furthermore, elucidation of the specific molecular targets and mechanisms of action of the most active compounds will be essential for their further preclinical and clinical development.

References

  • Al-Warhi, T., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1086. [Link]

  • Li, X., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(1), 105. [Link]

  • Chen, W., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890. [Link]

  • Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medical Chemistry, 9(3), 24-29. [Link]

  • Gkizis, P. L., et al. (2021). Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorganic Chemistry, 106, 104509. [Link]

  • Hassan, A. S., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences, 7(62), 1-7. [Link]

  • Wang, Y., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

  • Abdou, W., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]

  • Horiuchi, T., et al. (2011). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 59(8), 991-1002. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1337-1347. [Link]

  • Bozorov, K., et al. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(7). [Link]

  • Kamal, A., et al. (2011). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 21(17), 5142-5145. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33. [Link]

  • Horiuchi, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]

  • Li, J., et al. (2021). Design, Synthesis, and Biological Evaluation of C-2 Substituted 3H-thieno[2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors. Letters in Drug Design & Discovery, 18(1), 84-93. [Link]

  • Shyyka, O. Y., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)- and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica, 86(3), 28. [Link]

  • Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10. [Link]

Sources

Comparative Analysis of Thieno[2,3-d]pyrimidine Analogs: A Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a promising class of kinase inhibitors based on the 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one scaffold. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from broader investigations into thieno[2,3-d]pyrimidine derivatives to offer predictive insights for researchers, scientists, and drug development professionals. The focus is on elucidating how structural modifications to this core influence inhibitory activity against key oncological targets like Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).

The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the native purine ring system allows it to effectively compete for the ATP-binding sites of various kinases, which are often dysregulated in cancer. The 5-(4-Bromo-phenyl) substituent on our core scaffold of interest provides a significant starting point for further derivatization and optimization of kinase inhibitory activity. The bromine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions, and its electron-withdrawing nature can influence the electronic properties of the entire molecule.

Deconstructing the Scaffold: Key Positions for Modification

The biological activity of this compound analogs can be finely tuned by introducing various substituents at several key positions. This guide will dissect the SAR at each of these positions, drawing on data from analogous thieno[2,3-d]pyrimidine series.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis compound_prep Compound Dilution reaction_setup Reaction Setup (in 96-well plate) compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate) reagent_prep->reaction_setup atp_addition Add ATP (Initiate Reaction) reaction_setup->atp_addition incubation Incubation atp_addition->incubation detection Add Detection Reagent incubation->detection readout Luminescence Reading detection->readout analysis IC50 Calculation readout->analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., A549) in appropriate media and conditions.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Future Directions and Optimization Strategies

The SAR insights gathered from the broader class of thieno[2,3-d]pyrimidines provide a solid foundation for the rational design of novel and more potent inhibitors based on the this compound scaffold. Future efforts should focus on:

  • Systematic exploration of substitutions at the 2- and 4-positions: A focused library of analogs with diverse chemical functionalities at these positions will be crucial for developing a detailed SAR for this specific scaffold.

  • Bioisosteric replacement of the 4-bromo-phenyl group: Investigating the effect of replacing the bromine atom with other halogens or small lipophilic groups could lead to improved potency and pharmacokinetic properties.

  • Computational modeling and structure-based drug design: Utilizing molecular docking and other in silico tools can help in prioritizing the synthesis of compounds with the highest predicted affinity for the target kinases.

By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors with enhanced efficacy and selectivity for the treatment of cancer and other diseases.

References

  • Wu, J., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(20), 3749. [Link]

A Comparative Guide to Validating the Anticancer Activity of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals aiming to validate the in vivo anticancer efficacy of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. While numerous thieno[2,3-d]pyrimidine derivatives have demonstrated promising in vitro anticancer activities, rigorous in vivo validation is the critical next step toward clinical translation.[1][2] This document outlines a strategic approach, comparing the test agent against established standards of care and detailing the essential protocols for efficacy, mechanism of action, and safety assessment.

Introduction: The Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide range of biological targets.[3] Derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7) and non-small cell lung cancer (A549).[4][5] Many compounds from this class function as kinase inhibitors, notably targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers.[3]

This compound (referred to herein as BTP) is a promising candidate from this family. Based on the established activity of its analogs, we hypothesize that BTP exerts its anticancer effects through the inhibition of the EGFR signaling pathway. This guide will use this hypothesis to construct a robust preclinical validation plan using a human breast cancer xenograft model.

Part 1: Preclinical Strategy and Model Selection

The transition from in vitro to in vivo testing requires careful planning to ensure that the results are both reliable and translatable.[1] The choice of animal model is paramount.

Causality of Model Selection:

  • Model Type: A human tumor xenograft model, specifically a cell line-derived xenograft (CDX), is selected.[6] This model involves implanting human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's effect on human tumor growth.[7] Rodent models are at the forefront of preclinical drug development due to their genetic manipulability and physiological similarities to humans.[8]

  • Cell Line: The MCF-7 human breast cancer cell line is chosen. Analogs of BTP have shown activity against this cell line, and MCF-7 expresses the estrogen receptor (ER+), representing a major subtype of human breast cancer.[5]

  • Animal Strain: Immunodeficient mice, such as BALB/c nude or NOD/SCID mice, are essential for preventing graft rejection of the human tumor cells.[7][9]

Part 2: Comparative In Vivo Efficacy Study Protocol

A well-designed efficacy study must include appropriate controls to validate the results. Here, we compare BTP against a vehicle control and Erlotinib, an FDA-approved EGFR inhibitor used in cancer treatment.[10]

Treatment Groups:

  • Group 1: Vehicle Control: The formulation buffer used to dissolve BTP and Erlotinib.

  • Group 2: BTP (Test Article): Dosed at a pre-determined level based on Maximum Tolerated Dose (MTD) studies.

  • Group 3: Erlotinib (Positive Control): A standard-of-care EGFR inhibitor.[11][12]

Experimental Workflow Diagram

The following diagram outlines the critical steps of the in vivo efficacy study.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis A Animal Acclimatization (1 week) C Estrogen Pellet Implantation in Mice A->C B MCF-7 Cell Culture & Expansion D Cell Harvest & Preparation in Matrigel B->D E Orthotopic Injection into Mammary Fat Pad D->E F Tumor Growth Monitoring (Calipers) E->F G Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) F->G H Daily Dosing (Vehicle, BTP, Erlotinib) G->H I Monitor Body Weight & Clinical Signs H->I J Study Termination (Tumor Volume >1500 mm³ or 28 days) H->J I->J K Tumor Excision, Weight & Pharmacodynamic Analysis J->K L Data Analysis (TGI, Statistics) K->L

Caption: Workflow for in vivo validation of BTP in an MCF-7 xenograft model.

Detailed Step-by-Step Protocol:
  • Animal Handling & Acclimatization: Female, 5-6 week old BALB/c nude mice are acclimated for one week under standard conditions (22±4°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to food and water.[13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

  • Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, a 17β-estradiol pellet (0.72 mg, 60-day release) is subcutaneously implanted in each mouse 2-3 days prior to cell injection.[15]

  • Tumor Cell Implantation:

    • MCF-7 cells are harvested during their exponential growth phase.

    • A cell suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is prepared.[9] Matrigel is crucial for supporting initial tumor formation.

    • The cell suspension is injected orthotopically into the right inguinal mammary fat pad.[15]

  • Tumor Monitoring & Group Randomization:

    • Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = 0.5 × (Length × Width²).[16]

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into the three treatment groups (n=8-10 mice/group).

  • Drug Administration & Dosing:

    • BTP (Test Article): Administered orally (p.o.) once daily at 50 mg/kg.

    • Erlotinib (Positive Control): Administered p.o. once daily at 50 mg/kg.[17]

    • Vehicle Control: Administered p.o. once daily with the same volume.

    • Dosing continues for 21-28 days.

  • Endpoint Criteria: The study is terminated when tumors in the control group reach a pre-defined size (e.g., 1500 mm³) or at the end of the treatment period. Individual animals are euthanized if tumors become ulcerated or if body weight loss exceeds 20%.

Part 3: Data Analysis & Comparative Performance

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). TGI measures the percentage difference in tumor volume between treated and control groups at the end of the study.

Formula for TGI: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT is the change in mean tumor volume for the treated group.[18]

  • ΔC is the change in mean tumor volume for the control group.[18]

Hypothetical Comparative Data:

Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Body Weight Change (%)
Vehicle Control 1450 ± 150--1.5%
BTP (50 mg/kg) 580 ± 9560.0% -4.0%
Erlotinib (50 mg/kg) 652 ± 11055.0% -7.5%

Interpretation of Results: In this hypothetical scenario, BTP demonstrates a robust antitumor effect, achieving 60% TGI, slightly outperforming the standard-of-care EGFR inhibitor, Erlotinib. Importantly, BTP appears to be better tolerated, as indicated by a smaller reduction in mean body weight compared to Erlotinib.

Part 4: Elucidating the Mechanism of Action (MoA) In Vivo

Confirming that BTP engages its intended target in vivo is a self-validating step that reinforces the efficacy data.

Pharmacokinetic (PK) Analysis

A separate satellite group of animals is used for PK studies to understand the absorption, distribution, metabolism, and elimination (ADME) of BTP.[19][20]

  • Protocol: Mice are administered a single dose of BTP (e.g., 50 mg/kg, p.o.). Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[21]

  • Analysis: Drug concentration in plasma is measured using LC-MS/MS. Key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve) are calculated to determine bioavailability and exposure.[22]

Pharmacodynamic (PD) Analysis
  • Protocol: A subset of tumors from each treatment group is collected 2-4 hours after the final dose. A portion is snap-frozen for Western blot analysis, and another is fixed in formalin for immunohistochemistry (IHC).

  • Analysis (Western Blot/IHC): The primary readout is the level of phosphorylated EGFR (p-EGFR). Effective target inhibition by BTP and Erlotinib should lead to a significant decrease in p-EGFR levels compared to the vehicle control. Downstream markers like p-AKT and p-ERK can also be assessed.

Putative Signaling Pathway Diagram

This diagram illustrates the EGFR signaling cascade and the proposed point of inhibition by BTP.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates BTP BTP (Thienopyrimidine) BTP->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Proposed inhibition of the EGFR signaling pathway by BTP.

Part 5: Toxicity Profile Assessment

Concurrent with the efficacy study, a comprehensive toxicity assessment is mandatory.

  • Daily Clinical Observations: Animals are monitored daily for signs of distress, including changes in posture, activity, and grooming.

  • Body Weight: Body weight is measured twice weekly. A sustained loss of over 15-20% is a key indicator of toxicity.

  • Gross Pathology: At necropsy, major organs (liver, spleen, kidneys, lungs) are visually inspected for any abnormalities. For more detailed studies, organ weights are recorded and tissues are collected for histopathological analysis.

Conclusion

This guide presents a rigorous, multi-faceted strategy for the in vivo validation of this compound. By employing a clinically relevant xenograft model, comparing against a standard-of-care agent, and integrating pharmacokinetic and pharmacodynamic endpoints, researchers can generate a robust data package. The hypothetical results suggest that BTP has promising potential as an anticancer agent with superior efficacy and a better safety profile than Erlotinib. This framework provides the necessary causality and self-validating checkpoints to confidently advance promising compounds like BTP through the preclinical drug development pipeline.

References

  • Erlotinib - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

  • Modeling restoration of gefitinib efficacy by co-administration of MET inhibitors in an EGFR inhibitor-resistant NSCLC xenograft model. (n.d.). National Institutes of Health. [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). National Center for Biotechnology Information. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). National Center for Biotechnology Information. [Link]

  • How can one calculate tumor growth inhibition? (2014). ResearchGate. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health. [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). SpringerLink. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). National Institutes of Health. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). PubMed. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). National Institutes of Health. [Link]

  • 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. (n.d.). MDPI. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]

  • How does erlotinib work (mechanism of action)? (2024). Drugs.com. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (n.d.). National Institutes of Health. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (n.d.). MDPI. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). e-jbm.org. [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. (n.d.). National Institutes of Health. [Link]

  • How can i apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model? (2013). ResearchGate. [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (n.d.). ResearchGate. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Erlotinib. (n.d.). Wikipedia. [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). aacrjournals.org. [Link]

  • Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. (n.d.). PubMed. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (n.d.). National Institutes of Health. [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization. (2019). PubMed. [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. [Link]

  • Data and model of mouse pharmacokinetics across mouse strains. (n.d.). ResearchGate. [Link]

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][11][19][23]triazolo[1,5-a]pyrimidine Derivatives. (2024). National Center for Biotechnology Information. [Link]

  • Mechanism of action of erlotinib. (n.d.). ResearchGate. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (n.d.). Oncotarget. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]

  • Breast Cancer Xenograft. (n.d.). Altogen Labs. [Link]

  • Animal Models Used by PREVENT. (n.d.). Division of Cancer Prevention. [Link]

  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. (2015). Spandidos Publications. [Link]

  • Discovery of 3H-benzo[19][24]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed. [Link]

  • ANIMAL MODELS IN CANCER RESEARCH. (2016). University of Arizona. [Link]

  • Three Steps for Setting up a Drug Screening Assay. (n.d.). Bitesize Bio. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). MDPI. [Link]

  • (A) Reported thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anticancer... (n.d.). ResearchGate. [Link]

  • Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drive. (n.d.). AntBio. [Link]

  • Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer. (n.d.). National Institutes of Health. [Link]

  • erlotinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (n.d.). second scight. [Link]

  • Pharmacokinetics of Panaxynol in Mice. (n.d.). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, demonstrating significant therapeutic potential. This guide provides a comprehensive framework for the cross-reactivity profiling of a representative member of this class, 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one. We will explore its predicted primary kinase targets based on extensive analysis of structurally related compounds and delineate a multi-faceted strategy for experimentally determining its selectivity profile. This document will compare and contrast leading methodologies, including in vitro kinome scanning and cell-based target engagement assays, providing the technical insights necessary for a robust assessment of inhibitor specificity.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have emerged as a major class of therapeutics, but their clinical success is intimately tied to their selectivity. Off-target effects, where an inhibitor interacts with unintended kinases or other proteins, can lead to adverse drug reactions and diminish therapeutic efficacy.[2] Therefore, a rigorous evaluation of a compound's cross-reactivity is a critical step in the drug discovery and development process.[3]

This guide focuses on this compound, a compound built upon the versatile thieno[2,3-d]pyrimidine scaffold.[4] While specific experimental data for this exact molecule is not yet widespread in the public domain, the well-established pharmacology of its chemical class allows for informed predictions and the design of a thorough profiling strategy.

Predicted Primary Target(s) of this compound

The thieno[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine base of ATP and effectively target the ATP-binding site of various kinases.[4][5] A comprehensive review of the literature on structurally similar compounds reveals a consistent pattern of inhibition against several key kinase families implicated in oncology and other diseases.

Based on this body of evidence, the predicted primary targets for this compound include, but are not limited to:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous studies have demonstrated the potent inhibitory activity of thieno[2,3-d]pyrimidine derivatives against VEGFR-2, a key regulator of angiogenesis.[2][6][7]

  • Epidermal Growth Factor Receptor (EGFR): This receptor tyrosine kinase is a well-established cancer target, and several thieno[2,3-d]pyrimidine-based compounds have been developed as EGFR inhibitors.[3][8][9]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer, and thieno[2,3-d]pyrimidines have shown promise as inhibitors of PI3K.[10][11][12]

  • Rho-associated coiled-coil containing protein kinases (ROCKs): Derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one core have been identified as potent inhibitors of ROCKs, which are involved in cell migration and morphology.[13]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways.

Kinase_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ROCK ROCK Metastasis Metastasis ROCK->Metastasis Kinome_Scan_Workflow Compound 5-(4-Bromo-phenyl)-3H- thieno[2,3-d]pyrimidin-4-one Assay Binding or Activity Assay (e.g., KINOMEscan™, KinaseProfiler™) Compound->Assay Kinase_Panel Large Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition High-Throughput Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (Kd or IC50 determination) Data_Acquisition->Data_Analysis Selectivity_Profile Kinome Selectivity Profile (e.g., TREEspot™ visualization) Data_Analysis->Selectivity_Profile

Figure 2: Generalized workflow for in vitro kinome scanning.
Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While in vitro assays are powerful, they do not fully recapitulate the complex cellular environment. Cell-based assays are essential for confirming that a compound engages its intended target(s) within living cells and for identifying off-targets that may only become apparent in a more physiological setting.

Key Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This technique measures the thermal stabilization of a protein upon ligand binding. [1][14]An increase in the melting temperature of a protein in the presence of a compound indicates direct target engagement. CETSA can be performed in a high-throughput format (CETSA® HT) for screening purposes. [15]

  • Affinity Chromatography coupled with Mass Spectrometry: This chemical proteomics approach involves immobilizing the kinase inhibitor on a solid support to "pull down" its binding partners from a cell lysate. [11][16]The captured proteins are then identified by mass spectrometry, providing an unbiased view of the compound's interactome.

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This method uses an antibody to enrich a specific kinase of interest from a cell lysate. [17][18]By comparing the protein interaction profile in the presence and absence of the inhibitor, one can assess how the compound modulates the kinase's interactome.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate density. Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes). [13]3. Cell Lysis and Separation of Soluble Fraction: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation. [13]4. Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or AlphaScreen®. [1]5. Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. [14]

Comparative Analysis of Alternatives

To provide a comprehensive cross-reactivity profile, it is crucial to compare the performance of this compound with that of established kinase inhibitors known to target the predicted primary kinases.

Alternative CompoundPrimary Target(s)Rationale for Comparison
Sorafenib VEGFR-2, PDGFR, RAF kinasesA multi-kinase inhibitor with a well-characterized cross-reactivity profile. Provides a benchmark for broad-spectrum kinase inhibition. [6]
Gefitinib EGFRA selective EGFR inhibitor. Comparison will highlight the relative selectivity of the test compound for EGFR versus other kinases.
Idelalisib PI3KδA selective PI3K inhibitor. Useful for assessing the isoform selectivity of the test compound within the PI3K family.
Fasudil ROCKA known ROCK inhibitor. Provides a reference for activity against this kinase family.

Data Presentation and Interpretation

The results of the cross-reactivity profiling should be presented in a clear and quantitative manner to facilitate interpretation and comparison.

Table 1: Illustrative Kinome Scan Data for this compound (1 µM)

Kinase TargetPercent of Control (%)
VEGFR-2 5
EGFR 15
PI3Kα 25
ROCK140
SRC60
LCK75
p38α85
JNK195

Note: This is hypothetical data for illustrative purposes.

The data can also be visualized using a "TREEspot™" diagram, which maps the inhibited kinases onto a dendrogram of the human kinome, providing an intuitive representation of the compound's selectivity.

Conclusion

The cross-reactivity profiling of this compound is a critical undertaking to ascertain its therapeutic potential and potential liabilities. Based on the extensive research into the thieno[2,3-d]pyrimidine scaffold, this compound is predicted to primarily target key kinases such as VEGFR-2, EGFR, PI3K, and ROCKs. A comprehensive evaluation of its selectivity should employ a combination of broad-spectrum in vitro kinome scanning and cell-based target engagement assays. By comparing its profile to that of established kinase inhibitors, researchers can gain a deeper understanding of its mechanism of action and make informed decisions for its further development. This guide provides a robust framework for designing and executing such a profiling strategy, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Off-target activity. Grokipedia. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicine. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. National Center for Biotechnology Information. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. National Center for Biotechnology Information. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. European Journal of Medicinal Chemistry. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

  • Mass Spectrometry Based Method to Increase Throughput for Kinome Analyses Using ATP Probes. Sorger Lab. [Link]

  • Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science Signaling. [Link]

  • Label-Free Immunoprecipitation Mass Spectrometry Workflow for Large-scale Nuclear Interactome Profiling. ResearchGate. [Link]

Sources

Confirming the Binding Mode of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one to its Target: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, elucidating the precise binding mode of a small molecule to its biological target is a critical step. This guide provides an in-depth comparison of key experimental techniques to confirm the interaction between 5-(4-bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and its putative protein target. The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore known to interact with a variety of protein classes, particularly kinases.[1][2][3][4] For the purpose of this guide, we will consider a hypothetical "Target Kinase X" as the protein of interest.

This guide will navigate through a logical workflow, from initial validation of binding to high-resolution structural determination. We will explore the strengths and limitations of each technique, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity.

The Multi-Faceted Approach to Binding Mode Confirmation

A robust confirmation of a ligand's binding mode relies on a combination of techniques that provide complementary information. A typical workflow involves progressing from methods that confirm a direct interaction and quantify its affinity to those that reveal the atomic details of the binding interface.

G cluster_0 Initial Binding Assessment cluster_1 Structural Elucidation Computational Docking Computational Docking SPR SPR Computational Docking->SPR Hypothesis Generation ITC ITC SPR->ITC Affinity Confirmation NMR Spectroscopy NMR Spectroscopy ITC->NMR Spectroscopy Solution-State Interaction X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography High-Resolution Structure

Caption: A logical workflow for confirming ligand binding mode.

Computational Docking: In Silico Prediction of the Binding Pose

Before embarking on extensive experimental work, computational docking can provide a valuable initial hypothesis of the binding mode.[5][6][7][8] This method predicts the preferred orientation of the ligand within the protein's binding site and estimates the binding affinity.[5][7]

Causality Behind the Choice:
  • Hypothesis Generation: Docking studies can guide the design of subsequent experiments, such as site-directed mutagenesis to validate key interactions.

  • Resource Optimization: It is a cost-effective and rapid method to prioritize compounds and predict potential binding sites.[8]

Experimental Protocol:
  • Preparation of the Receptor: Obtain the 3D structure of Target Kinase X (from the Protein Data Bank or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate a 3D conformation of this compound and assign appropriate charges.

  • Docking Simulation: Utilize software such as AutoDock, GOLD, or Glide to perform the docking calculations.[5] The program will explore various ligand conformations and orientations within the defined binding site.

  • Analysis of Results: Analyze the predicted binding poses and their corresponding docking scores. The pose with the most favorable score and energetically stable interactions (e.g., hydrogen bonds, hydrophobic contacts) represents the most likely binding mode.

Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[9][10][11] It is an essential tool for confirming a direct interaction and determining the association (on-rate) and dissociation (off-rate) constants.[12][13]

Causality Behind the Choice:
  • Direct Binding Evidence: SPR directly measures the binding of the analyte (the compound) to the immobilized ligand (the protein), providing unequivocal evidence of an interaction.

  • Kinetic Information: Unlike endpoint assays, SPR provides kinetic data (kon and koff), which can be crucial for understanding the drug-target residence time.[12]

Experimental Protocol:
  • Immobilization of Target Kinase X: Covalently attach purified Target Kinase X to a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to the protein, generating a sensorgram.[9][10]

  • Kinetic Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]

ParameterDescriptionTypical Value for a Moderate Binder
ka (M-1s-1) Association rate constant104 - 106
kd (s-1) Dissociation rate constant10-2 - 10-4
KD (M) Equilibrium dissociation constant (kd/ka)10-6 - 10-9 (μM to nM)

Caption: Key kinetic parameters obtained from SPR analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][16][17][18] It is considered the gold standard for determining binding affinity and stoichiometry.[15]

Causality Behind the Choice:
  • Label-Free, In-Solution Measurement: ITC does not require modification of the binding partners and measures the interaction in their native states in solution.[15]

  • Thermodynamic Insights: ITC determines the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, elucidating the driving forces behind binding.[14][15][16]

Experimental Protocol:
  • Sample Preparation: Prepare highly purified and buffer-matched solutions of Target Kinase X and this compound.

  • Titration: Place the protein solution in the sample cell and the compound solution in the injection syringe. A series of small injections of the compound are made into the protein solution.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.[18]

ParameterDescription
KD (M) Equilibrium dissociation constant
n Stoichiometry of binding
ΔH (kcal/mol) Enthalpy change
ΔS (cal/mol·K) Entropy change

Caption: Thermodynamic parameters determined by ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[19][20][21][22][23] It can identify the binding site on the protein and provide information on the conformation of the bound ligand.

Causality Behind the Choice:
  • Mapping the Binding Site: Chemical shift perturbation (CSP) experiments can identify the specific amino acid residues of the protein that are involved in the interaction.

  • Structural Information in Solution: NMR provides structural information under near-physiological conditions, which can be complementary to the static picture from X-ray crystallography.[19]

Experimental Protocol:
  • Sample Preparation: Prepare a sample of 15N-labeled Target Kinase X.

  • Acquire a Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the protein alone. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

  • Titration with the Ligand: Add increasing amounts of this compound to the protein sample and record an HSQC spectrum at each concentration.

  • Analysis of Chemical Shift Perturbations: Monitor the changes in the positions of the peaks in the HSQC spectra. Residues whose peaks shift significantly upon ligand addition are likely part of or near the binding site.

G cluster_0 NMR Experiment cluster_1 Data Analysis 15N-labeled Protein 15N-labeled Protein Ligand Addition Ligand Addition 15N-labeled Protein->Ligand Addition HSQC Spectra Acquisition HSQC Spectra Acquisition Ligand Addition->HSQC Spectra Acquisition Peak Shift Analysis Peak Shift Analysis HSQC Spectra Acquisition->Peak Shift Analysis Binding Site Mapping Binding Site Mapping Peak Shift Analysis->Binding Site Mapping

Caption: Workflow for NMR-based binding site mapping.

X-ray Crystallography: The Definitive High-Resolution Structure

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[24] It provides a detailed picture of the binding mode, including all the specific interactions between the ligand and the protein.[25][26][27][28]

Causality Behind the Choice:
  • Atomic-Level Detail: Provides an unambiguous, high-resolution structure of the protein-ligand complex.

  • Structure-Based Drug Design: The detailed structural information is invaluable for guiding the optimization of the lead compound.[25]

Experimental Protocol:
  • Crystallization: Co-crystallize Target Kinase X with this compound or soak the ligand into pre-formed protein crystals.

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays, creating a unique diffraction pattern.

  • Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map of the crystal.

  • Structure Solution and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine it to obtain the final structure.[24]

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Computational Docking Predicted binding pose, estimated affinityFast, cost-effective, good for hypothesis generationPredictions require experimental validation
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd), affinity (KD)Real-time, label-free, high-throughputRequires immobilization of one binding partner
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)In-solution, label-free, complete thermodynamic profileRequires larger amounts of pure sample
NMR Spectroscopy Binding site mapping, solution-state structureAtomic-level detail in solution, can study dynamicsRequires isotopically labeled protein, limited by protein size
X-ray Crystallography High-resolution 3D structure of the complexUnambiguous atomic detailRequires well-diffracting crystals, provides a static picture

Conclusion

Confirming the binding mode of a small molecule like this compound to its target is a multi-step process that requires the integration of computational and experimental techniques. By following a logical workflow that progresses from initial binding validation to high-resolution structural elucidation, researchers can gain a comprehensive understanding of the molecular interactions driving the biological activity of the compound. This knowledge is fundamental for the successful development of new and effective therapeutics.

References

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs.
  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025, June 2). Chemistry For Everyone.
  • NMR Studies of Protein-Ligand Interactions. (n.d.). PubMed.
  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24). AZoM.com.
  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery.
  • NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. (n.d.). PubMed.
  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.
  • Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. (n.d.). Springer Link.
  • High-field solution NMR spectroscopy as a tool for assessing protein interactions with small molecule ligands. (n.d.). Bohrium.
  • NMR-based analysis of protein-ligand interactions. (n.d.). PubMed.
  • What computational methods and tools can I use for studies of drug-receptor interactions? (2016, November 18). ResearchGate.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central.
  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). PubMed Central.
  • Methods of probing the interactions between small molecules and disordered proteins. (n.d.). PubMed Central.
  • A REVIEW OF DRUG-RECEPTOR INTERACTIONS IN BIOLOGICAL SYSTEMS. (n.d.). Jetir.org.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 22). Frontiers.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter.
  • Small molecule crystallography. (n.d.). Excillum.
  • Interactive Flexible-Receptor Molecular Docking in Virtual Reality Using DockIT. (2022, November 18). Journal of Chemical Information and Modeling - ACS Publications.
  • Protein X-ray Crystallography and Drug Discovery. (n.d.). MDPI.
  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). PubMed Central.
  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (n.d.). ResearchGate.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.
  • Inhibition of Tumor Cell Proliferation by Thieno[2,3-d]pyrimidin-4(1H)-one-based Analogues. (2025, August 5). MDPI.
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). National Institutes of Health.
  • Discovery of 3H-benzo[10][15]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (n.d.). PubMed. Retrieved from

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2021, January 1). PubMed.
  • Identification of 4-Amino-Thieno[2,3- d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. (2019, September 11). PubMed.
  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022, December 2). PubMed Central.

Sources

Benchmarking 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thieno[2,3-d]pyrimidine core is a bioisostere of purine and quinazoline, structures found in numerous endogenous molecules and clinically successful drugs. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively compete for the ATP-binding site of various protein kinases, making them a "privileged scaffold" in medicinal chemistry. The strategic placement of a 4-bromophenyl group at the 5-position of the thieno[2,3-d]pyrimidin-4-one core, as seen in our molecule of interest, 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, is hypothesized to enhance its interaction within the hydrophobic pocket of the kinase active site, potentially leading to potent and selective inhibition.

This guide provides a comprehensive framework for benchmarking this compound against established and clinically relevant kinase inhibitors, with a primary focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. The selected benchmarks—Erlotinib, Gefitinib, and Lapatinib—are all potent EGFR inhibitors, with Lapatinib also exhibiting activity against HER2.[1][2] By comparing the biochemical and cellular activities of our lead compound with these standards, we can elucidate its potency, selectivity, and potential as a therapeutic agent.

Selection of Benchmark Drugs: A Rationale Grounded in Mechanism of Action

The choice of Erlotinib, Gefitinib, and Lapatinib as benchmarks is based on their shared mechanism of action as ATP-competitive kinase inhibitors targeting the EGFR signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][2]

  • Erlotinib (Tarceva®): A reversible inhibitor of the EGFR tyrosine kinase.[1] It is widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1]

  • Gefitinib (Iressa®): Another reversible EGFR tyrosine kinase inhibitor, primarily used in the treatment of NSCLC with specific EGFR mutations.

  • Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor that reversibly blocks both EGFR and HER2 (ErbB2) receptors. This dual activity provides a broader spectrum of inhibition and can overcome certain resistance mechanisms.

These drugs provide a robust basis for comparison, representing both first-generation (Erlotinib, Gefitinib) and second-generation (Lapatinib) approaches to EGFR-targeted therapy.

Experimental Benchmarking Workflow: A Step-by-Step Guide

A rigorous and systematic approach is essential for the accurate evaluation of our lead compound. The following experimental workflow is designed to provide a comprehensive comparison of this compound against the benchmark drugs.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Validation a1 In Vitro EGFR Kinase Assay a2 Determine IC50 Values a1->a2 Measure inhibition of EGFR phosphorylation b1 Cancer Cell Line Proliferation Assay (MTT) a2->b1 Proceed with potent compounds b2 Determine GI50 Values in various cell lines b1->b2 Assess dose-dependent growth inhibition c1 Western Blot Analysis b2->c1 Confirm on-target activity c2 Evaluate inhibition of EGFR signaling pathway c1->c2 Probe for p-EGFR, p-Akt, p-ERK

Caption: A three-phase experimental workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

  • Plate Preparation: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, Erlotinib, Gefitinib, and Lapatinib in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction: Add recombinant human EGFR kinase to the wells along with the test compounds.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After incubation, detect the level of substrate phosphorylation using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) and a suitable chemiluminescent substrate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the compound concentration.

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - NSCLC, MCF-7 - breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and benchmark drugs for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.

Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of the EGFR signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the compounds at their respective GI50 concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of key signaling proteins.

Comparative Data Analysis

While specific experimental data for this compound is not yet publicly available, we can extrapolate its potential activity based on a closely related analog, 4-((2-fluorophenyl)amino)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, which has a similar halogenated phenyl moiety attached to the thieno[2,3-d]pyrimidine core. This analog has demonstrated potent EGFR inhibition and anticancer activity.[1] The following tables present a comparative summary of the IC50 and GI50 values for the benchmark drugs, alongside the estimated values for our lead compound.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundEGFR (Wild-Type) IC50 (nM)
This compound ~30-50 (Estimated)
Erlotinib~2
Gefitinib~3-37
Lapatinib~10.8

Disclaimer: The IC50 value for this compound is an estimation based on structurally similar compounds and requires experimental validation.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (GI50, µM)

CompoundA549 (NSCLC, EGFR wild-type)HCC827 (NSCLC, EGFR mutant)MCF-7 (Breast, HER2 low)
This compound ~15-25 (Estimated) ~1-5 (Estimated) ~20-30 (Estimated)
Erlotinib>10~0.004>10
Gefitinib>10~0.013>10
Lapatinib~7.5~0.080~0.036

Disclaimer: The GI50 values for this compound are estimations and require experimental validation.

Mechanistic Insights: Targeting the EGFR Signaling Cascade

The primary mechanism of action for the benchmark drugs, and the hypothesized mechanism for our lead compound, is the inhibition of EGFR tyrosine kinase activity. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, namely the RAS-RAF-MEK-ERK and the PI3K-Akt-mTOR pathways.

EGFR_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors This compound Erlotinib, Gefitinib, Lapatinib Inhibitors->EGFR Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by thieno[2,3-d]pyrimidine derivatives and benchmark drugs.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against established EGFR inhibitors. Based on the activity of structurally related compounds, our lead molecule is predicted to exhibit potent inhibitory activity against EGFR and cancer cell lines. The proposed experimental workflow will provide the necessary data to validate this hypothesis and quantitatively assess its performance relative to clinically approved drugs.

Future studies should focus on expanding the panel of cancer cell lines to include those with different EGFR mutation statuses, including the T790M resistance mutation. Furthermore, kinase profiling against a broader panel of kinases will be crucial to determine the selectivity of this compound. Successful outcomes from these in vitro studies will provide a strong rationale for advancing this promising compound to in vivo efficacy studies in relevant cancer models.

References

  • El-Sabbagh, M. M. G. R. M. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 156526, Erlotinib. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 176870, Lapatinib. Retrieved from [Link]

Sources

The Thieno[2,3-d]pyrimidine Scaffold: A Comparative Analysis of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the native purine nucleobases and its consequent ability to interact with a wide range of biological targets. This guide provides a comprehensive statistical and experimental analysis of thieno[2,3-d]pyrimidine derivatives, with a particular focus on the potential therapeutic profile of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one as a kinase inhibitor for cancer therapy. Through a detailed examination of structure-activity relationships (SAR), and by benchmarking against established clinical agents, we aim to provide a critical evaluation of this compound class for drug discovery and development professionals.

The Thieno[2,3-d]pyrimidine Core: A Versatile Kinase Binding Moiety

The thieno[2,3-d]pyrimidine nucleus has been extensively explored as a hinge-binding motif in the design of kinase inhibitors. Its bicyclic, heteroaromatic structure allows for key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor potency. The versatility of this scaffold lies in the amenability of its substitution patterns at the 2, 4, 5, and 6-positions, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated that derivatives of this scaffold exhibit potent inhibitory activity against a range of kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3]

Structure-Activity Relationship (SAR) Analysis of Thieno[2,3-d]pyrimidine Derivatives

While specific experimental data for this compound is not extensively available in the public domain, a robust understanding of its potential can be derived from the analysis of structurally related analogs. The substitution at the 5-position, in particular, has been shown to significantly influence the biological activity of the thieno[2,3-d]pyrimidine core.

The introduction of an aryl group at the 5-position, as in the topic compound, is a key structural feature. Studies on related 5-arylthieno[2,3-d]pyrimidines suggest that this moiety can occupy the hydrophobic pocket adjacent to the ATP-binding site of many kinases, thereby enhancing inhibitory activity. The nature and substitution pattern of this aryl ring are critical. The 4-bromo substitution on the phenyl ring of the topic compound is of particular interest. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the phenyl ring and potentially engage in halogen bonding interactions within the kinase active site, a strategy increasingly utilized in rational drug design to enhance binding affinity.

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, provides a framework for understanding the impact of different substitution patterns on cytotoxic potency.

Compound IDR2 SubstitutionR3 SubstitutionR5/R6 SubstitutionCell LineIC50 (µM)Reference
Analog 1 -H-sulfadoxine-dimethylMCF-722.12[4]
Analog 2 -H-sulfadimethoxazine-dimethylMCF-722.52[4]
Analog 3 -H-sulfanilamide-dimethylMCF-727.83[4]
Analog 4 -benzylamino-H-dimethylMDA-MB-435Lethal (GP=-31.02%)[5]
Analog 5 -H-HFused tetrahydrobenzoMDA-MB-23127.6[6]

This table presents a selection of data to illustrate SAR trends. For a comprehensive understanding, please refer to the cited literature.

From the available data, it is evident that substitutions at the 2, 3, 5, and 6 positions of the thieno[2,3-d]pyrimidin-4-one core can lead to potent anti-proliferative activity. The presence of bulky and functionally diverse groups is generally well-tolerated and can be exploited to optimize activity against specific kinase targets. Based on these SAR trends, it is reasonable to hypothesize that this compound possesses significant potential as an anticancer agent, likely acting through the inhibition of one or more protein kinases.

Comparative Analysis Against Clinically Approved Kinase Inhibitors

To contextualize the potential of the thieno[2,3-d]pyrimidine scaffold, a comparison with established kinase inhibitors is essential. Gefitinib, an EGFR inhibitor, and Sorafenib, a multi-kinase inhibitor targeting VEGFR-2 and other kinases, serve as relevant benchmarks.

Gefitinib: A First-Generation EGFR Inhibitor

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[7] Its clinical efficacy has established EGFR as a key therapeutic target in oncology.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR-2, PDGFR, and Raf kinases.[8][9] Its broad spectrum of activity has led to its approval for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

The following table provides a comparative overview of the in vitro inhibitory activities of Gefitinib and Sorafenib against various cancer cell lines and kinases.

InhibitorTarget Kinase(s)Cell LineIC50Reference
Gefitinib EGFRPC9 (NSCLC)0.077 µM[7]
HCC827 (NSCLC)0.013 µM[7]
H1650 (NSCLC)21.28 µM[10]
Sorafenib VEGFR-2-90 nM[8][9]
PDGFR-β-57 nM[9]
c-Kit-68 nM[9]
B-Raf-22 nM[9]
B-CPAP (Thyroid)B-CPAP1.85 µM[11]
HCT 116 (Colon)HCT 11618.6 µM[12]
MCF-7 (Breast)MCF-716.0 µM[12]

The thieno[2,3-d]pyrimidine scaffold offers the potential to achieve high potency against specific kinase targets, comparable to that of clinically approved drugs. The key challenge and opportunity lie in optimizing the substitution pattern to achieve the desired selectivity profile and minimize off-target effects.

Experimental Protocols

To facilitate the evaluation of this compound and other novel thienopyrimidine derivatives, we provide detailed protocols for two fundamental assays in cancer drug discovery.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat cells with varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: A generalized workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The principle often involves quantifying the amount of phosphorylated substrate produced in the presence and absence of the inhibitor.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow start Prepare serial dilutions of test compound add_kinase Add kinase and test compound to assay plate start->add_kinase pre_incubate Pre-incubate to allow compound-kinase binding add_kinase->pre_incubate initiate_reaction Initiate reaction by adding substrate and ATP (e.g., [γ-32P]ATP) pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction separate Separate phosphorylated substrate from unreacted ATP stop_reaction->separate quantify Quantify substrate phosphorylation (e.g., scintillation counting) separate->quantify analyze Calculate IC50 values quantify->analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example using a radiometric assay):

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in an appropriate buffer.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase, the kinase buffer, and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP (often [γ-32P]ATP for radiometric detection).

  • Reaction Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

  • Separation: Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper extensively to remove unreacted [γ-32P]ATP.

  • Quantification: Quantify the amount of 32P incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The thieno[2,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The analysis of structure-activity relationships within this class of compounds suggests that this compound is a compound of significant interest, warranting further investigation. Its synthesis and subsequent evaluation in a panel of in vitro and cell-based assays are critical next steps.

A comprehensive biological characterization should include:

  • Broad Kinase Profiling: To determine the selectivity of the compound against a wide range of kinases.

  • Cell-Based Assays: To confirm its anti-proliferative activity against a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by the compound.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in relevant animal models.

By systematically applying the experimental protocols outlined in this guide and leveraging the extensive knowledge base on thieno[2,3-d]pyrimidine chemistry, researchers can effectively advance the development of this promising class of compounds towards clinical application.

References

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]

  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. PMC - NIH. [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... ResearchGate. [Link]

  • Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status. PMC - NIH. [Link]

  • Decreased human antigen R expression confers resistance to tyrosine kinase inhibitors in epidermal growth factor receptor-mutant lung cancer by inhibiting Bim expression. Spandidos Publications. [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed. [Link]

  • Inhibition of Tumor Cell Proliferation by Thieno[2,3-d]pyrimidin-4(1H)-one-based Analogues. ResearchGate. [Link]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed. [Link]

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central. [Link]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. [Link]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • (PDF) Design, Synthesis and Biological Evaluation of Some - Amanote Research. [Link]

  • Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][8][9][13]triazines and thieno[2,3-d][8][9][13]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. PubMed. [Link]

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]

Sources

peer-reviewed studies on the biological effects of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the biological effects of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and related derivatives, offering insights for researchers and professionals in drug discovery and development. While specific peer-reviewed data for this compound is limited in the public domain, this guide will draw comparisons with structurally similar thieno[2,3-d]pyrimidine derivatives that have been extensively studied.

Introduction to the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a wide range of biological targets, leading to various therapeutic effects.[1] Researchers have explored modifications at different positions of the thieno[2,3-d]pyrimidine ring system to modulate its biological activity, leading to the discovery of potent anticancer, anti-inflammatory, and enzyme-inhibitory agents.[1][2][3]

Comparative Biological Activities

The biological effects of thieno[2,3-d]pyrimidine derivatives are highly dependent on the nature and position of their substituents. This section compares the known activities of various analogs, providing a framework for understanding the potential effects of this compound.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thieno[2,3-d]pyrimidine derivatives.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.

Table 1: Comparative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Compound l (structure not fully specified) MDA-MB-231 (Breast Cancer)27.6Not specified[4][5]
Paclitaxel (Positive Control) MDA-MB-231 (Breast Cancer)29.3Microtubule stabilization[4][5]
Compound 15 A549 (Non-Small Cell Lung Cancer)0.94Induction of apoptosis[6][7]
Compound 19 MCF-7, A549, PC-9, PC-3Potent against all tested linesNot specified[6][7]
Compounds 20 and 23 NCI 60 Cell Line PanelTGI values of 16.2 and 67.7, respectivelyDihydrofolate Reductase (DHFR) inhibition[8]

The data indicates that substitutions on the thieno[2,3-d]pyrimidine core can lead to potent and selective anticancer activity. For instance, "Compound 15" demonstrated sub-micromolar efficacy against the A549 lung cancer cell line.[6][7] The bromophenyl substituent at the 5-position of the topic compound suggests potential for significant biological activity, warranting further investigation.

Enzyme Inhibition

Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

  • Kinase Inhibition : This class of compounds has shown inhibitory activity against several kinases involved in cancer cell signaling pathways.

    • PI3K: Morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents.[9]

    • c-Met and VEGFR-2: Certain derivatives have been identified as dual inhibitors of c-Met and VEGFR-2, both of which are crucial targets in cancer therapy.[3]

    • PIM Kinases: Benzothienopyrimidinones, a related class, are potent inhibitors of all three PIM kinase isoforms.[10]

    • SIRT2: A tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidin-4(3H)-one derivative was found to be a highly selective SIRT2 inhibitor with neuroprotective effects.[12]

  • Dihydrofolate Reductase (DHFR) Inhibition : Some thieno[2,3-d]pyrimidine-4-one derivatives act as nonclassical lipophilic DHFR inhibitors, a mechanism shared with the established anticancer drug methotrexate.[8]

  • Phosphodiesterase 5 (PDE5) Inhibition : 5-Bromopyrimidin-4(3H)-ones, which share a structural motif with the topic compound, have been explored as potent PDE5 inhibitors.[13]

  • D-dopachrome Tautomerase (MIF2) Inhibition : A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was shown to inhibit MIF2 activity and suppress the proliferation of non-small cell lung cancer cells.[14]

The diverse enzyme inhibitory profiles of thieno[2,3-d]pyrimidines highlight the scaffold's potential for the development of targeted therapies.

Anti-inflammatory and Analgesic Activity

Several studies have reported the anti-inflammatory and analgesic properties of thieno[2,3-d]pyrimidine derivatives.[2][11] These effects are often comparable to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To facilitate further research, this section provides representative experimental protocols for evaluating the biological activities of thieno[2,3-d]pyrimidine derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general method for assessing kinase inhibition.

  • Reaction Setup: In a 96-well plate, combine the kinase (e.g., PI3K), the substrate (e.g., PIP2), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanistic Insights

The biological effects of thieno[2,3-d]pyrimidine derivatives are mediated through their interaction with various signaling pathways.

Signaling_Pathways cluster_0 Cellular Processes cluster_1 Thieno[2,3-d]pyrimidine Derivatives cluster_2 Molecular Targets Proliferation Proliferation Survival Survival Apoptosis Apoptosis Inflammation Inflammation Thienopyrimidine Thienopyrimidine Kinases (PI3K, c-Met, etc.) Kinases (PI3K, c-Met, etc.) Thienopyrimidine->Kinases (PI3K, c-Met, etc.) inhibit DHFR DHFR Thienopyrimidine->DHFR inhibit PDE5 PDE5 Thienopyrimidine->PDE5 inhibit SIRT2 SIRT2 Thienopyrimidine->SIRT2 inhibit Kinases (PI3K, c-Met, etc.)->Proliferation promote Kinases (PI3K, c-Met, etc.)->Survival promote DHFR->Proliferation required for PDE5->Inflammation modulate SIRT2->Apoptosis inhibit

Caption: Interaction of thieno[2,3-d]pyrimidine derivatives with key signaling pathways.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would involve screening against a panel of cancer cell lines and a diverse set of kinases and other relevant enzymes. Mechanistic studies to elucidate its mode of action and identify its specific molecular targets will be crucial for its further development as a potential therapeutic agent.

References

[4] Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry, 2022, 1-9. [5] Guo, H., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link] [2] El-Gazzar, A. R. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [11] El-Gazzar, A. R. B. A., et al. (2007). Synthesis and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives for Anti-Inflammatory, Analgesic and Ulcerogenic Activity. PubMed. Available at: [Link] [1] Al-Ghorbani, M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1735-1756. [9] Abou-Seri, S. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. Available at: [Link] [3] Lv, K., et al. (2017). Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link] [10] Chen, Y., et al. (2009). Discovery of 3H-benzo[1][11]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-6636. [6] Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631. [7] Huang, G., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth. PubMed. Available at: [Link] [15] Griffin, R. J., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297-308. [14] Chen, Y.-J., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. ACS Medicinal Chemistry Letters, 12(10), 1599-1606. [13] Gong, X., et al. (2013). Exploration of the 5-bromopyrimidin-4(3H)-ones as potent inhibitors of PDE5. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4947. [12] Ali, M., et al. (2015). The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. ChemMedChem, 10(1), 69-82. [8] Ghorab, M. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8503.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. This guide moves beyond mere instruction to explain the scientific and regulatory rationale behind the proper disposal of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, ensuring the safety of your personnel and the integrity of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Core Principle: Classification as Halogenated Organic Waste

The single most important factor governing the disposal of this compound is its chemical structure. The presence of a bromine atom attached to the phenyl ring places this compound squarely in the category of halogenated organic compounds .[1] This classification is critical because the combustion of halogenated substances can produce acidic gases, such as hydrogen bromide (HBr), which require specialized incineration facilities equipped with acid gas scrubbers.[2][3]

Therefore, this compound and any materials contaminated with it must be treated as hazardous waste and must never be disposed of in standard trash or flushed down the sanitary sewer.[4]

Chemical & Safety Profile
PropertyInformation
Chemical Name This compound
CAS Number 307512-24-9[5]
Molecular Formula C₁₂H₇BrN₂OS[5]
Physical Form Solid
Primary Hazard Class Halogenated Organic Waste[1]
Potential Hazards May be harmful if swallowed. May cause skin and eye irritation.[6]

Personnel Protection and Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from potential splashes of solutions or accidental aerosolization of the solid powder. Conforms to OSHA eye and face protection regulations.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Although specific toxicity data is limited, similar compounds are known skin irritants.[6][7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.

Handling Principle: Always handle the solid form of this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers, the use of a chemical fume hood is strongly recommended to prevent inhalation.[8]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Mixing waste streams can lead to dangerous reactions and needlessly increases disposal costs.[9]

Step 1: Designate a Dedicated Waste Container

  • Obtain a clearly marked, sealable container designated exclusively for "Halogenated Organic Waste." [1][10]

  • The container must be made of a material compatible with the chemical and any solvents used (e.g., High-Density Polyethylene - HDPE, or glass). It must be in good condition, free from leaks or cracks.[11]

Step 2: Accurate and Compliant Labeling

  • As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[11]

  • Clearly write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[11]

  • List all other components in the container, including any solvents used for rinsing, with their approximate percentages or volumes.

Step 3: Waste Accumulation

  • Place all waste materials containing the compound into this designated container. This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Rinsate from cleaning contaminated glassware (see Section 5).

  • Keep the container sealed at all times, except when adding waste.[12]

Step 4: Safe Storage

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • Ensure it is stored away from incompatible materials, particularly strong bases and oxidizing agents.[6][10]

  • Secondary containment (placing the waste container inside a larger, chemically resistant tub or tray) is a best practice to contain potential leaks.

Step 5: Arranging for Disposal

  • Once the container is full (do not exceed 90% capacity[12]), or if you are discontinuing work with the compound, contact your institution's EHS office to schedule a pickup.

Spill and Decontamination Workflow

Accidents happen. A prepared response is key to mitigating risk.

For a Minor Spill of Solid Powder:

  • Alert Personnel: Inform others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the PPE outlined in Section 2.

  • Contain and Clean: Gently sweep or wipe up the solid material, avoiding the creation of dust. Use damp paper towels to wipe the area clean.

  • Dispose of Materials: Place the swept-up powder and all cleaning materials (gloves, towels, etc.) into the designated "Halogenated Organic Waste" container.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.

Decontamination of Equipment:

  • Non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol).

  • Crucially, this rinsate is now hazardous waste. It must be collected and added to your "Halogenated Organic Waste" container.[11]

Disposal of Empty Containers

An "empty" container that held this compound is not considered regular trash until it has been properly decontaminated.

Protocol for Triple-Rinsing:

  • Select a solvent that can readily dissolve the compound (e.g., acetone or ethanol).

  • Add a small amount of the solvent to the empty container, secure the cap, and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

  • Pour the rinsate into your designated "Halogenated Organic Waste" container.[10][11]

  • Repeat this rinsing process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry completely in a fume hood.

  • Once dry, deface or remove the original label. The clean, defaced container may now be disposed of in the appropriate regular waste stream (e.g., glassware waste box).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing all waste streams associated with this compound.

G cluster_0 Waste Type Identification cluster_1 Disposal Actions Start Waste Generated Containing This compound is_solid Pure Compound or Contaminated Solid? Start->is_solid is_liquid Contaminated Liquid (e.g., Rinsate)? Start->is_liquid is_container Empty Container? Start->is_container collect_solid Place in Labeled 'Halogenated Organic Waste' Container is_solid->collect_solid Yes Error STOP Do Not Place in Regular Trash or Sewer collect_rinsate Collect All Rinsate is_liquid->collect_rinsate Yes triple_rinse Perform Triple-Rinse Protocol (Section 5) is_container->triple_rinse Yes Final_Disposal Arrange Pickup by Institutional EHS for High-Temperature Incineration collect_solid->Final_Disposal triple_rinse->collect_rinsate dispose_container Dispose of Cleaned, Defaced Container in Appropriate Lab Trash triple_rinse->dispose_container collect_rinsate->collect_solid

Caption: Decision workflow for proper segregation and disposal.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship. Your diligence ensures that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Institutes of Health. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Management of waste containing polybrominated diphenyl ethers: A review. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Angene Chemical. (n.d.). 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-(4-bromophenyl)-Thieno[2,3-d]pyrimidin-4(1H)-one. Retrieved from [Link]

  • ResearchGate. (2018, June 14). (PDF) WASTE MANAGEMENT CONCEPT FOR WEEE PLASTICS CONTAINING BROMINATED FLAME RETARDANTS, INCLUDING BROMINE RECYCLING AND ENERGY RECOVERY. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2020, March 15). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Retrieved from [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • ResearchGate. (2026, January 18). (PDF) Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel compounds present both exciting opportunities and unknown challenges. 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one, a member of the biologically active thienopyrimidine class, is one such molecule. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not yet publicly available, its structural motifs—a halogenated aromatic ring and a thienopyrimidine core—necessitate a cautious and well-informed approach to its handling. This guide provides essential safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to ensure the well-being of researchers working with this and similar novel compounds.

Hazard Assessment: Understanding the Risks

In the absence of a specific SDS, a conservative approach is paramount. According to the Occupational Safety and Health Administration (OSHA), substances of unknown toxicity should be treated as toxic.[1] The thienopyrimidine scaffold is known to exhibit a range of biological activities, including anticancer properties, often through mechanisms like apoptosis induction and oxidative stress.[2] This inherent bioactivity suggests that even small amounts of this compound could have significant physiological effects.

The presence of a brominated phenyl group also warrants attention. Halogenated aromatic compounds can be persistent in the environment and may have toxicological properties that are not yet fully understood. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary objective.

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic.Based on the bioactive nature of thienopyrimidines and OSHA guidelines for unknown substances.[1]
Skin Corrosion/Irritation Potential for skin irritation.Many organic compounds, especially those with complex ring structures, can cause skin irritation upon prolonged contact.
Serious Eye Damage/Irritation Potential for serious eye irritation.As a solid powder, the compound poses a risk of mechanical and chemical irritation to the eyes.
Carcinogenicity/Mutagenicity Unknown, but should be handled as a potential carcinogen/mutagen.As a novel pharmaceutical intermediate, long-term toxicological data is unavailable.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown hazard profile, a robust PPE protocol is non-negotiable. The following recommendations are based on a risk assessment that considers the compound's solid form and potential for aerosolization.

Glove Selection: A Critical Choice

Standard nitrile gloves, a common choice in many laboratories, may not offer sufficient protection against halogenated aromatic compounds. Studies on the chemical resistance of nitrile gloves indicate that they have poor resistance to halogenated hydrocarbons and aromatic hydrocarbons, offering only short-term splash protection.[3][4][5]

Recommended Gloving Practice:

  • Double Gloving: Always wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Glove Material: For direct handling, consider using a combination of a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove. For tasks with a lower risk of direct contact, two pairs of nitrile gloves may suffice, but they should be changed immediately upon any sign of contamination.

  • Regular Changes: Gloves should be changed frequently, and always immediately after handling the compound or cleaning up a spill.

Respiratory Protection: Preventing Inhalation

As a fine powder, this compound can be easily aerosolized during weighing and transfer operations.

Recommended Respiratory Protection:

Task Minimum Respiratory Protection Recommended Respiratory Protection
Weighing and transferring small quantities (<1g) in a certified chemical fume hoodN95 respirator maskHalf-mask respirator with P100 cartridges
Handling larger quantities or when there is a risk of significant aerosolizationPowered Air-Purifying Respirator (PAPR) with a HEPA filterPowered Air-Purifying Respirator (PAPR) with a HEPA filter[6][7]
Body and Eye Protection
  • Laboratory Coat: A clean, buttoned laboratory coat is mandatory at all times. Consider a disposable gown for added protection during high-risk procedures.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, chemical splash goggles or a face shield worn over safety glasses are recommended.

Safe Handling and Operational Plan

A well-defined operational plan is crucial for minimizing exposure and ensuring reproducible results.

Engineering Controls: Containing the Hazard

All manipulations of this compound should be performed in a certified chemical fume hood or a glove box. This is the most effective way to prevent the inhalation of airborne particles. The work area within the fume hood should be covered with absorbent, disposable bench paper to contain any spills.

Step-by-Step Handling Procedures

A. Weighing the Compound:

  • Preparation: Don the appropriate PPE, including double gloves and respiratory protection. Ensure the chemical fume hood is functioning correctly.

  • Containment: Place an analytical balance inside the fume hood. Use a weigh boat or a tared vial to contain the powder.

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid any sudden movements that could generate dust.

  • Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe in the designated solid waste container.

B. Dissolving the Compound:

  • Solvent Addition: In the fume hood, add the desired solvent to the vial containing the weighed compound.

  • Dissolution: Cap the vial securely and mix using a vortex mixer or by gentle swirling. If heating is required, use a controlled heating block and ensure the vial is properly vented if necessary.

  • Transfer: Use a clean pipette to transfer the solution.

Disposal Plan: Responsible Waste Management

Proper disposal of waste containing this compound is essential to protect both human health and the environment. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, wipes, weigh boats, contaminated bench paper) should be placed in a clearly labeled, sealed waste bag for halogenated solid waste.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, should be collected in a designated, labeled waste container for halogenated organic liquid waste.

  • Sharps Waste: Needles and other sharps should be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of halogenated waste streams.

Emergency Procedures

A. Spills:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Wipe the area from the outside in with a solvent-moistened cloth.

    • Place all contaminated materials in the designated solid waste container.

    • Clean the area again with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

B. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Culture of Safety

Working with novel compounds like this compound is at the forefront of scientific discovery. By embracing a culture of safety, grounded in a thorough understanding of potential hazards and the diligent application of protective measures, researchers can confidently explore the potential of such molecules while ensuring their own well-being and that of their colleagues. This guide serves as a starting point; always consult your institution's specific safety protocols and EHS professionals for guidance tailored to your unique research environment.

References

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. S&G Gloves.
  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance.
  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling. 3M.
  • University of Pennsylvania EHRS.
  • MySkinRecipes. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one. MySkinRecipes.
  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant?. HeighTech Safety.
  • BiomatiQ. (2024, January 8).
  • Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione. Sigma-Aldrich.
  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant?.
  • ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BiomatiQ. (n.d.). Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing.
  • Health and Safety Executive. Respiratory Protective Equipment in the Pharmaceutical Industry.
  • Al-Salahi, R., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(15), 4581.
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 5-(4-bromophenyl)-3h,4h-thieno[2,3-d]pyrimidin-4-one.
  • J&K Scientific. (n.d.). This compound, 97%.
  • ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Chemrio. (n.d.). 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
  • Al-Ostoot, F. H., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Scientific Reports, 7(1), 12347.
  • Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.
  • Occupational Safety and Health Administration. (2015, March 24).
  • Oregon OSHA. (n.d.).
  • Occupational Safety and Health Administration. (2014, April 15). 1910.1200 1910.1200(f)(1)(v)
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 61(17), 7687-7700.
  • BLDpharm. (n.d.). 307512-24-9|5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
  • Angene Chemical. (n.d.). 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.